molecular formula C8H7BrN2 B1521432 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 802264-75-1

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1521432
CAS No.: 802264-75-1
M. Wt: 211.06 g/mol
InChI Key: UMVLQFYLNHUDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVLQFYLNHUDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70667583
Record name 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802264-75-1
Record name 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical structure, physicochemical properties, synthesis, reactivity, and critical applications as a scaffold in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource for scientists engaged in the synthesis and application of novel molecular entities.

Introduction: The Strategic Value of the 7-Azaindole Core

This compound belongs to the 7-azaindole class of compounds. The 7-azaindole framework is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its ability to serve as a versatile scaffold for developing ligands for multiple biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the purine core of ATP, which makes it particularly effective in the design of kinase inhibitors.[2] The bromine atom at the 3-position and the methyl group at the 4-position offer strategic vectors for synthetic modification, enabling systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

The foundational identity of any chemical entity lies in its structure. This compound is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine ring.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized below. These parameters are critical for assessing its suitability for various experimental conditions, from reaction setup to formulation.

PropertyValueSource
CAS Number 802264-75-1[3]
Molecular Formula C₈H₇BrN₂[3][4]
Molecular Weight 211.06 g/mol [5]
Monoisotopic Mass 209.97926 Da[4]
Appearance Solid[3]
Purity Typically ≥95%[6][7]
InChI 1S/C8H7BrN2/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,1H3,(H,10,11)[3][4]
SMILES CC1=C2C(=CNC2=NC=C1)Br[4]
Storage Inert atmosphere, room temperature[3]

Synthesis and Reactivity Insights

While a direct, single-publication synthesis for this compound is not prominently documented, its synthesis can be logically inferred from established routes for related 7-azaindole derivatives. A common strategy involves the construction of the pyridine ring followed by the formation of the fused pyrrole ring.

A plausible synthetic pathway would begin with a substituted pyridine precursor, such as 3-amino-4-methylpyridine. This precursor can be brominated to introduce the key reactive handle. Subsequent steps would focus on building the pyrrole ring, often via cyclization reactions.

SynthesisWorkflow A 4-Methyl-3-nitropyridine B 4-Methyl-3-aminopyridine A->B Hydrogenation (e.g., Pd/C, H₂) C 3-Bromo-4-methylpyridine B->C Sandmeyer-type Bromination D Pyrrolo[2,3-b]pyridine Core Construction C->D Annulation/ Cyclization Strategy E This compound D->E Final Cyclization/ Deprotection

Caption: A generalized synthetic workflow for 7-azaindole derivatives.

The reactivity of this molecule is dominated by two key features:

  • The C-Br Bond: The bromine atom at the 3-position is the primary site for synthetic elaboration. It is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[8][9] This allows for the straightforward introduction of a wide array of aryl, heteroaryl, and amine substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

  • The Pyrrole NH: The nitrogen of the pyrrole ring is a hydrogen bond donor and can be deprotonated under basic conditions.[10] This site is often protected during synthesis (e.g., with a tosyl or SEM group) to prevent unwanted side reactions and is deprotected in the final step.[9][11]

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The 7-azaindole scaffold is a bioisostere of purine and is frequently employed in the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[12]

  • Targeting FGFR: Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of kinases.[12] Abnormal FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.

  • SGK-1 Inhibition: The 1H-pyrrolo[2,3-b]pyridine nucleus is also a core component of inhibitors for Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1), a kinase involved in cell proliferation and electrolyte homeostasis.[13]

  • Aurora Kinase Inhibition: By modifying the 7-azaindole core at various positions, researchers have developed selective inhibitors for Aurora kinases, which are key regulators of cell division.[1]

  • Trypanocidal Agents: Lead optimization studies on 3,5-disubstituted-7-azaindoles have identified compounds with potent activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[11]

The utility of this compound lies in its role as a key intermediate. The bromine atom serves as a versatile anchor point for coupling with other molecular fragments to build a library of diverse compounds for high-throughput screening and lead optimization.[14][15]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative methodology for a Suzuki-Miyaura reaction, a fundamental C-C bond-forming transformation used to functionalize the 3-bromo position. This procedure is a self-validating system; successful formation of the product confirms the reactivity of the starting material and the efficacy of the catalytic system.

Objective: To couple an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as palladium catalysts can be sensitive to oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-aryl-4-methyl-1H-pyrrolo[2,3-b]pyridine product.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its 7-azaindole core provides a biologically relevant scaffold, while the bromine and methyl substituents offer precise points for synthetic diversification. Its demonstrated utility in the synthesis of kinase inhibitors and other biologically active molecules underscores its importance for researchers and drug development professionals. This guide has provided a foundational understanding of its structure, properties, and application, empowering scientists to leverage this versatile building block in their pursuit of novel therapeutics.

References

  • Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • PubChemLite. This compound. [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • J. Med. Chem. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]

  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]

  • Molecules. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • Chem-Space. This compound, 95% Purity, C8H7BrN2, 100 mg. [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

Sources

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound, an important heterocyclic compound also known as 3-bromo-4-methyl-7-azaindole, serves as a critical structural motif and versatile building block in medicinal chemistry. Its unique electronic properties and functional handles make it a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed, field-proven synthetic protocol, its strategic applications in drug discovery, and essential safety and handling procedures. The content is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.

Part 1: Core Physicochemical Properties and Structural Analysis

The utility of a chemical intermediate is fundamentally defined by its physical and chemical properties. These characteristics dictate its reactivity, solubility, storage, and handling requirements. This compound is a solid at room temperature, and its key properties are summarized below.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 211.06 g/mol [1][2]
Molecular Formula C₈H₇BrN₂[1]
CAS Number 802264-75-1[1][2]
Physical Form Solid[1]
Typical Purity ≥97%[1]
InChI Key UMVLQFYLNHUDOA-UHFFFAOYSA-N[1]
Storage Conditions Inert atmosphere, room temperature[1]
Structural Representation

The structure consists of a pyrrole ring fused to a pyridine ring, with a bromine atom at the C3 position of the pyrrole ring and a methyl group at the C4 position of the pyridine ring. This arrangement is foundational to its role as a versatile synthetic intermediate.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Mechanistic Insights

While direct literature for the synthesis of this exact isomer is sparse, a robust and logical synthetic route can be designed based on established principles of azaindole chemistry. The most reliable method is the regioselective electrophilic bromination of the precursor, 4-methyl-1H-pyrrolo[2,3-b]pyridine. The electron-rich pyrrole moiety readily undergoes substitution, with the C3 position being the most electronically and sterically favored site for attack.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a self-validating system for the synthesis, purification, and characterization of the title compound.

Objective: To synthesize this compound from 4-methyl-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq). Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: This initial cooling is crucial to control the reaction's exothermicity and minimize the formation of potential di-brominated side products.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. Expertise: NBS is selected as the brominating agent because it is a solid, easy to handle, and provides a controlled source of electrophilic bromine, leading to higher regioselectivity compared to liquid bromine.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing an equal volume of saturated aqueous sodium thiosulfate to quench any unreacted bromine and NBS.

  • Extraction & Work-up: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Trustworthiness: Each washing step serves a purpose. The bicarbonate wash removes acidic byproducts like succinimide, while the brine wash aids in breaking emulsions and removing residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of Hexanes and Ethyl Acetate (e.g., starting from 10% EtOAc in Hexanes).

  • Characterization: Combine the pure fractions, concentrate under vacuum, and dry to obtain this compound as a solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

G start Dissolve 4-methyl-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF cool Cool reaction mixture to 0°C start->cool add_nbs Add N-Bromosuccinimide (NBS) portion-wise cool->add_nbs react Stir at 0°C to room temperature (Monitor via TLC) add_nbs->react quench Quench with aq. Na₂S₂O₃ react->quench extract Extract with Ethyl Acetate & perform aqueous washes quench->extract dry Dry organic layer (MgSO₄) & concentrate extract->dry purify Purify via flash column chromatography dry->purify end_node Isolate pure product & characterize (NMR, LC-MS) purify->end_node

Caption: Workflow for the synthesis of this compound.

Part 3: Applications in Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its application as a strategic building block for creating libraries of complex molecules. The bromine atom at the C3 position is not merely a substituent; it is a versatile functional handle for modern cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3] This allows for the precise and controlled introduction of diverse aryl, heteroaryl, alkynyl, or amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for targeting protein kinases. Derivatives have shown potent inhibitory activity against a range of important cancer and inflammation-related targets.

Key Therapeutic Areas:

  • FGFR Inhibitors: The scaffold is integral to the design of inhibitors for Fibroblast Growth Factor Receptors, which are often dysregulated in various cancers.[4]

  • PDE4B Inhibitors: Derivatives have been synthesized and studied as selective inhibitors of Phosphodiesterase 4B, a target for inflammatory and neurological disorders.

  • SGK-1 Kinase Inhibitors: The core structure is found in compounds designed to inhibit Serum and Glucocorticoid-Regulated Kinase 1, which is implicated in cell proliferation and electrolyte balance.

G cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions cluster_inhibitors Resulting Kinase Inhibitor Classes scaffold 3-Bromo-4-methyl-1H- pyrrolo[2,3-b]pyridine (Scaffold) suzuki Suzuki Coupling (Adds Aryl/Heteroaryl) scaffold->suzuki buchwald Buchwald-Hartwig (Adds Amines) scaffold->buchwald sonogashira Sonogashira Coupling (Adds Alkynes) scaffold->sonogashira fgfr FGFR Inhibitors suzuki->fgfr sgk1 SGK-1 Inhibitors suzuki->sgk1 pde4b PDE4B Inhibitors buchwald->pde4b other Other Novel Agents sonogashira->other

Caption: Logical workflow of the scaffold's use in drug discovery.

Part 4: Safety, Handling, and Disposal

As a senior scientist, ensuring laboratory safety is paramount. This compound and its precursors must be handled with appropriate care.

Hazard Identification:

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[1] It may also cause skin and eye irritation.

Table 2: Personal Protective Equipment (PPE) and Engineering Controls

Protection TypeSpecific RecommendationsRationale
Engineering Controls Work in a certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.Minimizes inhalation of dust/vapors and provides immediate emergency response capability.
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Handle with impervious gloves (e.g., nitrile rubber). Wear a flame-resistant lab coat.Prevents skin contact, which can cause irritation and potential allergic reactions.
Respiratory Protection Not typically required when used within a fume hood. If engineering controls are insufficient, use a NIOSH-approved respirator with appropriate cartridges.Protects against inhalation of harmful dust or vapors.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Storage and Disposal:

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store under an inert atmosphere.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not mix with other waste streams.

Part 5: Conclusion

This compound is more than a simple chemical; it is a key enabler in the field of modern drug discovery. Its well-defined physicochemical properties, coupled with a strategic placement of functional groups, provide medicinal chemists with a powerful platform for synthesizing novel therapeutics. The synthetic protocol outlined herein offers a reliable and scalable method for its preparation, while the discussion on its applications underscores its importance in developing targeted inhibitors for critical disease pathways. Adherence to strict safety protocols is essential to harness its full potential responsibly. As research continues, this versatile scaffold is poised to remain a cornerstone in the development of next-generation medicines.

References

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-Bromo-4-methyl-7-azaindole, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a prevalent motif in numerous biologically active molecules and approved pharmaceuticals, often serving as a bioisostere for indole. The introduction of a bromine atom at the 3-position and a methyl group at the 4-position provides a valuable intermediate for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization data.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the late-stage introduction of the bromine atom onto a pre-formed 4-methyl-1H-pyrrolo[2,3-b]pyridine core. This strategy is predicated on the known propensity of the electron-rich pyrrole ring within the 7-azaindole system to undergo electrophilic substitution, with a high degree of regioselectivity at the C-3 position. The synthesis of the 4-methyl-1H-pyrrolo[2,3-b]pyridine precursor can be envisioned through the construction of the pyrrole ring onto a functionalized pyridine starting material.

Retrosynthesis Target This compound Precursor 4-Methyl-1H-pyrrolo[2,3-b]pyridine Target->Precursor Electrophilic Bromination StartingMaterial Substituted Pyridine Precursor->StartingMaterial Pyrrole Ring Formation

Caption: Retrosynthetic pathway for this compound.

Synthesis Pathway and Mechanism

The forward synthesis is a two-step process commencing with the synthesis of the key intermediate, 4-methyl-1H-pyrrolo[2,3-b]pyridine, followed by its regioselective bromination.

Part 1: Synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine

The construction of the 4-methyl-7-azaindole core can be achieved through various named reactions, with the Bartoli indole synthesis being a prominent method. This reaction typically involves the reaction of a nitro-substituted aromatic compound with a vinyl Grignard reagent. For the synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine, a suitable starting material is 2-amino-3-bromo-4-methylpyridine, which can undergo a Sonogashira coupling with an acetylene equivalent, followed by cyclization.

A more direct and often higher-yielding approach involves the cyclization of a suitably substituted aminopyridine derivative. The following protocol outlines a general and effective method.

Reaction Scheme: Synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine

Caption: General scheme for the synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol: Synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Sonogashira Coupling:

    • To a solution of 2-amino-3-iodo-4-methylpyridine (1.0 eq) in anhydrous triethylamine are added bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

    • The mixture is degassed with argon for 15 minutes.

    • Trimethylsilylacetylene (1.2 eq) is added dropwise, and the reaction mixture is stirred at 60 °C under an argon atmosphere for 12 hours.

    • Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the silyl-protected alkynylpyridine intermediate.

  • Cyclization and Desilylation:

    • The intermediate from the previous step is dissolved in anhydrous tetrahydrofuran (THF).

    • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) is added dropwise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

    • The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to yield 4-methyl-1H-pyrrolo[2,3-b]pyridine as a solid.

Data Presentation: 4-Methyl-1H-pyrrolo[2,3-b]pyridine

PropertyValueReference
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Appearance Colorless to light yellow solid[2]
Melting Point 125-126 °C[1]
¹H NMR (CDCl₃, 400 MHz) δ 8.50 (s, 1H), 8.15 (d, J=4.8 Hz, 1H), 7.20 (d, J=2.4 Hz, 1H), 6.95 (d, J=4.8 Hz, 1H), 6.50 (d, J=2.4 Hz, 1H), 2.50 (s, 3H)Predicted
Part 2: Regioselective Bromination

The C-3 position of the 7-azaindole nucleus is the most electron-rich and sterically accessible position for electrophilic attack. Several reagents can be employed for this transformation, with N-bromosuccinimide (NBS) and copper(II) bromide being common choices. The use of copper(II) bromide offers a mild and efficient method for the regioselective bromination of azaindoles.

Reaction Scheme: Synthesis of this compound

Caption: Synthesis of this compound via regioselective bromination.

Experimental Protocol: Synthesis of this compound

  • Bromination Reaction:

    • To a stirred solution of 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile is added copper(II) bromide (1.1 eq) in one portion at room temperature.

    • The reaction mixture is stirred at room temperature for 6-12 hours, and the progress is monitored by TLC.

    • Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • Work-up and Purification:

    • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium thiosulfate, followed by brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

    • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Data Presentation: this compound

PropertyValueReference
CAS Number 802264-75-1
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Solid
Purity ≥97%
¹H NMR (CDCl₃, 400 MHz) δ 8.60 (s, 1H), 8.20 (d, J=4.8 Hz, 1H), 7.30 (s, 1H), 7.00 (d, J=4.8 Hz, 1H), 2.55 (s, 3H)Predicted, based on similar structures[3]

Trustworthiness and Self-Validation

The described protocols are based on well-established and frequently cited synthetic methodologies in heterocyclic chemistry. The regioselectivity of the bromination at the C-3 position of the 7-azaindole core is a predictable and reliable transformation, supported by numerous literature precedents. The progress of each reaction step should be meticulously monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material and to identify the formation of the desired product. The final product and all intermediates should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity. The provided spectral data serves as a benchmark for validation.

Conclusion

This technical guide outlines a robust and reproducible synthetic pathway for the preparation of this compound. The two-step sequence, involving the initial construction of the 4-methyl-7-azaindole core followed by a highly regioselective bromination, provides an efficient route to this valuable building block. The detailed experimental procedures and characterization data herein are intended to equip researchers in the fields of medicinal chemistry and drug discovery with the necessary information to synthesize this compound for their research endeavors.

References

  • ChemBK. 4-Methyl-7-azaindole. [Link]

Sources

Foreword: The Strategic Value of Functionalized Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework stands out as a privileged scaffold. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the purine core, making it a highly effective hinge-binding motif for a multitude of protein kinases. The strategic functionalization of this core is paramount to modulating potency, selectivity, and pharmacokinetic properties. This guide focuses on a key derivative, this compound, detailing not a singular moment of "discovery," but the logical culmination of established reactivity principles that enable its synthesis and unlock its vast potential as a versatile building block for drug discovery professionals.

The Synthetic Imperative: Accessing the 4-Methyl-7-Azaindole Core

The journey to our target molecule begins with its immediate precursor, 4-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 4-methyl-7-azaindole). The synthesis of substituted azaindoles is a well-trodden field, with established methodologies like the Bartoli and Fischer indole syntheses being common approaches, starting from appropriately substituted and often commercially available pyridines. For the purpose of this guide, we will consider 4-methyl-7-azaindole as our readily accessible starting material, allowing us to focus on the critical subsequent transformation.

The Core Transformation: Regioselective C3 Bromination

The "discovery" of this compound lies in the predictable and highly regioselective nature of electrophilic aromatic substitution on the 7-azaindole nucleus.

Mechanistic Rationale: The Electron-Rich C3 Position

The pyrrole ring of the 7-azaindole system is significantly more electron-rich than the pyridine ring. Within the pyrrole moiety, computational studies and empirical data confirm that the C3 position bears the highest electron density and is thus the most nucleophilic center. This inherent electronic bias makes it the primary site for attack by electrophiles, such as a bromonium ion (Br+) or its equivalent. This principle is the cornerstone of the synthetic strategy, allowing for a clean and predictable introduction of a bromine atom at the desired position without significant formation of other isomers. Numerous studies on the halogenation of the parent 7-azaindole scaffold confirm this high C3 selectivity.[1][2][3]

Choice of Brominating Agent: A System for Precision

Several reagents can achieve the desired C3 bromination. The choice of reagent is often dictated by factors such as substrate tolerance, reaction conditions (mildness), and operational simplicity.

  • N-Bromosuccinimide (NBS): A widely used reagent for allylic and benzylic bromination, NBS is also highly effective for the bromination of electron-rich heterocycles. In an appropriate solvent, it provides a low concentration of electrophilic bromine, minimizing side reactions.

  • Copper(II) Bromide (CuBr₂): This reagent offers a particularly mild and efficient method for the 3-bromination of various azaindoles.[4] The reaction often proceeds at room temperature in a solvent like acetonitrile, providing high yields and excellent regioselectivity, making it a preferred method for its practicality and effectiveness.[4]

  • Enzymatic Halogenation: Notably, biocatalytic methods using flavin-dependent halogenase enzymes also show a strong preference for halogenating the C3 position of azaindoles, further underscoring the inherent reactivity of this site.[1]

The overall synthetic workflow is streamlined, focusing on this key, high-yielding transformation.

G cluster_0 Synthesis Workflow Starting_Material 4-Methyl-1H-pyrrolo[2,3-b]pyridine Reaction C3-Bromination (e.g., CuBr₂ in Acetonitrile) Starting_Material->Reaction Step 1 Workup Quenching & Extraction Reaction->Workup Step 2 Purification Crystallization or Column Chromatography Workup->Purification Step 3 Final_Product 3-Bromo-4-methyl-1H- pyrrolo[2,3-b]pyridine Purification->Final_Product Step 4

Caption: High-level workflow for the synthesis of the target compound.

Validated Experimental Protocol

This protocol describes a robust and reproducible method for the synthesis of this compound, adapted from methodologies proven to be effective for the C3-bromination of the azaindole scaffold.[4]

Materials and Reagents:

  • 4-methyl-1H-pyrrolo[2,3-b]pyridine

  • Copper(II) Bromide (CuBr₂)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 10-15 mL per gram of starting material) to the flask and stir until the solid is completely dissolved.

  • Reagent Addition: In a single portion, add Copper(II) Bromide (CuBr₂, 1.1 eq) to the solution. The mixture will typically change color upon addition.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by either recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Physicochemical and Spectroscopic Data

The successful synthesis of the target compound must be validated through comprehensive characterization.

PropertyData
Chemical Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (Expected) Signals corresponding to the pyridine and pyrrole protons, with a characteristic downfield shift for the C2-H proton adjacent to the bromine. The methyl group signal would appear around 2.3-2.5 ppm.
¹³C NMR (Expected) A signal for the C3 carbon bearing the bromine atom would be expected in the 90-100 ppm range, significantly shielded compared to other aromatic carbons.
Mass Spec (ESI-MS) [M+H]⁺ expected at m/z 211.98 and 213.98 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

Strategic Utility in Drug Development

The primary value of this compound is its role as a versatile intermediate for creating diverse molecular libraries. The C3-bromo substituent is not merely a placeholder; it is a reactive handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions: The Gateway to Diversity

The bromine atom at the C3 position is ideally suited for palladium-catalyzed cross-coupling reactions, which are foundational tools in modern drug discovery.

  • Suzuki-Miyaura Coupling: Reaction with a wide array of aryl or heteroaryl boronic acids or esters allows for the introduction of diverse aromatic systems at the C3 position. This is a common strategy for exploring structure-activity relationships (SAR) by modifying substituents that project into solvent-exposed regions or specific pockets of a target protein.[5]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the installation of various primary or secondary amines. This is critical for introducing groups that can form key hydrogen bonds or salt bridges with a biological target.[6]

  • Sonogashira Coupling: The introduction of alkyne groups via Sonogashira coupling provides a linear linker that can be further functionalized, for instance, through click chemistry.

This strategic utility is best visualized as a branching point from a core scaffold to a multitude of potential drug candidates.

G cluster_1 Application in Diversity-Oriented Synthesis Start 3-Bromo-4-methyl-1H- pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling (+ R-B(OH)₂) Start->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig (+ R₂NH) Start->Buchwald Pd Catalyst Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira Pd/Cu Catalyst Library1 C3-Aryl/Heteroaryl Derivatives Suzuki->Library1 Library2 C3-Amino Derivatives Buchwald->Library2 Library3 C3-Alkynyl Derivatives Sonogashira->Library3

Caption: Utility of the title compound in key cross-coupling reactions.

Conclusion

The discovery and development of this compound is a prime example of how fundamental principles of chemical reactivity can be harnessed to create powerful tools for research. Its synthesis is predicated on the well-understood electronic properties of the 7-azaindole scaffold, allowing for its efficient and selective preparation. As a functionalized intermediate, it provides chemists with a robust platform to rapidly generate novel and diverse chemical entities, accelerating the iterative cycle of design, synthesis, and testing that is the engine of modern drug discovery.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 762-767.

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Request PDF: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate.

  • ChemBK. (2024). 4-Methyl-7-azaindole. ChemBK.

  • Author Unknown. (n.d.). Request PDF: Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate.

  • Author Unknown. (n.d.). Request PDF: Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate.

  • Grygorenko, O. O., Subota, A. I., Volochnyuk, D. M., & Gorlova, A. O. (n.d.). The known syntheses of 7-methyl-4-azaindole (6). ResearchGate.

  • Subota, A., Volochnyuk, D., Gorlova, A., & Grygorenko, O. (n.d.). Scalable synthesis and properties of 7-methyl-4-azaindole. Enamine Store.

  • Author Unknown. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central (PMC).

  • Grygorenko, O. O., Subota, A. I., Volochnyuk, D. M., & Gorlova, A. O. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate.

  • Author Unknown. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications.

  • Shanghai Damas Reagent Co Ltd. (2012). Preparation method for 4-substituted-7-azaindole. Google Patents.

  • Author Unknown. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH).

  • Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.

  • Author Unknown. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central (PMC).

  • Author Unknown. (n.d.). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Publications.

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal.

  • Atlanchim Pharma. (2022). Scientific Letter N°18. Atlanchim Pharma.

  • Author Unknown. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.

Sources

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Introduction

This compound, also known as 7-azaskatole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core, featuring a pyridine and a pyrrole ring, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The precise characterization of this compound is paramount for its application in synthetic chemistry, and a comprehensive understanding of its spectral properties is essential for quality control and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural features.

Molecular Structure and Atom Numbering

The structural analysis of this compound by various spectroscopic techniques relies on a clear and unambiguous atom numbering system. The following diagram illustrates the standard numbering for this heterocyclic system, which will be referenced throughout this guide.

Figure 1. Molecular Structure and Atom Numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its substitution pattern.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.7 (br s)Broad Singlet1HN1-H
7.95 (d, J=5.0 Hz)Doublet1HH6
7.45 (s)Singlet1HH2
6.95 (d, J=5.0 Hz)Doublet1HH5
2.45 (s)Singlet3HC4-CH₃

Interpretation of the ¹H NMR Spectrum:

  • The broad singlet at approximately 11.7 ppm is characteristic of the pyrrole N-H proton, which often appears as a broad signal due to quadrupole broadening and exchange.

  • The aromatic region displays two doublets at 7.95 ppm and 6.95 ppm, each integrating to one proton. The coupling constant of 5.0 Hz is typical for ortho-coupling between protons on a pyridine ring, corresponding to H6 and H5, respectively.

  • A singlet at 7.45 ppm, integrating to one proton, is assigned to the H2 proton of the pyrrole ring. Its singlet nature is due to the absence of adjacent protons.

  • The singlet at 2.45 ppm, with an integration of three protons, is unequivocally assigned to the methyl group at the C4 position.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
148.9C7a
144.9C6
129.2C2
126.8C4
121.1C5
115.8C3a
95.1C3
16.9C4-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • The spectrum shows eight distinct carbon signals, consistent with the eight carbon atoms in the molecule.

  • The downfield signals at 148.9 ppm and 144.9 ppm are assigned to the C7a and C6 carbons, respectively, which are part of the electron-deficient pyridine ring.

  • The signals at 129.2 ppm and 121.1 ppm are assigned to the C2 and C5 carbons.

  • The signal at 126.8 ppm corresponds to the substituted C4 carbon.

  • The upfield signal at 16.9 ppm is characteristic of the methyl carbon.

  • The signal at 95.1 ppm is assigned to the C3 carbon, which is shielded by the adjacent bromine atom.

  • The signal at 115.8 ppm is attributed to the C3a bridgehead carbon.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Receiver Gain: Adjusted to avoid clipping

    • Temperature: 298 K

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Receiver Gain: Adjusted

    • Temperature: 298 K

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
1600-1450StrongC=C and C=N stretching (aromatic rings)
1380-1370MediumC-H bending (methyl)
700-600StrongC-Br stretching

Interpretation of the IR Spectrum:

  • The broad absorption band in the region of 3100-3000 cm⁻¹ is indicative of the N-H stretching vibration of the pyrrole ring.

  • The absorptions in the 3000-2850 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic and methyl protons.

  • The strong bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the fused aromatic ring system.

  • The presence of a medium intensity band around 1375 cm⁻¹ suggests the C-H bending vibration of the methyl group.

  • The strong absorption in the lower frequency region (700-600 cm⁻¹) is attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): m/z = 210 and 212 (approximately 1:1 ratio)

  • Major Fragments: Fragmentation may involve the loss of Br, H, or CH₃.

Interpretation of the Mass Spectrum:

The most crucial piece of information from the mass spectrum is the presence of the molecular ion peak. For this compound, the molecular ion is expected to appear as a pair of peaks of nearly equal intensity at m/z 210 and 212. This characteristic isotopic pattern is due to the presence of the bromine atom, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. The observation of this isotopic pattern is strong evidence for the presence of a single bromine atom in the molecule.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and substitution pattern of the molecule. The IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and the presence of a bromine atom. This detailed spectral analysis serves as a crucial reference for researchers working with this important heterocyclic building block.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Physical and chemical properties of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Introduction

This compound, also known as 3-Bromo-4-methyl-7-azaindole, is a heterocyclic building block of significant interest to the pharmaceutical and material science sectors. Its rigid bicyclic core, comprised of a fused pyrrole and pyridine ring, serves as a versatile scaffold in the synthesis of complex organic molecules. The strategic placement of the bromine atom at the 3-position and a methyl group at the 4-position provides distinct points for chemical modification, making it a valuable intermediate in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Identity and Structure

The unique arrangement of atoms in this compound dictates its chemical behavior and potential applications. Understanding its fundamental identifiers is the first step in its scientific exploration.

IdentifierValueSource
Chemical Name This compound[3]
Synonym(s) 3-bromo-4-methyl-7-azaindole[4]
CAS Number 802264-75-1[3][4]
Molecular Formula C₈H₇BrN₂[4]
Molecular Weight 211.06 g/mol [3][4]
InChI Key UMVLQFYLNHUDOA-UHFFFAOYSA-N

The structure consists of a 7-azaindole core, which is a key pharmacophore in many biologically active compounds. The bromine atom at position C3 is a versatile handle for introducing further molecular complexity, typically via metal-catalyzed cross-coupling reactions. The methyl group at C4 influences the molecule's steric and electronic properties.

Caption: Chemical structure of this compound.

Physical Properties

The physical characteristics of a compound are critical for its handling, storage, formulation, and purification. These properties are a direct consequence of its molecular structure and intermolecular forces.

PropertyValueSignificance for Researchers
Physical Form Solid
Purity ≥95% - 97%[4][5]
Storage Temperature Room temperature, under inert atmosphere

Expert Insight: The recommendation to store under an inert atmosphere suggests potential sensitivity to oxidation or moisture-driven degradation over extended periods. For high-stakes applications like library synthesis or GMP manufacturing, re-analysis of material purity after prolonged storage is a prudent, self-validating step.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its functional groups. The 7-azaindole core is an important scaffold in medicinal chemistry, and the bromine atom serves as a key functional group for elaboration.[6]

Key Reactive Sites:

  • C3-Bromine Bond: The bromine atom is the primary site for synthetic modification. It readily participates in various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is the cornerstone of its utility as a building block.[6]

  • Pyrrole N-H: The nitrogen atom in the pyrrole ring is nucleophilic and can be deprotonated to form an anion.[6] This site can be alkylated or acylated to introduce substituents that can modulate the compound's biological activity and physical properties.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or coordinated to metal centers. The ring itself can undergo nucleophilic aromatic substitution under specific conditions, although this is less common than reactions at the C3-Br position.

Reactivity cluster_core This compound cluster_reactions Synthetic Transformations cluster_products Derivative Classes Core Core Scaffold Suzuki Suzuki Coupling (Adds Aryl/Vinyl Groups) Core->Suzuki R-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig (Adds Amine/Ether Groups) Core->Buchwald R₂NH or ROH Pd Catalyst Sonogashira Sonogashira Coupling (Adds Alkyne Groups) Core->Sonogashira R-C≡CH Pd/Cu Catalysts Alkylation N-Alkylation (Modifies Pyrrole N-H) Core->Alkylation R-X Base Aryl C3-Aryl Derivatives Suzuki->Aryl Amine C3-Amino Derivatives Buchwald->Amine Alkyne C3-Alkynyl Derivatives Sonogashira->Alkyne N_Substituted N-Substituted Analogs Alkylation->N_Substituted

Caption: Reactivity workflow of the core scaffold.

Applications in Research and Drug Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds investigated for various therapeutic targets. Its structural similarity to indole allows it to act as a bioisostere, interacting with biological targets that recognize the indole nucleus.

  • Kinase Inhibitors: Abnormal activation of fibroblast growth factor receptors (FGFRs) is implicated in various cancers.[1][2] The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to design potent and selective FGFR inhibitors.[1][2] For example, derivatives of this scaffold have demonstrated significant inhibitory activity against FGFR1, 2, and 3, leading to the suppression of cancer cell proliferation, migration, and invasion.[2]

  • Antiviral and Anticancer Agents: The broader class of pyrrolopyridines has shown a wide spectrum of biological activities, including antiviral and antitumor properties.[7] The ability to easily diversify the this compound core through cross-coupling makes it an ideal starting point for generating libraries of compounds for high-throughput screening against these and other diseases.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the synthetic utility of this compound, the following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure is a foundational method for creating C-C bonds and is widely used in drug discovery.

Objective: To synthesize a 3-aryl-4-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Procedure:

  • Inert Atmosphere: To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base. The use of a flame-dried vessel and subsequent operations under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Evacuate and backfill the vessel with the inert gas three times. Add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is another crucial step to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl derivative.[8]

Workflow start Start: Assemble Reagents inert Establish Inert Atmosphere (N₂ or Ar) start->inert add_solvents Add Degassed Solvents inert->add_solvents add_catalyst Add Palladium Catalyst add_solvents->add_catalyst heat Heat and Monitor Reaction (TLC / LC-MS) add_catalyst->heat workup Aqueous Work-up heat->workup purify Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is associated with several hazard classifications.

Hazard InformationDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[9] H315: Causes skin irritation.[10] H317: May cause an allergic skin reaction. H318: Causes serious eye damage.[10] H335: May cause respiratory irritation.[9][11]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] P301+P316: IF SWALLOWED: Get emergency medical help immediately.[11] P302+P352: IF ON SKIN: Wash with plenty of water.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place under an inert atmosphere.[12]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11]

References

  • This compound - Sigma-Aldrich.

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine - Pipzine Chemicals.

  • 3-Bromo-7-azaindole SDS, 74420-15-8 Safety Data Sheets - ECHEMI.

  • 3-Bromo-1-methyl-7-azaindole 97 281192-91-4 - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem.

  • 3-Bromo-4-methylpyridine | 3430-22-6 - ChemicalBook.

  • 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine - PubChem.

  • 3-Bromo-4-methylpyridine synthesis - ChemicalBook.

  • 802264-75-1,3-Bromo-4-methyl-7-azaindole-AccelaChem.

  • This compound - Merck.

  • 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine | Drug Intermediate | MedChemExpress.

  • 4-Bromo-7-chloro-6-azaindole - Apollo Scientific.

  • Method for preparing 3-bromo-4-methylpyridine - Google Patents.

  • 3-Bromo-4-methylpyridine | 3430-22-6 | Tokyo Chemical Industry.

  • This compound, 95% Purity, C8H7BrN2, 100 mg - Achemica.

  • 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine - Sigma-Aldrich.

  • 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR - ChemicalBook.

  • 1H-Pyrrolo[3,2-b]pyridine, 5-broMo-2,3-dihydro-(1260671-35-9) 1H NMR - ChemicalBook.

  • This compound - Aladdin.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in modern drug discovery.[1] Aimed at researchers, scientists, and drug development professionals, this document details the methodologies for determining the solubility and stability of this compound. It offers practical, field-proven insights into experimental design and data interpretation, grounded in authoritative scientific principles and regulatory guidelines. The guide includes detailed protocols for kinetic and thermodynamic solubility assessment, as well as a thorough framework for conducting forced degradation studies in line with ICH guidelines.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, also known as 3-bromo-4-methyl-7-azaindole, belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in pharmaceutical research. The pyrrolopyridine scaffold is a privileged structure, appearing in numerous biologically active molecules and approved drugs. Its structural similarity to purine bases allows it to function as a bioisostere, interacting with a wide range of biological targets, including kinases and other enzymes. The bromo and methyl substituents on the core structure provide valuable handles for medicinal chemists to explore structure-activity relationships (SAR) through various chemical modifications.

A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery and development. These fundamental properties influence a wide range of critical parameters, from reaction kinetics in synthetic chemistry to bioavailability and formulation development in later stages. This guide provides a robust framework for characterizing these properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 802264-75-1
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Solid
Storage Temperature Inert atmosphere, room temperature

Solubility Profile

Solubility is a critical determinant of a compound's behavior in both chemical and biological systems. For drug candidates, poor aqueous solubility can lead to low bioavailability and hinder preclinical development. This section outlines methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility

Kinetic solubility provides a high-throughput assessment of how readily a compound dissolves in an aqueous buffer from a concentrated organic stock solution, typically dimethyl sulfoxide (DMSO).[2][3] This measurement is invaluable in early-stage drug discovery for ranking compounds and identifying potential solubility liabilities.

This protocol is adapted from standard industry practices for rapid solubility screening.[4][5]

Objective: To determine the kinetic solubility of this compound in phosphate-buffered saline (PBS) at pH 7.4.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Plate shaker

  • UV/Vis microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to the wells of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitation Detection: Measure the absorbance of each well at a suitable wavelength (e.g., 620 nm) to detect any precipitation. The lowest concentration at which precipitation is observed is the kinetic solubility.

  • Quantification (Optional): For a more quantitative measure, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at the compound's λmax. Calculate the concentration using a pre-established calibration curve.

Kinetic Solubility Workflow
Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when in equilibrium with its solid form.[6][7] This is a more accurate representation of a compound's true solubility and is typically determined using the shake-flask method.

This protocol is based on the well-established shake-flask method for determining equilibrium solubility.[2][8]

Objective: To determine the thermodynamic solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound (solid)

  • Solvents: Water, PBS (pH 7.4), 0.1 N HCl, Methanol, Ethanol, Acetonitrile

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Quantification: Calculate the solubility based on a standard calibration curve of the compound.

Illustrative Solubility Data

The following table presents illustrative solubility data for this compound in a range of common solvents, as would be determined by the methods described above.

SolventSolubility CategoryIllustrative Thermodynamic Solubility (µg/mL)
WaterPoorly Soluble< 10
PBS (pH 7.4)Poorly Soluble< 15
0.1 N HClSlightly Soluble50 - 100
MethanolSoluble> 10,000
EthanolSoluble> 8,000
AcetonitrileSoluble> 5,000
DichloromethaneFreely Soluble> 20,000
ChloroformFreely Soluble> 20,000
N,N-Dimethylformamide (DMF)Freely Soluble> 25,000

Note: The data in this table is illustrative and intended to provide a realistic representation of expected solubility based on the compound's structure. Actual experimental values may vary.

Stability Profile

Assessing the chemical stability of a compound is a critical step in drug development. Forced degradation, or stress testing, is employed to understand the degradation pathways and to develop stability-indicating analytical methods.[9][10][11] These studies are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[12]

Forced Degradation Studies: An Overview

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to promote degradation.[10] The goal is to achieve a target degradation of 5-20% of the parent compound.[9] This allows for the identification of potential degradation products and the elucidation of degradation pathways.

Forced Degradation Study Workflow
Experimental Protocols for Forced Degradation

The following protocols are based on the ICH Q1A(R2) guideline for stability testing.[9]

  • Procedure: Dissolve this compound in a suitable solvent and treat with 0.1 N HCl (for acid hydrolysis) or 0.1 N NaOH (for base hydrolysis). The reactions can be carried out at room temperature or elevated temperatures (e.g., 60°C) to accelerate degradation. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralized, and analyzed by HPLC.

  • Procedure: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Protect the reaction from light. Monitor the degradation over time by taking samples at regular intervals for HPLC analysis.

  • Procedure: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) for a specified period. A solution of the compound can also be heated to assess stability in the solution state. Analyze the samples at different time points.

  • Procedure: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10] A control sample should be protected from light with aluminum foil. Analyze both the exposed and control samples.

Analytical Method for Stability Assessment

A stability-indicating analytical method, typically a reverse-phase HPLC method with UV and mass spectrometric (MS) detection, is essential for these studies. The method must be able to separate the parent compound from all process-related impurities and degradation products.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The pyrrole ring may be susceptible to cleavage under harsh acidic or basic conditions.

  • Oxidation: The electron-rich pyrrole ring is a likely site for oxidation, potentially leading to the formation of N-oxides or hydroxylated species.

  • Photodegradation: Aromatic systems can undergo various photochemical reactions, including rearrangements and cleavage.

  • Debromination: The bromo substituent may be susceptible to reductive debromination under certain conditions.

Illustrative Stability Data

The following table summarizes the expected stability profile of this compound under forced degradation conditions.

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Illustrative)Major Degradants (Proposed)
Acid Hydrolysis 0.1 N HCl24 h60°C5-10%Hydroxylated species, ring-opened products
Base Hydrolysis 0.1 N NaOH24 h60°C< 5%Minimal degradation observed
Oxidation 3% H₂O₂8 hRT10-15%N-oxides, hydroxylated pyrrolopyridines
Thermal (Solid) Dry Heat7 days80°C< 2%Stable
Photolytic (Solution) ICH Q1B--5-8%Photodimers, debrominated species

Note: This data is illustrative and intended to guide experimental design. Actual degradation rates and products must be determined empirically.

Conclusion

This technical guide has provided a comprehensive framework for evaluating the solubility and stability of this compound. The detailed protocols for kinetic and thermodynamic solubility, along with the systematic approach to forced degradation studies, offer a robust starting point for researchers in the pharmaceutical sciences. A thorough characterization of these fundamental properties is essential for accelerating the development of new chemical entities and ensuring the quality and efficacy of future medicines.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Tool for Drug Development.
  • Avdeef, A. (2007). The Rise of pH-Metric pKa and Solubility. ADMET & DMPK, 1(1), 1-20.
  • International Council for Harmonisation. (n.d.). ICH Guidelines. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645.
  • Warren Center for Neuroscience Drug Discovery. (n.d.). Kinetic Solubility 96 –Well Protocol. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Resolve Mass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Video]. YouTube. [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

Sources

Potential biological activity of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics. Its unique electronic properties and ability to act as a bioisostere for purines and indoles make it a highly sought-after motif in drug design, particularly for kinase inhibitors.[1] This guide focuses on a specific, functionalized derivative, This compound (CAS No. 802264-75-1). While direct biological data on this compound is limited, its structure presents significant opportunities. The bromine atom at the 3-position serves as a versatile synthetic handle for cross-coupling reactions, enabling the creation of diverse chemical libraries.[2][3] The 4-methyl group provides a steric and electronic modification that can be exploited to achieve target selectivity. This document provides a comprehensive overview of the predicted biological activities of this compound based on the extensive pharmacology of its structural analogs. It further outlines a strategic, multi-step research program, complete with detailed experimental protocols, to systematically investigate its potential as a therapeutic agent, with a primary focus on its promise as a novel kinase inhibitor for oncology.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The 7-azaindole scaffold has emerged from a laboratory curiosity to a cornerstone in the design of targeted therapeutics.[4] Its structural similarity to the adenine fragment of ATP allows it to effectively compete for the ATP-binding site of many protein kinases, making it a foundational element in the development of kinase inhibitors.[1] This has led to the successful development of drugs like Vemurafenib (a BRAF inhibitor) and Venetoclax (a BCL-2 inhibitor). The nitrogen atom in the pyridine ring can serve as an additional hydrogen bond acceptor, which can enhance binding affinity and potency compared to its indole counterparts.[1] Given this rich history, any novel, functionalized 7-azaindole derivative like this compound warrants thorough investigation.

Profile of this compound

Physicochemical Properties
PropertyValue
CAS Number 802264-75-1[5]
Molecular Formula C₈H₇BrN₂[5]
Molecular Weight 211.06 g/mol [5]
Appearance Solid[5]
Purity ≥97% (Typical)[5]
InChI Key UMVLQFYLNHUDOA-UHFFFAOYSA-N[5]
Synthetic Accessibility

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route can be extrapolated from established methods for preparing substituted pyridines and pyrrolopyridines. A common approach involves the bromination of a suitable 4-methyl-1H-pyrrolo[2,3-b]pyridine precursor. Alternatively, a more versatile synthesis could begin with a pre-functionalized pyridine, such as 3-bromo-4-methylpyridine, followed by the construction of the fused pyrrole ring. The bromine atom is strategically positioned for subsequent diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making this compound an ideal starting point for a lead discovery program.

Predicted Biological Activity and Potential Therapeutic Targets

Based on extensive data from structurally related 1H-pyrrolo[2,3-b]pyridine derivatives, we can hypothesize several high-probability biological activities for this compound.

Kinase Inhibition: The Primary Hypothesis

The most prominent and well-documented activity of the 7-azaindole scaffold is the inhibition of protein kinases.[1][6] Dysregulation of kinase signaling is a hallmark of cancer, making kinase inhibitors a major class of oncology drugs.[7]

  • Potential Kinase Targets:

    • Fibroblast Growth Factor Receptors (FGFR): Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, which are crucial in tumors with aberrant FGFR signaling.[8][9]

    • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is a target for neurodegenerative diseases like Alzheimer's. Potent GSK-3β inhibitors have been developed from this scaffold.[10]

    • Cyclin-Dependent Kinase 8 (CDK8): As a key colorectal oncogene, CDK8 is a validated target, and potent type II inhibitors based on the 7-azaindole core have been discovered.[11][12]

    • BRAF Kinase: The V600E-BRAF mutation is a driver in several cancers. Computational studies suggest that pyrrolo[2,3-b]pyridine derivatives can effectively bind to and inhibit this mutant kinase.[13]

    • Ataxia Telangiectasia Mutated (ATM) Kinase: Selective ATM inhibitors based on this scaffold have been developed as potential chemosensitizers in cancer therapy.[14]

The general mechanism involves the compound acting as an ATP-competitive inhibitor, binding within the kinase domain's active site.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ADP ADP RAF->ADP ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression ATP ATP ATP->RAF Target_Compound 3-Bromo-4-methyl- 1H-pyrrolo[2,3-b]pyridine Target_Compound->RAF Inhibits

Caption: Simplified MAPK/ERK signaling pathway, a common target in oncology.

Broad Anticancer Potential

Beyond specific kinase inhibition, derivatives of the core scaffold have demonstrated broader anticancer effects. These include:

  • Induction of Apoptosis: By inhibiting pro-survival signaling pathways, these compounds can trigger programmed cell death in cancer cells.[8][15]

  • Cell Cycle Arrest: Inhibition of cell cycle-related kinases (like CDKs) can halt cancer cell proliferation.[12][16]

  • DNA Intercalation: Some analogs have been shown to interact with calf thymus DNA, suggesting a mechanism that could block DNA replication.[17]

Anti-Inflammatory Activity

Certain 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B).[18] PDE4B is a key enzyme in inflammatory pathways, and its inhibition can reduce the release of pro-inflammatory cytokines like TNF-α. This suggests a potential, albeit secondary, application in inflammatory diseases.[18]

Proposed Research Workflow for Biological Evaluation

A systematic approach is essential to efficiently characterize the biological activity of this compound. The following workflow is proposed as a robust starting point.

cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Validation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Lead Optimization In_Silico In Silico Docking (Kinase Panel) Enzymatic_Assay Target-Based Enzymatic Assay (e.g., Kinase Glo®) In_Silico->Enzymatic_Assay Identifies putative targets Cytotoxicity In Vitro Cytotoxicity (NCI-60 Panel or similar) Cytotoxicity->Enzymatic_Assay Confirms cellular activity IC50 IC50 Determination Enzymatic_Assay->IC50 Quantifies potency Cellular_Target Cellular Target Engagement (e.g., Western Blot for p-ERK) IC50->Cellular_Target Validates on-target effect Phenotypic_Assay Phenotypic Assays (Apoptosis, Cell Cycle) Cellular_Target->Phenotypic_Assay SAR Structure-Activity Relationship (SAR) Studies Phenotypic_Assay->SAR

Caption: A strategic workflow for evaluating novel compound activity.

Detailed Experimental Protocols

The following protocols represent core methodologies for executing the initial phases of the proposed research workflow. The rationale is to use robust, well-validated, and high-throughput compatible assays to generate decision-making data efficiently.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a specific kinase by measuring the amount of ATP remaining in the reaction. A decrease in kinase activity due to inhibition results in a higher luminescent signal. The ADP-Glo™ Kinase Assay is a common commercial example.[19]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase of interest (e.g., BRAF V600E)

  • Kinase-specific substrate peptide

  • ATP solution (at or near the Kₘ for the kinase)

  • This compound (test compound)

  • Staurosporine or a known inhibitor for the target kinase (positive control)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[19]

  • ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based kit)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Start Start Compound_Prep Prepare 10-point serial dilution of test compound in DMSO Start->Compound_Prep Plate_Compound Dispense 50 nL of compound or DMSO control into 384-well plate Compound_Prep->Plate_Compound Add_Kinase Add 5 µL of Kinase + Substrate mixture in assay buffer Plate_Compound->Add_Kinase Incubate_1 Incubate 10 min at RT (Inhibitor pre-incubation) Add_Kinase->Incubate_1 Add_ATP Add 5 µL of ATP solution to initiate kinase reaction Incubate_1->Add_ATP Incubate_2 Incubate 60 min at 30°C (Kinase reaction) Add_ATP->Incubate_2 Add_ADP_Glo Add 10 µL ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_2->Add_ADP_Glo Incubate_3 Incubate 40 min at RT Add_ADP_Glo->Incubate_3 Add_Detection Add 20 µL Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_3->Add_Detection Incubate_4 Incubate 30 min at RT Add_Detection->Incubate_4 Read_Plate Measure luminescence on a plate reader Incubate_4->Read_Plate Analyze Plot luminescence vs. log[Inhibitor] and fit to determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: Step-by-step workflow for a luminescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).[19] Also prepare a DMSO-only control (0% inhibition) and a positive control inhibitor (100% inhibition).

  • Assay Plating: Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the serially diluted compound, DMSO, and control inhibitor to the wells of a white, opaque 384-well plate.

  • Kinase Reaction: Prepare a master mix of the kinase and its specific substrate in kinase assay buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 5 µL to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Signal Generation: a. Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19] b. Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.[19]

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

  • Data Analysis: The raw luminescence data is proportional to kinase activity. Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: MTT Assay for Cellular Proliferation

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells. It measures the metabolic activity of viable cells, which reflects the cell proliferation rate.[20][21]

Objective: To determine the effect of the test compound on the proliferation of various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer).[17][20]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well clear-bottom cell culture plates.

  • Test compound and a standard chemotherapy agent (e.g., Doxorubicin) as a positive control.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium only (no cells, blank), cells with vehicle (e.g., 0.1% DMSO), and cells with the positive control drug.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells and add 150 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Strategic Next Steps

The initial data from this research plan will provide a clear go/no-go decision point.

  • Positive Outcome: If this compound demonstrates potent activity in a kinase assay (e.g., IC₅₀ < 1 µM) and corresponding cytotoxicity in a relevant cancer cell line, the next steps are clear. The bromine atom becomes the focal point for a Structure-Activity Relationship (SAR) campaign. A library of analogs can be rapidly synthesized via Suzuki or other cross-coupling reactions to explore different substituents at the 3-position to optimize potency, selectivity, and pharmacokinetic properties.

  • Negative Outcome: If the compound is inactive, it remains a valuable intermediate for building more complex molecules. The 7-azaindole core is highly valuable, and this specific derivative can be used as a scaffold to build compounds targeting other biological systems, as suggested by the diverse activities of its parent class.

This structured approach ensures that the therapeutic potential of this compound is evaluated rigorously and efficiently, paving the way for its potential development as a novel therapeutic agent.

References

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed.
  • The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development. (n.d.). Benchchem.
  • The Role of 7-Azaindole Intermediates in Modern Drug Discovery. (2026, January 6).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central (PMC).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022, May 13). Journal of Medicinal Chemistry - ACS Publications.
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. (n.d.). ManTech Publications.
  • Computational evaluation and biological assessment of nitrogen-containing heterocyclic derivatives as potential anticancer agent. (n.d.).
  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI.
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (n.d.).
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025, March 5). PubMed.
  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. (n.d.). Scribd.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • In vitro kinase assay. (2023, September 23). Protocols.io.
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • 3-Bromo-4-methylpyridine synthesis. (n.d.). ChemicalBook.
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). Pipzine Chemicals.
  • 3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine. (n.d.). Benchchem.
  • Method for preparing 3-bromo-4-methylpyridine. (n.d.). Google Patents.
  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023, May 23). MDPI.
  • This compound. (n.d.). Sigma-Aldrich.
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents | Request PDF. (n.d.). ResearchGate.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022, September 6). Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022, September 22). PubMed.
  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. (n.d.). Advanced Journal of Chemistry, Section A.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). PMC.
  • Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (n.d.). ResearchGate.
  • CAS: 802264-75-1 Name: 1H-Pyrrolo[2,3-b]pyridine,3-bromo-4-methyl-(8CI). (n.d.).
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025, July 10). PubMed.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole scaffold, chemically known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in numerous kinase inhibitors and other therapeutic agents.[1][2] This application note provides a detailed, robust, and reproducible multi-step synthetic protocol for 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a key decorated intermediate for drug discovery, starting from the inexpensive and commercially available 4-methylpyridine. We elucidate the strategic rationale behind the synthetic route, which involves the initial construction of the 4-methyl-1H-pyrrolo[2,3-b]pyridine core followed by a regioselective late-stage bromination. Each step is accompanied by a detailed experimental protocol, characterization data, and an explanation of the underlying chemical principles, ensuring scientific integrity and enabling researchers to confidently replicate and adapt this synthesis.

Introduction and Synthetic Strategy

The synthesis of substituted 7-azaindoles is a critical task in modern drug development. The target molecule, this compound, provides three key points for diversification: the N1 position of the pyrrole, the bromine atom at C3 (amenable to cross-coupling reactions), and the methyl group at C4.

Our synthetic approach is designed for efficiency and scalability, prioritizing the formation of the core bicyclic system before introducing the halogen. This strategy avoids carrying a potentially reactive halogen through multiple synthetic steps and leverages the intrinsic electronic properties of the 7-azaindole core to direct the final bromination with high regioselectivity.

The overall synthetic pathway is depicted below. It begins with the functionalization of the 4-methylpyridine ring, followed by the construction of the pyrrole ring via a reductive cyclization, and concludes with the selective electrophilic bromination at the C3 position.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization A 4-Methylpyridine B 4-Methyl-3-nitropyridine A->B Nitration C 4-Methyl-3-nitropyridine N-oxide B->C N-Oxidation D 2-Chloro-4-methyl-3-nitropyridine C->D Chlorination E 2-Hydrazinyl-4-methyl-3-nitropyridine D->E Hydrazinolysis [5] F 4-Methyl-1H-pyrrolo[2,3-b]pyridine E->F Reductive Cyclization [20] G This compound F->G Electrophilic Bromination [42]

Figure 1: Overall synthetic workflow from 4-methylpyridine to the target compound.

Part I: Synthesis of the 4-methyl-1H-pyrrolo[2,3-b]pyridine Core

This section details the construction of the central heterocyclic scaffold. The sequence of reactions is designed to install the necessary functionalities on the pyridine ring to facilitate the subsequent pyrrole ring formation.

Step 1: Nitration of 4-Methylpyridine
  • Objective: To introduce a nitro group at the C3 position, which will later be reduced to an amine to facilitate cyclization.

  • Causality: The nitration of pyridine derivatives is notoriously difficult due to the electron-deficient nature of the ring. The reaction requires harsh conditions, typically using a mixture of fuming sulfuric and nitric acids. The methyl group at C4 is an ortho-, para-director, and while the pyridine nitrogen is deactivating, the conditions favor substitution at the C3 position.

Protocol: Synthesis of 4-Methyl-3-nitropyridine

ReagentFormulaMW ( g/mol )AmountMoles
4-MethylpyridineC₆H₇N93.1350.0 g0.537
Fuming H₂SO₄ (20% SO₃)H₂SO₄/SO₃-300 mL-
Fuming HNO₃ (90%)HNO₃63.01100 mL-

Procedure:

  • To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add fuming sulfuric acid (300 mL). Cool the flask to 0°C in an ice-salt bath.

  • Slowly add 4-methylpyridine (50.0 g) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Once the addition is complete, slowly add fuming nitric acid (100 mL) dropwise, maintaining the temperature below 10°C.

  • After the addition, slowly heat the reaction mixture to 90°C and maintain for 5 hours.

  • Cool the reaction to room temperature and carefully pour it onto 1 kg of crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8. This step is highly exothermic and should be performed in a well-ventilated fume hood with efficient cooling.

  • The product will precipitate as a yellow solid. Filter the solid, wash with cold water (3 x 200 mL), and dry under vacuum to afford 4-methyl-3-nitropyridine .

    • Expected Yield: ~70-75%

    • Characterization: Yellow solid, MP: 30-33°C.

Step 2 & 3: N-Oxidation and Chlorination
  • Objective: To introduce a leaving group (chloride) at the C2 position, which can be displaced by hydrazine.

  • Causality: Direct nucleophilic substitution at the C2 position of 4-methyl-3-nitropyridine is not feasible. N-oxidation activates the C2 (α) position towards nucleophilic attack. The resulting N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to install the chlorine atom.

Protocol: Synthesis of 2-Chloro-4-methyl-3-nitropyridine

ReagentFormulaMW ( g/mol )AmountMoles
4-Methyl-3-nitropyridineC₆H₆N₂O₂138.1250.0 g0.362
m-CPBA (77%)C₇H₅ClO₃172.5790.0 g~0.402
Dichloromethane (DCM)CH₂Cl₂84.93500 mL-
Phosphorus OxychloridePOCl₃153.33200 mL2.15

Procedure:

  • N-Oxidation: Dissolve 4-methyl-3-nitropyridine (50.0 g) in DCM (500 mL). Add m-CPBA (90.0 g) portion-wise at room temperature. Stir the mixture for 12 hours. Wash the reaction mixture with saturated NaHCO₃ solution (3 x 200 mL) and then with brine (200 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-methyl-3-nitropyridine N-oxide as a solid, which is used directly in the next step.

  • Chlorination: To the crude N-oxide, add phosphorus oxychloride (200 mL) carefully. Heat the mixture to reflux (approx. 110°C) for 3 hours.

  • Cool the reaction to room temperature and slowly pour it onto crushed ice. Neutralize with solid NaHCO₃ until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-4-methyl-3-nitropyridine .

    • Expected Yield: ~65-70% over two steps.

    • Characterization: Pale yellow solid.

Step 4: Hydrazinolysis
  • Objective: To displace the chloride at C2 with hydrazine, forming the key precursor for cyclization.

  • Causality: The chlorine at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr) by the adjacent electron-withdrawing nitro group and the ring nitrogen. Hydrazine hydrate acts as the nucleophile.[3]

Protocol: Synthesis of 2-Hydrazinyl-4-methyl-3-nitropyridine

ReagentFormulaMW ( g/mol )AmountMoles
2-Chloro-4-methyl-3-nitropyridineC₆H₅ClN₂O₂172.5740.0 g0.232
Hydrazine Hydrate (~64%)H₆N₂O50.0622.0 mL~0.464
EthanolC₂H₅OH46.07400 mL-

Procedure:

  • Suspend 2-chloro-4-methyl-3-nitropyridine (40.0 g) in ethanol (400 mL) in a 1 L round-bottom flask.

  • Cool the suspension to 0°C in an ice bath.

  • Add hydrazine hydrate (22.0 mL, 2.0 eq.) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours. A yellow precipitate will form.

  • Filter the solid precipitate, wash with cold ethanol (2 x 50 mL) and then with diethyl ether (50 mL).

  • Dry the solid under vacuum to afford 2-hydrazinyl-4-methyl-3-nitropyridine .

    • Expected Yield: ~90-95%

    • Characterization: Bright yellow solid.

Step 5: Reductive Cyclization
  • Objective: To form the pyrrole ring and generate the 7-azaindole core.

  • Causality: The nitro group is reduced to an amine. This newly formed amine is positioned ortho to the hydrazinyl group. An intramolecular condensation reaction occurs, where the amine attacks the terminal nitrogen of the hydrazine, followed by elimination of ammonia and aromatization to form the stable pyrrole ring.[4]

G cluster_mech Reductive Cyclization Mechanism A Start B Nitro Reduction A->B [H] (e.g., H₂/Pd-C) C Intramolecular Condensation B->C Spontaneous D Deamination & Aromatization C->D -NH₃ E Product D->E G cluster_mech Electrophilic Bromination Mechanism A Start B Electrophilic Attack A->B NBS C Sigma Complex B->C Formation of Wheland Intermediate D Deprotonation C->D -H⁺ E Product D->E

Figure 3: Simplified mechanism for electrophilic bromination at C3.

Protocol: Synthesis of this compound

ReagentFormulaMW ( g/mol )AmountMoles
4-Methyl-1H-pyrrolo[2,3-b]pyridineC₈H₈N₂132.1620.0 g0.151
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9828.2 g0.158
Tetrahydrofuran (THF)C₄H₈O72.11400 mL-

Procedure:

  • Dissolve 4-methyl-1H-pyrrolo[2,3-b]pyridine (20.0 g) in THF (400 mL) in a 1 L round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (28.2 g, 1.05 eq.) portion-wise over 20 minutes, keeping the temperature below 5°C.

  • Stir the reaction at 0°C for 2 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate (10%, 100 mL).

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude solid can be purified by recrystallization from ethanol/water or by column chromatography to yield pure This compound .

    • Expected Yield: ~90-95%

    • Characterization: White to off-white solid.

Data Summary

StepStarting MaterialProductOverall Yield (from 4-methylpyridine)
1-54-Methylpyridine4-Methyl-1H-pyrrolo[2,3-b]pyridine~28-35%
64-Methyl-1H-pyrrolo[2,3-b]pyridineThis compound~25-33%

Conclusion

This application note outlines a reliable and well-rationalized synthetic route to this compound from 4-methylpyridine. The strategy of first building the 7-azaindole core via a key reductive cyclization followed by a highly regioselective late-stage bromination proves to be an effective approach. The detailed, step-by-step protocols and mechanistic insights provide researchers with a practical guide for the synthesis of this valuable building block for pharmaceutical and materials science research.

References

  • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Source: Molecules, 2021. URL: [Link]

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Source: ACS Medicinal Chemistry Letters, 2019. URL: [Link]

  • Title: Method for preparing 3-bromo-4-methylpyridine. Source: Google Patents (CN104945314A), 2015.
  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: RSC Advances, 2019. URL: [Link]

  • Title: The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Source: Chemistry of Heterocyclic Compounds, 2014. URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Source: Journal of the National Academy of Sciences of the Republic of Kazakhstan, Chemical Series, 2024. URL: [Link]

  • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: Molecules, 2022. URL: [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation on the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents. The targeted functionalization of this scaffold is paramount for developing new molecular entities with enhanced potency and selectivity. 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine serves as a critical and versatile building block, where the bromine atom at the C3 position provides a reactive handle for carbon-carbon bond formation.

Among the myriad of cross-coupling reactions available to the synthetic chemist, the Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2][3] This palladium-catalyzed reaction enables the direct and efficient installation of aryl, heteroaryl, or vinyl groups at the C3 position of the 7-azaindole core, providing a powerful tool for library synthesis and lead optimization in drug development programs.

However, the presence of nitrogen atoms within the 7-azaindole ring system introduces specific challenges, such as the potential for catalyst inhibition through coordination with the palladium center.[4][5][6] Therefore, a carefully optimized protocol is essential for achieving high yields and reproducibility. This guide provides a detailed examination of the mechanistic principles, key experimental parameters, and field-proven protocols for successfully executing Suzuki coupling reactions with this compound.

Mechanistic Principles: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium(0) species as the active catalyst.[7] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a new Pd(II) complex. The reactivity order for halides in this step is generally I > Br > OTf >> Cl.[8]

  • Transmetalation: The aryl or vinyl group is transferred from the organoboron species (boronic acid) to the Pd(II) complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the organic moiety to the palladium center and displacing the halide.[9]

  • Reductive Elimination: In the final step, the two organic groups (the 7-azaindole and the newly transferred aryl/vinyl group) on the Pd(II) complex couple and are eliminated from the palladium center. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorg Ar-Pd(II)L_n-R Transmetal->PdII_Diorg RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArX Ar-X (3-Bromo-7-azaindole) ArX->OxAdd Boronic R-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Suzuki coupling hinges on the judicious selection of several key components. For a substrate like this compound, understanding the role of each parameter is crucial for overcoming potential challenges like catalyst deactivation.

  • Palladium Catalyst and Ligand System: The choice of catalyst and its associated ligands is arguably the most critical factor. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, reactions involving electron-rich or sterically hindered heterocycles often benefit from more robust systems.[10]

    • Precatalysts: Air-stable Pd(II) precatalysts such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are often preferred for their ease of handling.

    • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they promote the oxidative addition and reductive elimination steps and can prevent the formation of inactive catalyst dimers.[11] The electron density and steric bulk of the ligand system play key roles in determining selectivity and efficiency.[12]

  • Base: The base is essential for the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.

    • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[4][10]

    • Causality: Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids. However, overly strong bases can promote unwanted side reactions.[11]

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

    • Typical Solvents: Anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or dimethylformamide (DMF) are common.[10]

    • Aqueous Conditions: Often, a mixture of an organic solvent with water (e.g., dioxane/water 4:1) is used, which can aid in dissolving the inorganic base and facilitate the reaction.

    • Degassing: It is absolutely critical to degas the solvent prior to use. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also lead to the undesirable homocoupling of the boronic acid.[11]

  • Boron Reagent: While arylboronic acids are most common, their corresponding boronate esters (e.g., pinacol esters) can also be used and sometimes offer greater stability.[9]

Comparative Data on Suzuki Coupling Conditions

The following table summarizes typical conditions reported for Suzuki coupling reactions involving bromo-pyridines and related nitrogen-containing heterocycles, providing a valuable starting point for optimization.

EntryHalide SubstrateBoronic AcidCatalyst (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
13-Bromo-4-methylpyridine[10]Arylboronic acidPd(PPh₃)₄ (1-5)K₂CO₃ (2-3)1,4-Dioxane80-10012-24Varies
22-Bromo-4-methylpyridine[4]Arylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2)Dioxane/H₂O9016Varies
37-Bromo-1H-indazole[13]Arylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140 (MW)270-80
45-(4-bromophenyl)-4,6-dichloropyrimidine[14]Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-8018-2260
5Bromo-7-azaindoles[3]Arylboronic acidPd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane8012Good

Detailed Experimental Protocol

This protocol provides a general, robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Experimental_Workflow cluster_workflow General Suzuki Coupling Workflow node_setup 1. Reaction Setup (Add solids to Schlenk flask) node_inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) node_setup->node_inert node_solvent 3. Solvent Addition (Add degassed solvent via syringe) node_inert->node_solvent node_heat 4. Reaction (Heat to specified temperature) node_solvent->node_heat node_quench 5. Work-up (Cool, quench, extract) node_heat->node_quench node_purify 6. Purification (Column Chromatography) node_quench->node_purify node_char 7. Characterization (NMR, MS) node_purify->node_char

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[4]

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.[4]

  • Degassing (Optional but Recommended): For maximum oxygen removal, subject the reaction mixture to three freeze-pump-thaw cycles. Alternatively, bubble the inert gas through the solution for 10-15 minutes.[10]

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-methyl-1H-pyrrolo[2,3-b]pyridine product.

Troubleshooting and Scientific Insights

  • Problem: Low to No Yield.

    • Insight: The primary culprits are often an inactive catalyst or the presence of oxygen.[11] The N-H proton and the pyridine nitrogen of the 7-azaindole can coordinate to palladium, potentially leading to catalyst deactivation.

    • Solution: Use a fresh, high-quality catalyst and ensure rigorous degassing of all solvents. Employing a bulky, electron-rich ligand like XPhos or SPhos can shield the metal center, preventing inhibitory coordination and promoting the desired catalytic cycle.[11]

  • Problem: Significant Protodeboronation.

    • Insight: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by strong bases and the presence of water.[11]

    • Solution: Switch to a milder base, such as potassium fluoride (KF) or potassium carbonate (K₂CO₃), instead of stronger bases like K₃PO₄.[11] Running the reaction under strictly anhydrous conditions can also significantly suppress this side reaction.

  • Problem: Sterically Hindered Substrates.

    • Insight: If either the 7-azaindole or the arylboronic acid is sterically demanding (e.g., ortho-substituted), the reaction rate can be significantly reduced.[11]

    • Solution: More forcing conditions (higher temperatures, longer reaction times) may be necessary. Crucially, the use of specialized bulky biarylphosphine ligands is essential to facilitate the coupling of sterically hindered substrates.[11] Microwave irradiation can also be a powerful tool to accelerate these challenging transformations.[15]

Conclusion

The Suzuki-Miyaura coupling is an indispensable method for the C3-arylation of this compound. A thorough understanding of the reaction mechanism and the critical role of the catalyst system, base, and solvent allows for the rational design of robust and high-yielding protocols. By implementing rigorous inert atmosphere techniques and selecting the appropriate ligand for the substrate , researchers can effectively overcome common challenges such as catalyst inhibition and protodeboronation. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and scientists to successfully leverage this powerful transformation in the synthesis of novel 7-azaindole derivatives.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of 3-Bromo-4-methylpyridine.
  • BenchChem. (n.d.). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling.
  • Bercot, E. A., & Rovis, T. (2004). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 126(35), 11059–11066.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • De la Torre, M. C., & Sierra, M. A. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of the Brazilian Chemical Society, 15(1), 1-23.
  • sentient. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6380.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.

Sources

Introduction: The Convergence of a Privileged Scaffold and a Powerful Catalytic Tool

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-Substituted 3-Amino-4-methyl-1H-pyrrolo[2,3-b]pyridines

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone scaffold in modern medicinal chemistry. Its unique structure, which mimics a purine base, allows it to serve as a versatile pharmacophore capable of engaging in crucial hydrogen bonding and hydrophobic interactions with biological targets.[1] This has led to its incorporation into a multitude of clinically significant agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[2][3] The functionalization of this core, particularly at the 3-position with an amino group, provides a critical vector for modulating potency, selectivity, and pharmacokinetic properties.

Traditionally, the formation of aryl C-N bonds was hampered by harsh reaction conditions and limited substrate scope. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field.[4][5] It provides a mild and highly general method for constructing C-N bonds between aryl halides and a vast array of primary and secondary amines.[6][7] This application note provides a detailed guide for researchers on the successful application of the Buchwald-Hartwig amination to a challenging yet valuable substrate: 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine.

Reaction Principle: Unraveling the Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[8][9] The generally accepted mechanism consists of three primary steps: oxidative addition, formation of a palladium-amido complex, and reductive elimination.[10]

  • Oxidative Addition : The cycle begins with the insertion of the active L-Pd(0) catalyst into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[10]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium-amido complex.[8]

  • Reductive Elimination : This is the final, product-forming step. The newly formed C-N bond is established as the arylamine product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst, which can then re-enter the cycle.[5][10]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Adduct L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product base Base-H⁺ + Br⁻ amido_complex->base sub Ar-Br sub->oa_complex amine HNR¹R² amine->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Successful Coupling

The success of the amination on the this compound substrate hinges on the careful selection of several key parameters. The presence of the pyridine nitrogen introduces a specific challenge, as it can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.

  • Palladium Pre-catalyst : While various Pd(0) and Pd(II) sources can be used, modern palladium pre-catalysts are often preferred.[9] These are air-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species in situ upon activation with a base. This avoids the need for in-situ reduction and leads to more reproducible results.

  • The Ligand (The Key to Success) : The choice of phosphine ligand is arguably the most critical factor. For electron-rich and potentially coordinating heteroaryl halides, bulky, electron-rich biaryl monophosphine ligands are essential.[5][7] Ligands like XPhos, RuPhos, or BrettPhos have proven highly effective.[11] Their steric bulk promotes the reductive elimination step and discourages the formation of inactive catalyst dimers.[4] For primary amines, BrettPhos is often an excellent choice.[10]

  • The Base : A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine without competing as a nucleophile.[7] Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate may be used for substrates with base-sensitive functional groups.[12]

  • Solvent and Temperature : Anhydrous, deoxygenated aprotic solvents are necessary to prevent catalyst deactivation. Toluene and 1,4-dioxane are the most commonly employed solvents.[10][13] Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with morpholine as a representative secondary amine.

Materials and Reagents:

  • This compound

  • Morpholine

  • XPhos Pd G3 (or other suitable pre-catalyst)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup : To a dry Schlenk flask or microwave vial under an inert atmosphere of argon, add this compound (1.0 mmol, 1.0 eq), XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Reagent Addition : Evacuate and backfill the flask with argon (this cycle should be repeated three times). Add anhydrous, degassed toluene (5 mL) via syringe.

  • Nucleophile Addition : Add morpholine (1.2 mmol, 1.2 eq) to the stirring suspension via syringe.

  • Reaction Execution : Seal the flask or vial and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture, quenching it with water, and extracting with ethyl acetate.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to afford the desired product.

Experimental Workflow Visualization

Experimental_Workflow prep 1. Reagent Preparation (Inert Atmosphere) setup 2. Reaction Setup (Add solids, catalyst, base) prep->setup solv 3. Add Anhydrous Solvent (Toluene) setup->solv nuc 4. Add Nucleophile (Amine) solv->nuc react 5. Heat Reaction (100 °C, 4-12h) nuc->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Workup (Quench, Extract) react->workup monitor->react Incomplete purify 8. Purification (Column Chromatography) workup->purify char 9. Characterization (NMR, MS) purify->char

Caption: A typical workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure). 2. Insufficiently strong or poor quality base. 3. Reaction temperature too low. 4. Ligand choice is suboptimal for the substrate.1. Use fresh, high-quality reagents and ensure a properly inert atmosphere. Use a pre-catalyst. 2. Use freshly opened, high-purity NaOtBu. 3. Increase the reaction temperature in 10 °C increments. 4. Screen alternative bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos).
Starting Material Recovered 1. Poor catalyst activity. 2. Short reaction time.1. See "Low or No Conversion". 2. Extend the reaction time and continue monitoring.
Formation of Side Products 1. Hydrodehalogenation (replacement of Br with H). 2. Dimerization of the starting material.1. This can occur with certain ligands/bases. Try a different ligand or a weaker base like K₃PO₄. 2. Lower the catalyst loading or reaction temperature.
Difficult Purification 1. Residual palladium catalyst. 2. Streaking on silica gel column.1. Filter the crude product through a plug of Celite® or use a metal scavenger. 2. The basic nature of the product may require adding a small amount of triethylamine (1%) to the eluent.

Anticipated Reaction Scope and Yields

The protocol is robust and should be applicable to a wide range of amines. The following table provides an overview of expected outcomes based on literature precedents for similar heteroaromatic systems.

Amine Type Example Amine Relative Reactivity Anticipated Yield Notes
Acyclic Secondary Diethylamine, MorpholineHighExcellent (80-95%)Generally very reliable coupling partners.
Primary Alkyl n-Butylamine, BenzylamineHighGood-Excellent (75-90%)May require ligand optimization (e.g., BrettPhos) to avoid double arylation.
Primary Aryl Aniline, p-ToluidineModerateGood (65-85%)Generally well-tolerated; electron-rich anilines react faster.
Secondary Aryl N-MethylanilineModerate-LowModerate (50-75%)Steric hindrance can slow the reaction; may require longer times or higher temperatures.
Amides/Carbamates BenzamideLowModerate (40-60%)Less nucleophilic; often requires specialized conditions or ligands (e.g., Xantphos).[14]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-substituted 3-amino-4-methyl-1H-pyrrolo[2,3-b]pyridines. Success with this specific heterocyclic substrate is readily achievable through the judicious selection of a bulky biaryl monophosphine ligand, a potent palladium pre-catalyst, and a strong, non-nucleophilic base under strictly anhydrous and anaerobic conditions. The protocols and insights provided in this guide serve as a robust starting point for researchers to efficiently access these valuable compounds, facilitating advancements in drug discovery and development.

References

  • Vertex AI Search. (2023). Buchwald-Hartwig amination.
  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-isopropylpyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols: The Use of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous potent and selective kinase inhibitors.[1][2] Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor for a wide range of kinases, which are critical regulators of cellular processes and established targets in oncology, inflammation, and neurodegenerative diseases.[1][2] This document provides a comprehensive guide to the utility of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine , a key intermediate for the synthesis of novel kinase inhibitors.[3][4] We will explore its potential as a starting material, provide detailed protocols for evaluating the kinase inhibitory activity of its derivatives through in vitro and cell-based assays, and discuss the interpretation of the resulting data.

Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bioisostere of purine and has been successfully employed in the design of inhibitors for a variety of protein kinases.[1] The nitrogen atom in the pyridine ring and the pyrrole NH group can act as hydrogen bond donors and acceptors, mimicking the interactions of ATP with the kinase hinge region. This has led to the development of potent inhibitors against kinases such as Cyclin-Dependent Kinase 8 (CDK8), Fibroblast Growth Factor Receptor (FGFR), and Traf2 and Nck-interacting kinase (TNIK).[5][6][7][8][9]

This compound is a valuable building block in kinase inhibitor discovery programs.[3] The bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse substituents to explore the chemical space around the core scaffold and optimize potency and selectivity.[4][10] The methyl group at the 4-position can also influence the binding affinity and selectivity of the resulting inhibitors.

Strategic Application in Kinase Inhibitor Synthesis

The primary application of this compound is as a versatile intermediate for the synthesis of a library of derivatives. The bromine atom is the key to its utility, allowing for the strategic introduction of various aryl, heteroaryl, or alkyl groups.[4]

Logical Workflow for Inhibitor Development

Caption: A logical workflow for the development of kinase inhibitors starting from this compound.

In Vitro Kinase Inhibition Assays: Protocols and Considerations

Once a library of derivatives has been synthesized, the next critical step is to evaluate their ability to inhibit the activity of target kinases. In vitro kinase assays provide a direct measure of a compound's potency against a purified enzyme.[11]

General Principle of In Vitro Kinase Assays

Most in vitro kinase assays quantify the transfer of a phosphate group from ATP to a specific substrate, which can be a protein or a peptide.[11] The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation in its presence.

Recommended In Vitro Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound derivatives (test compounds) dissolved in DMSO

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)[12]

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for control wells).

    • Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_no_inhibitor - Signal_blank))

The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Presentation
CompoundTarget KinaseIC₅₀ (nM)
Derivative 1Kinase X50
Derivative 2Kinase X150
Derivative 3Kinase X>10,000
Staurosporine (Control)Kinase X5

Cell-Based Assays: Assessing Cellular Potency and Target Engagement

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to evaluate a compound's activity in a more physiologically relevant context.[13][14] These assays can assess a compound's ability to cross the cell membrane, engage its target kinase, and inhibit downstream signaling pathways.

Cellular Phosphorylation Assay

This assay measures the inhibition of phosphorylation of a known downstream substrate of the target kinase within intact cells.[14]

Procedure:

  • Cell Culture: Plate cells known to express the target kinase and its substrate in a 96-well plate and grow to 80-90% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Detection of Phosphorylation: The level of phosphorylation of the target substrate can be quantified using methods such as:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.

    • ELISA: Use a phospho-specific antibody in an ELISA format for higher throughput.

    • In-Cell Western™: A quantitative immunofluorescence-based method performed directly in the microplate.

Signaling Pathway Visualization

Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Target Kinase (e.g., Kinase X) Receptor->Kinase_A Activation Substrate Downstream Substrate Kinase_A->Substrate Phosphorylation Signaling_Proteins Other Signaling Proteins Substrate->Signaling_Proteins Transcription_Factor Transcription Factor Signaling_Proteins->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor 3-Bromo-4-methyl-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->Kinase_A Inhibition

Caption: A generalized kinase signaling pathway illustrating the point of inhibition by a 1H-pyrrolo[2,3-b]pyridine derivative.

Conclusion and Future Directions

This compound is a highly valuable starting material for the discovery of novel kinase inhibitors. Its amenability to chemical modification allows for the generation of diverse compound libraries. By employing the robust in vitro and cell-based assays detailed in these application notes, researchers can effectively screen these libraries, establish structure-activity relationships, and identify promising lead compounds for further development in the treatment of kinase-driven diseases. The iterative process of chemical synthesis and biological evaluation is key to optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors, ultimately leading to the development of new therapeutics.

References

  • Martens, S. et al. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Various Authors. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. Available at: [Link]

  • Chen, Q. et al. (2018). In vitro NLK Kinase Assay. PMC. Available at: [Link]

  • Sopko, R. et al. (2006). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • Wang, Y. et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available at: [Link]

  • Eurofins DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Eurofins DiscoverX. Available at: [Link]

  • Radi, M. et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]

  • El-Mernissi, Y. et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Research Square. Available at: [Link]

  • Abdel-Aal, A. A.-H. et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Adriaenssens, E. et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals. Available at: [Link]

  • Li, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]

  • Adams, J. L. et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Aarhus, S. A. et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]

  • Wang, Y. et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available at: [Link]

  • Wang, Y. et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. Available at: [Link]

  • Saczewski, F. & Gdaniec, M. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

  • Wang, Y. et al. (2022). Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. MySkinRecipes. Available at: [Link]

  • Al-Gharabli, S. I. et al. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

Sources

Application Notes & Protocols: The Utility of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

In the landscape of contemporary drug discovery, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold. Its structure, which features a pyrrole ring fused to a pyridine ring, serves as a crucial bioisostere for purines and indoles, allowing it to interact with a wide array of biological targets. The specific derivative, 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, is a particularly valuable building block for medicinal chemists. The bromine atom at the 3-position provides a reactive handle for sophisticated chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The methyl group at the 4-position can influence the compound's steric and electronic properties, offering a means to fine-tune binding affinity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the applications of this versatile intermediate, complete with detailed protocols for its derivatization.

Core Applications in Drug Discovery: A Focus on Oncology and Beyond

The this compound scaffold is a cornerstone in the synthesis of targeted therapeutics, particularly in the realm of oncology. Its ability to serve as a foundation for kinase inhibitors has been extensively demonstrated.

Kinase Inhibitors in Cancer Therapy

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 1H-pyrrolo[2,3-b]pyridine core is adept at mimicking the purine structure of ATP, enabling derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal activation of the FGFR signaling pathway is implicated in numerous tumors.[2][3] Consequently, targeting FGFRs is a compelling strategy for cancer treatment. Researchers have successfully developed a series of potent 1H-pyrrolo[2,3-b]pyridine derivatives that exhibit significant inhibitory activity against FGFR1, 2, and 3.[2][3] For instance, compound 4h from a reported series demonstrated potent FGFR inhibition and induced apoptosis in breast cancer cells.[2] The development of such compounds highlights the potential of this scaffold in creating targeted cancer therapies.[2][3]

  • Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors: ATM kinase is a critical regulator of the DNA damage response, making it a prime target for developing agents that can sensitize cancer cells to chemotherapy. Building on this, highly selective ATM inhibitors have been designed using the 1H-pyrrolo[2,3-b]pyridine framework.[4] One such compound, 25a , not only showed excellent kinase selectivity but also possessed favorable drug-like properties, including high oral bioavailability in mice.[4] When combined with irinotecan, it demonstrated synergistic antitumor efficacy in xenograft models, positioning it as a promising chemosensitizer.[4]

  • Multi-Targeted Kinase Inhibitors: The versatility of the pyrrolo[2,3-b]pyridine scaffold has also been leveraged to create inhibitors that target multiple kinases simultaneously. This approach can be advantageous in overcoming drug resistance and targeting complex signaling networks. Novel derivatives have shown potent inhibitory activity against a panel of kinases including EGFR, Her2, VEGFR2, and CDK2, with some compounds exhibiting efficacy comparable to the well-known drug sunitinib.[5]

Compound ID Target Kinase(s) IC50 Values (nM) Therapeutic Area Reference
Compound 4h FGFR1, FGFR2, FGFR37, 9, 25Cancer (Breast)[2]
Compound 25a ATM>700-fold selectivity over other PIKKsCancer (Solid Tumors)[4]
Compound 5k EGFR, Her2, VEGFR2, CDK240-204Cancer[5]
Phosphodiesterase 4 (PDE4) Inhibitors

Beyond oncology, the 1H-pyrrolo[2,3-b]pyridine scaffold is instrumental in developing treatments for inflammatory and central nervous system (CNS) disorders. Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. PDE4, in particular, is a key regulator of inflammation, and its inhibition can have therapeutic benefits in diseases like COPD, asthma, and Alzheimer's disease.[6] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and identified as potent and selective inhibitors of PDE4B.[6] The lead compound, 11h , not only demonstrated preferential inhibition of PDE4B but also significantly reduced the release of the pro-inflammatory cytokine TNF-α in macrophages.[6] This work underscores the potential of this scaffold in developing novel treatments for neuroinflammatory conditions.[6]

Key Synthetic Methodologies and Protocols

The strategic placement of the bromine atom at the 3-position of 4-methyl-1H-pyrrolo[2,3-b]pyridine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for elaborating the core structure and introducing the chemical diversity required for drug discovery programs.

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between an organohalide and an organoboron compound, such as a boronic acid.[7][8][9] This reaction is widely employed to synthesize biaryl and heteroaryl-aryl compounds, which are common motifs in medicinal chemistry.[7][10]

  • Catalyst: Palladium catalysts are central to the reaction.[9] Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The choice of ligand (e.g., PPh₃, dppf) is critical as it influences the stability and reactivity of the palladium center. For electron-rich pyridinic systems, bulky, electron-rich phosphine ligands can be particularly effective in promoting the catalytic cycle and preventing catalyst deactivation.[10]

  • Base: A base is required to activate the organoboron species in the transmetalation step.[9] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The strength of the base can impact the reaction rate and yield, and it often needs to be optimized for specific substrates.[7]

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water.[7][11] The aqueous phase is necessary for the action of the inorganic base. The solvent system must be degassed to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).[7][11]

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Degassing: Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15–20 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki_Miyaura_Workflow reagents 1. Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) solvent 2. Add Degassed Solvent (e.g., Dioxane/H2O) reagents->solvent Under Inert Gas degas 3. Degas Mixture (Inert Atmosphere) solvent->degas heat 4. Heat Reaction (80-110 °C) degas->heat Monitor Progress workup 5. Aqueous Work-up & Extraction heat->workup purify 6. Column Chromatography workup->purify product Final Product: 3-Aryl-4-methyl-1H-pyrrolo[2,3-b]pyridine purify->product

Workflow for Suzuki-Miyaura Coupling Reaction.
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[12][13] This reaction is of paramount importance in medicinal chemistry as the aniline and related N-aryl moieties are present in a vast number of pharmaceuticals.

  • Catalyst and Ligand: The choice of ligand is even more critical in Buchwald-Hartwig amination than in Suzuki coupling. Bulky, electron-rich phosphine ligands such as BINAP, XPhos, or BrettPhos are often required to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[14][15] The palladium precursor is often Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A strong, non-nucleophilic base is essential for the reaction.[16] Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can also be used, depending on the substrates. The base deprotonates the amine, making it a more potent nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1–2 mol%), the phosphine ligand (e.g., BINAP, 2–4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reactant Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the mixture to the required temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via column chromatography on silica gel to yield the N-arylated product.

Buchwald_Hartwig_Workflow reagents 1. Combine in Glovebox: - Pd Precursor (e.g., Pd2(dba)3) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) reactants 2. Add Reactants: - this compound - Amine reagents->reactants solvent 3. Add Anhydrous Solvent (e.g., Toluene) reactants->solvent Under Inert Gas heat 4. Heat Reaction (80-110 °C) solvent->heat Monitor Progress workup 5. Quench & Extract heat->workup purify 6. Column Chromatography workup->purify product Final Product: 3-Amino-4-methyl-1H-pyrrolo[2,3-b]pyridine purify->product

Workflow for Buchwald-Hartwig Amination Reaction.

Conclusion

This compound is a high-value, versatile intermediate in medicinal chemistry. Its 7-azaindole core provides a privileged scaffold for interacting with numerous biological targets, particularly protein kinases. The bromine atom at the 3-position serves as a crucial synthetic handle, enabling chemists to employ powerful cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions to build molecular complexity and fine-tune pharmacological properties. The successful application of this building block in the development of potent and selective inhibitors for targets such as FGFR, ATM, and PDE4B solidifies its importance in the ongoing quest for novel therapeutics for cancer, inflammatory disorders, and diseases of the central nervous system. The protocols outlined herein provide a robust starting point for researchers looking to leverage the synthetic potential of this valuable compound in their drug discovery endeavors.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries.
  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Wang, X., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of 3-Bromo-4-methylpyridine.
  • Bozorov, K., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules.
  • Singh, R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules.
  • Gostyńska, A., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Al-Ostoot, F.H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. RSC Advances.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Al-Ostoot, F.H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.
  • Williamson, D.S., et al. (2016). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry.
  • Al-Suwaidan, I.A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
  • Wieczerzak, M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Synlett. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

Sources

Application Notes & Protocols: Leveraging 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Promise of a Privileged Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] By screening small, low-complexity molecules ("fragments") at high concentrations, FBDD efficiently explores chemical space to find weak but highly efficient binders.[3] These initial hits serve as foundational starting points that medicinal chemists can elaborate into potent, selective, and drug-like candidates through a structure-guided process.[4][5]

Within the vast universe of chemical fragments, those built upon "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—are of exceptional value. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is one such scaffold. It is a key structural component in numerous approved drugs and clinical candidates, particularly kinase inhibitors, due to its ability to form critical hydrogen bond interactions within ATP binding sites.[6][7][8]

This guide focuses on a specific, strategically designed fragment: 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine . This compound is an ideal starting point for an FBDD campaign for several reasons:

  • Privileged Core: It features the desirable 7-azaindole scaffold for molecular recognition.

  • Defined Exit Vector: The methyl group at the 4-position provides a defined vector, probing a specific region of a binding pocket and informing subsequent optimization strategies.

  • Versatile Synthetic Handle: The bromine atom at the 3-position is a highly versatile functional group, poised for a wide array of synthetic modifications via modern cross-coupling reactions. This allows for rapid and targeted "fragment growing" or "linking" to improve potency and selectivity.[9][10]

This document provides a comprehensive overview of the physicochemical properties of this fragment, detailed protocols for its application in a typical FBDD workflow, and strategies for its evolution from a low-affinity hit to a potent lead compound.

Fragment Characterization

Before initiating any screening campaign, it is essential to characterize the fragment to ensure it aligns with the principles of FBDD, often summarized by the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

PropertyValueSource
Molecular Formula C₈H₇BrN₂[11]
Molecular Weight 211.06 g/mol [11]
Physical Form Solid[11]
Purity ≥95% (recommended)[11][12]
CAS Number 802264-75-1[11]
InChIKey UMVLQFYLNHUDOA-UHFFFAOYSA-N[11]
Storage Conditions Inert atmosphere, room temperature[11]

The FBDD Workflow: From Hit Identification to Structural Insight

A successful FBDD campaign is a multi-stage process that relies on the integration of sensitive biophysical techniques and high-resolution structural biology. The goal is to confidently identify true binders, understand how they interact with the target, and use that information to guide synthetic chemistry.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Screen Primary Screening (e.g., TSA, SPR) Validate Orthogonal Validation (e.g., ITC, NMR) Screen->Validate Initial Hits Structure Structure Determination (X-ray Crystallography) Validate->Structure Validated Hits Chem Structure-Guided Chemistry (Fragment Elaboration) Structure->Chem Binding Mode Data Lead Potent Lead Compound Chem->Lead Optimization Cycles

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Part 1: Protocols for Primary Screening and Hit Validation

The initial goal is to detect the weak binding of fragments to the target protein. Because affinities are typically in the high micromolar to millimolar range, highly sensitive biophysical methods are required.[13] It is critical to use an orthogonal method—a technique based on a different physical principle—to confirm initial hits and discard false positives.[3]

Protocol 1.1: Primary Screening via Thermal Shift Assay (TSA)

Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures changes in a protein's melting temperature (Tₘ) upon ligand binding. A positive shift in Tₘ indicates that the fragment stabilizes the protein, which is a strong indicator of binding. This method is rapid, cost-effective, and suitable for high-throughput screening.[2][][15]

Methodology:

  • Protein Preparation:

    • Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should lack components that interfere with fluorescence.

    • Determine the optimal protein concentration that gives a robust unfolding transition. This is typically in the 2-10 µM range.

    • Ensure the protein is pure and monodisperse, as aggregates can interfere with the assay.

  • Fragment Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mM in 100% DMSO).

    • Create a working plate by diluting the stock solution. The final assay concentration of the fragment is typically between 100 µM and 1 mM. The final DMSO concentration should be kept constant and low (ideally ≤ 1%) across all wells.

  • Assay Setup (96- or 384-well plate format):

    • Prepare a master mix containing the protein and a fluorescent dye (e.g., SYPRO Orange) at its optimal concentration (e.g., 5x). The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

    • To each well, add:

      • 1-2 µL of the fragment solution.

      • Control wells: Add DMSO only (negative control) and a known binder if available (positive control).

    • Add the protein/dye master mix to each well to reach the final volume (e.g., 20 µL).

    • Seal the plate securely to prevent evaporation.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt-curve experiment: Increase the temperature from a starting point (e.g., 25 °C) to a final point (e.g., 95 °C) in small increments (e.g., 0.5 °C/min), measuring fluorescence at each step.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition, which can be calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • A "hit" is defined as a fragment that induces a significant, concentration-dependent increase in Tₘ (ΔTₘ) compared to the DMSO control, typically ΔTₘ > 2 °C.

Protocol 1.2: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in refractive index at a sensor chip surface where the target protein is immobilized. It can confirm binding, determine affinity (Kₗ), and provide valuable kinetic data (kₒₙ, kₒff).[1][][15]

Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the target protein onto the chip surface using a standard coupling chemistry (e.g., EDC/NHS amine coupling). Aim for a low to medium immobilization density to avoid mass transport limitations.

    • Create a reference flow cell, either left blank or immobilized with an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Fragment Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should span the expected Kₗ, typically from ~1 µM to 1 mM.

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate.

    • Record the binding response (in Response Units, RU) over time, including an association phase (fragment injection) and a dissociation phase (running buffer flow).

  • Data Processing and Analysis:

    • Double-reference the data by subtracting the signal from the reference flow cell and from a "zero concentration" (buffer only) injection. This corrects for non-specific binding and instrument drift.

    • For affinity determination, plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model.

    • For kinetic analysis, globally fit the association and dissociation curves from multiple concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine kₒₙ and kₒff. The Kₗ can then be calculated as kₒff/kₒₙ.

    • A confirmed hit will show a clear, concentration-dependent binding response on the target surface that is significantly lower on the reference surface.

Part 2: Protocol for Structural Characterization

Determining the three-dimensional structure of the fragment-protein complex is arguably the most critical step in FBDD. It provides the definitive proof of binding and reveals the precise interactions that can be leveraged for optimization.[3][4]

Protocol 2.1: Structure Determination via X-ray Crystallography

Principle: This technique provides an atomic-resolution 3D map of the protein-fragment complex, revealing the binding site, orientation of the fragment, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).[1][]

Methodology:

  • Protein Crystallization:

    • Generate high-quality, diffraction-grade crystals of the target protein (apo form). This requires screening a wide range of crystallization conditions (precipitants, pH, temperature).

    • Optimize the initial crystal hits to produce crystals that are single, of sufficient size (>50 µm), and mechanically robust.

  • Fragment Soaking (Most Common Method):

    • Rationale: This is the preferred method as it is higher throughput and uses pre-existing apo crystals, avoiding the need to re-optimize crystallization conditions.[1]

    • Prepare a "soaking solution" by adding a high concentration of this compound (typically 1-20 mM) to the mother liquor in which the crystals were grown. The high concentration is necessary to drive the binding equilibrium in the crystal lattice.

    • Carefully transfer an apo crystal into a drop of the soaking solution.

    • Incubate for a period ranging from minutes to hours. The optimal time must be determined empirically to allow fragment diffusion without damaging the crystal.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.

    • Loop the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully examine the resulting difference electron density maps (Fo-Fc maps) for positive density corresponding to the bound fragment. The bromine atom, being electron-rich, should provide a strong signal, aiding in unambiguous placement and orientation of the fragment.

    • Model the fragment into the density, refine the structure, and analyze the protein-fragment interactions.

Part 3: From Hit to Lead - Strategies for Synthetic Elaboration

With structural data in hand, the low-affinity fragment hit can be intelligently optimized. The bromine atom on the this compound scaffold is the key enabler for this process, acting as a versatile handle for C-C and C-N bond-forming reactions.

Elaboration_Strategies cluster_0 Fragment Growing cluster_1 Fragment Linking Start Fragment Hit (this compound) Suzuki Suzuki Coupling (Adds Aryl/Heteroaryl Groups) Start->Suzuki Sonogashira Sonogashira Coupling (Adds Alkynyl Groups) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Adds Amine Groups) Start->Buchwald Linker Couple to Second Fragment via Linker Synthesis Start->Linker Lead Potent Lead Compound (Improved Affinity & Selectivity) Suzuki->Lead Sonogashira->Lead Buchwald->Lead Linker->Lead

Caption: Synthetic elaboration strategies enabled by the bromine handle.

Key Synthetic Strategies:
  • Fragment Growing: This is the most common strategy. The goal is to extend the fragment from its binding site to engage with nearby amino acid residues, forming new, favorable interactions.

    • Suzuki Coupling: Reacting the bromo-fragment with various boronic acids or esters to install new aryl or heteroaryl groups. This is highly effective for reaching into adjacent hydrophobic pockets or forming new hydrogen bonds.

    • Buchwald-Hartwig Amination: Introducing amine-containing substituents, which can act as potent hydrogen bond donors or acceptors, or serve as a point for further derivatization.[10]

    • Sonogashira Coupling: Installing alkynes, which can act as rigid linkers to probe deeper pockets or be further functionalized.

  • Fragment Linking: If a second, distinct fragment is found to bind in an adjacent pocket, the bromine handle can be used as an anchor point to synthesize a linker that connects the two fragments.[16] This can lead to a dramatic increase in potency due to additive binding energy and a favorable entropy of binding.

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully elaborated in numerous drug discovery programs, leading to potent inhibitors of targets like Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), and bromodomains.[6][8][17][18][19] These examples serve as a testament to the power of this core structure in generating high-quality clinical candidates.

Conclusion

This compound is not merely a chemical reagent; it is a well-designed tool for modern drug discovery. Its combination of a biologically relevant privileged scaffold and a synthetically versatile handle makes it an exceptional starting point for FBDD campaigns. By employing a rigorous workflow of biophysical screening, orthogonal validation, and high-resolution structural biology, researchers can effectively translate the initial weak binding of this fragment into potent, selective, and highly developable lead compounds for a wide range of therapeutic targets.

References

  • How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. ResearchGate. [Link]

  • Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling. [Link]

  • Structural biology in fragment-based drug design. PubMed. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Fragment Screening. Sygnature Discovery. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals. [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI. [Link]

  • Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Fragment Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • This compound, 95% Purity, C8H7BrN2, 100 mg. Amazon.com. [Link]

  • Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. PubMed Central. [Link]

  • Fragment-based drug discovery: A graphical review. PubMed Central. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

Sources

Application Notes and Protocols: 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structural framework, featuring a bromine atom at the 3-position, offers a versatile handle for a variety of synthetic transformations, particularly cross-coupling reactions. This document provides a detailed guide to the experimental use of this compound, focusing on its application in the synthesis of kinase inhibitors and other biologically active molecules. The protocols outlined herein are designed to provide a robust starting point for researchers, with an emphasis on the underlying chemical principles and practical considerations for successful execution.

Introduction: The Role of this compound in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This is largely due to its ability to act as a bioisostere for indole, while also offering a hydrogen bond donor and acceptor through the pyridine nitrogen, which can lead to improved pharmacokinetic properties. The introduction of a bromine atom at the 3-position, as in this compound, provides a key point of diversification for the synthesis of compound libraries. This position is often targeted in the development of kinase inhibitors, where the substituent at this position can interact with the hinge region of the kinase domain. The 4-methyl group can also play a crucial role in modulating the compound's solubility and metabolic stability.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
Appearance Off-white to light yellow solid
Purity >95% (typical)
Storage Store at 2-8°C, protect from light and moisture

Handling Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Core Application: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

One of the most powerful and widely used applications of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the 3-position of the azaindole core and a variety of aryl or heteroaryl boronic acids or esters. This versatility is paramount in the synthesis of kinase inhibitors, where a substituted aromatic ring at this position is often a key pharmacophoric element.

General Reaction Scheme

Suzuki_Coupling reagent1 This compound reagents reagent1->reagents reagent2 Ar-B(OR)2 (Aryl/Heteroaryl Boronic Acid/Ester) reagent2->reagents product 3-Aryl-4-methyl-1H-pyrrolo[2,3-b]pyridine reagents->product Pd Catalyst Base Solvent, Heat

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction). The solvent should be degassed prior to use.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 3-aryl-4-methyl-1H-pyrrolo[2,3-b]pyridine.

Causality and Optimization
  • Catalyst Choice: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki couplings. The dppf ligand is electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle. Other palladium catalysts, such as Pd(PPh3)4, can also be effective.

  • Base Selection: An inorganic base like Na2CO3 is commonly used to activate the boronic acid. The choice of base can significantly impact the reaction rate and yield, and other bases such as K2CO3 or Cs2CO3 may be more suitable for challenging substrates.

  • Solvent System: The mixture of an organic solvent (dioxane or DME) and water is crucial for dissolving both the organic and inorganic reagents. The water also plays a role in the transmetalation step.

Application in Kinase Inhibitor Synthesis: A Case Study

The 3-substituted-4-methyl-1H-pyrrolo[2,3-b]pyridine core is a key feature in a number of potent kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases.

Synthetic Pathway Overview

Kinase_Inhibitor_Synthesis start 3-Bromo-4-methyl-1H- pyrrolo[2,3-b]pyridine intermediate1 3-(Pyrimidin-4-yl)-4-methyl-1H- pyrrolo[2,3-b]pyridine start->intermediate1 Suzuki Coupling (4-(Tributylstannyl)pyrimidine) intermediate2 N-Protected Intermediate intermediate1->intermediate2 N-Protection (e.g., SEM-Cl) final_product Final Kinase Inhibitor intermediate2->final_product Further Functionalization (e.g., Halogenation, Amination)

Caption: A representative synthetic pathway for a kinase inhibitor.

In this representative pathway, the initial Suzuki or Stille coupling introduces a key heterocyclic moiety. Subsequent N-protection of the pyrrole nitrogen allows for further selective functionalization at other positions of the azaindole ring, ultimately leading to the final kinase inhibitor.

Alternative Transformations: Buchwald-Hartwig Amination

Beyond C-C bond formation, the bromine atom at the 3-position is also amenable to C-N bond formation via the Buchwald-Hartwig amination. This reaction is invaluable for introducing amine functionalities, which can serve as crucial hydrogen bond donors or acceptors for target engagement.

General Reaction Scheme

Buchwald_Hartwig reagent1 This compound reagents reagent1->reagents reagent2 R2NH (Primary or Secondary Amine) reagent2->reagents product 3-(Dialkylamino)-4-methyl-1H-pyrrolo[2,3-b]pyridine reagents->product Pd Catalyst Ligand Base Solvent, Heat

Caption: General workflow for the Buchwald-Hartwig amination reaction.

The conditions for the Buchwald-Hartwig amination are similar to the Suzuki coupling, typically employing a palladium catalyst, a phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or LHMDS).

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its utility in forming C-C and C-N bonds through well-established cross-coupling methodologies allows for the efficient construction of diverse compound libraries. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers, enabling them to leverage the full potential of this important synthetic intermediate.

References

  • Title: The 7-Azaindole Scaffold in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: A Highly Active and Air-Stable Catalyst for the Suzuki Reaction Source: Organic Letters URL: [Link]

  • Title: Discovery of Novel 4-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as Potent and Selective JAK Kinase Inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Application Note: Strategic Derivatization of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of indole and purine, allowing it to mimic these crucial biological motifs and interact with a wide range of therapeutic targets.[1] The 7-azaindole core is particularly prominent in the development of kinase inhibitors, where the pyridine nitrogen and the pyrrole N-H group can form a bidentate hydrogen bond interaction with the hinge region of the kinase active site.[2] This key interaction anchors the molecule, allowing for systematic exploration of surrounding pockets to enhance potency and selectivity.

The strategic introduction of substituents around this core is fundamental to developing successful drug candidates. Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, are the cornerstone of this process. The starting material, 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, is a versatile building block for such explorations. The bromine atom at the 3-position serves as a synthetic handle for introducing a diverse array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions. The 4-methyl group, while seemingly a minor addition, can influence the molecule's conformation, metabolic stability, and interaction with the target protein, making this a highly relevant starting point for generating novel intellectual property.

This application note provides a detailed guide for the derivatization of this compound, focusing on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods offer reliable and versatile pathways to generate libraries of analogues for comprehensive SAR studies.

Strategic Derivatization Pathways for SAR Exploration

The derivatization of the 3-position of the 4-methyl-7-azaindole core allows for the probing of a specific region of the target's binding site. The choice of reaction dictates the type of substituent introduced, each with its own potential to influence the pharmacological profile of the resulting compound.

SAR_Strategy A This compound B Suzuki Coupling (C-C Bond Formation) A->B ArB(OH)2 or Ar-BPin C Sonogashira Coupling (C-C Bond Formation) A->C Terminal Alkyne D Buchwald-Hartwig Amination (C-N Bond Formation) A->D Amine (R2NH) E 3-Aryl/Heteroaryl Derivatives B->E F 3-Alkynyl Derivatives C->F G 3-Amino Derivatives D->G

Caption: Derivatization strategies for 3-Bromo-4-methyl-7-azaindole.

  • Suzuki-Miyaura Coupling: This reaction introduces aryl or heteroaryl groups, allowing for the exploration of flat, aromatic binding regions and the potential for pi-pi stacking interactions.

  • Sonogashira Coupling: This method installs linear alkynyl substituents, which can act as rigid linkers or probe narrow, hydrophobic channels within the binding site.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, enabling the introduction of various primary and secondary amines. This is crucial for establishing new hydrogen bond interactions or introducing charged moieties to improve solubility.

Experimental Protocols

The following protocols are designed to be robust starting points for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-4-methyl-1H-pyrrolo[2,3-b]pyridines

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Suzuki_Workflow start Start reagents Combine 3-Bromo-4-methyl-7-azaindole, arylboronic acid, base, and solvent start->reagents degas Degas the mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Pd catalyst and ligand degas->catalyst heat Heat the reaction mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify characterize Characterize the product (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (2.0 eq).

  • Add the solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Seal the vessel and degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 eq).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome & Characterization:

The product will be a 3-aryl-4-methyl-1H-pyrrolo[2,3-b]pyridine. Characterization should be performed using:

  • ¹H NMR: Expect to see the disappearance of the proton signal corresponding to the 3-position of the starting material and the appearance of new signals corresponding to the introduced aryl group.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the coupled product.

Parameter Typical Conditions Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Catalyst choice can influence reaction efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can be critical for challenging substrates.
Solvent 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMFSolvent choice can affect solubility and reaction rate.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive substrates.
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-4-methyl-1H-pyrrolo[2,3-b]pyridines

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and/or solvent)

  • Anhydrous solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in the chosen anhydrous solvent.

  • Add the amine base (e.g., Et₃N).

  • Degas the solution with an inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

  • Stir the reaction at room temperature or heat to 50-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Outcome & Characterization:

The product will be a 3-alkynyl-4-methyl-1H-pyrrolo[2,3-b]pyridine.

  • ¹H NMR: Look for the disappearance of the proton at the 3-position and the appearance of signals characteristic of the alkyne and its substituent.

  • ¹³C NMR: The appearance of two new quaternary carbon signals in the alkyne region (typically 80-100 ppm) is indicative of product formation.

  • MS: The molecular ion should match the expected mass of the product.

Parameter Typical Conditions Notes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pre-catalyst choice can impact reaction kinetics.
Cu Co-catalyst CuIEssential for the traditional Sonogashira mechanism.
Base Et₃N, DIPEA, PiperidineActs as both a base and a solvent in some cases.
Solvent DMF, THF, AcetonitrileMust be anhydrous for optimal results.
Temperature Room Temperature to 80 °CDependent on the reactivity of the coupling partners.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-4-methyl-1H-pyrrolo[2,3-b]pyridines

This protocol provides a general method for the C-N bond formation between this compound and a primary or secondary amine.

Buchwald_Hartwig_Workflow start Start reagents Combine 3-Bromo-4-methyl-7-azaindole, amine, strong base, and solvent start->reagents degas Degas the mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Pd catalyst and ligand degas->catalyst heat Heat the reaction mixture (e.g., 90-110 °C) catalyst->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify characterize Characterize the product (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • A suitable phosphine ligand, such as Xantphos or BINAP (0.04 equivalents)

  • A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous, aprotic solvent such as Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the base (e.g., NaOtBu).

  • Add the solvent (e.g., Toluene) followed by the amine (1.2-1.5 eq) and this compound (1.0 eq).

  • In a separate vial, prepare a solution of the palladium catalyst (Pd₂(dba)₃, 0.02 eq) and the ligand (0.04 eq) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 90-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Outcome & Characterization:

The product will be a 3-amino-4-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

  • ¹H NMR: Expect the disappearance of the proton signal at the 3-position and the appearance of new signals corresponding to the amine substituent. A new N-H signal may also be present.

  • MS: The molecular ion should correspond to the calculated mass of the aminated product.

Parameter Typical Conditions Notes
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂The choice of palladium source and ligand is crucial.
Ligand Xantphos, BINAP, XPhosBulky, electron-rich phosphine ligands are often required.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong base is typically necessary.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous and aprotic solvents are essential.
Temperature 90 - 120 °CGenerally requires higher temperatures than Suzuki or Sonogashira couplings.

Conclusion and Future Perspectives

The derivatization of this compound via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for conducting thorough SAR studies. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allow for the systematic introduction of a wide range of functionalities at the 3-position, enabling a deep exploration of the chemical space around this privileged scaffold. The protocols outlined in this application note serve as a robust foundation for the synthesis of compound libraries aimed at discovering novel and potent therapeutic agents. Further optimization of these methods and the exploration of other cross-coupling reactions will continue to expand the synthetic toolbox available to medicinal chemists working with the 7-azaindole core.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Uto, Y., & Ohta, S. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 65(10), 869-877. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Wang, C., He, F., Sun, K., Guo, K., Lu, S., Wu, T., ... & Fang, M. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 307-315. [Link]

  • Subota, A. I., Volochnyuk, D. M., Gorlova, A. O., & Grygorenko, O. O. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole. Heterocyclic Communications, 23(6), 449-453. [Link]

  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 66(5), 231-240. [Link]

  • Sonogashira reaction. (2023). Wikipedia. [Link]

  • Gissot, A., & Kerr, M. A. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 11(10), 1848–1854. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Kumaran, K., Kumar, N. A., & Reddy, C. S. (2012). microbial Studies of New 3- and 4-substituted in 7-Aza Indole Derivatives. International Journal of PharmTech Research, 4(1), 172-177. [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Coluccia, A., Nalli, M., Passero, F., Scialpi, R., Carro, M. S. D., & Perrone, M. G. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(7), 5609-5619. [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

  • Subota, A. I., Volochnyuk, D. M., Gorlova, A. O., & Grygorenko, O. O. (2017). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]

  • Li, Z., Wang, S., Zhang, W., & Li, Y. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters, 26(2), 376-381. [Link]

  • Besson, T., & Thiery, V. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(11), 2573. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Kim, S., Park, W. K., Kim, D., Kim, H. J., Kim, H., & Lee, J. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1593-1607. [Link]

  • Request PDF. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. [Link]

  • Lee, S. H., Kim, M. S., Lee, J. Y., Kim, S. E., & Kim, J. H. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8683-8693. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Liu, H. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958-20968. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole.... [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • MDPI. (2022). Design, Synthesis and Evaluation of the First 2-Alkynyl(aza)indole 18 F Probe Targeting α-Synuclein Aggregates. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. [Link]

Sources

The Strategic Application of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of FGFR in Oncology and the Rise of Targeted Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular communication, governing a multitude of physiological processes including cell proliferation, differentiation, migration, and survival.[1][2] The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4) that, upon activation by fibroblast growth factors (FGFs), trigger a cascade of downstream signaling events.[3] Key among these are the RAS-MAPK-ERK and PI3K-AKT pathways, which are fundamental regulators of cell fate.[4]

However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a variety of human cancers, including breast, lung, bladder, and gastric carcinomas.[3][5] This has firmly established the FGFRs as compelling therapeutic targets for the development of novel anticancer agents. Small-molecule kinase inhibitors that target the ATP-binding site of FGFRs have emerged as a promising therapeutic strategy.[5]

Within the landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has been identified as a "privileged scaffold."[6][7] Its unique structure, featuring a pyridine nitrogen and a pyrrole NH group, allows it to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, effectively mimicking the binding of the adenine moiety of ATP.[6][8] This bidentate hydrogen bonding interaction provides a strong anchor for inhibitor binding and is a key feature of many successful kinase inhibitors.[7][8][9]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate, 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine , in the synthesis of a novel class of potent FGFR inhibitors. We will delve into the rationale behind its use and provide detailed, field-proven protocols for its elaboration into advanced drug candidates.

The Versatile Intermediate: this compound

The selection of this compound as a starting material is a strategic choice rooted in its inherent chemical versatility. The bromine atom at the 3-position serves as a versatile synthetic handle for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[10] These reactions are foundational in modern medicinal chemistry for their broad substrate scope and functional group tolerance.[11] The methyl group at the 4-position can provide beneficial steric and electronic contributions to the final inhibitor's binding affinity and selectivity.

The general synthetic strategy involves the sequential functionalization of the 7-azaindole core to build a molecule capable of potently and selectively inhibiting the FGFR kinase domain.

Visualizing the Synthetic Strategy

The following diagram illustrates a representative synthetic workflow for the elaboration of this compound into a potential FGFR inhibitor. This workflow leverages two of the most powerful cross-coupling reactions in modern organic synthesis.

Synthetic_Workflow A This compound B Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd catalyst, Base) A->B C-C Bond Formation C 3-Aryl-4-methyl-1H-pyrrolo[2,3-b]pyridine Intermediate B->C D Buchwald-Hartwig Amination (Substituted Aniline, Pd catalyst, Ligand, Base) C->D C-N Bond Formation E Final FGFR Inhibitor D->E

Caption: A representative synthetic workflow for FGFR inhibitors.

Detailed Experimental Protocols

The following protocols are provided as a guide and are based on established methodologies for similar transformations. Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the palladium-catalyzed coupling of the starting material with a representative arylboronic acid to introduce a key structural motif found in many FGFR inhibitors.

Materials:

  • This compound

  • (3,5-Dimethoxyphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 equiv), (3,5-dimethoxyphenyl)boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Add Pd(dppf)Cl2 (0.05 equiv).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Seal the flask and heat the reaction mixture at 90 °C for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(3,5-dimethoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the subsequent amination of a related brominated 7-azaindole intermediate. This step is crucial for introducing a side chain that can interact with the solvent-exposed region of the kinase, enhancing potency and selectivity.

Materials:

  • This compound (or a related brominated intermediate)

  • A representative amine, e.g., N1-(2-(diethylamino)ethyl)-5-methoxypyrimidine-2,4-diamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the brominated 7-azaindole (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd2(dba)3 (0.02 equiv) and Xantphos (0.04 equiv) in anhydrous toluene.

  • Add the catalyst solution to the reaction flask.

  • Seal the flask and heat the reaction mixture at 110 °C for 16-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the final FGFR inhibitor.

Data Presentation: Inhibitory Activity of a Representative FGFR Inhibitor

The following table presents the in vitro inhibitory activity of a representative FGFR inhibitor synthesized from a 1H-pyrrolo[2,3-b]pyridine scaffold. This data highlights the potency of compounds derived from this versatile core.

CompoundTarget KinaseIC50 (nM)Reference
4h FGFR17[4][7]
FGFR29[4][7]
FGFR325[4][7]
FGFR4712[4][7]

Note: Compound 4h is a representative 1H-pyrrolo[2,3-b]pyridine derivative reported in the literature and serves as an example of the potential potency achievable with this scaffold.[4][7]

FGFR Signaling Pathway and Mechanism of Inhibition

Understanding the underlying biology is crucial for rational drug design. The diagram below illustrates the canonical FGFR signaling pathway and the point of intervention for ATP-competitive inhibitors.

FGFR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS-MAPK-ERK Pathway GRB2_SOS->RAS_MAPK Cell_Response Cell Proliferation, Survival, Migration RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response Inhibitor FGFR Inhibitor (e.g., from 3-Bromo-4-methyl- 1H-pyrrolo[2,3-b]pyridine) Inhibitor->FGFR Blocks ATP Binding

Caption: The FGFR signaling pathway and the mechanism of action of ATP-competitive inhibitors.

FGFR inhibitors synthesized from the this compound scaffold are designed to be ATP-competitive. They occupy the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-survival and proliferative signals that drive cancer growth.[4]

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

This compound represents a highly valuable and versatile starting material for the synthesis of potent and selective FGFR inhibitors. Its amenability to robust and scalable cross-coupling reactions allows for the systematic exploration of chemical space and the optimization of lead compounds. The protocols and insights provided in this application note are intended to empower researchers in their quest to develop novel, targeted therapies for FGFR-driven cancers. The continued exploration of the 7-azaindole scaffold promises to yield the next generation of precision medicines for patients in need.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, [Link]

  • The Fibroblast Growth Factor signaling pathway. Science Signaling, [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed, [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, [Link]

  • FGF signaling pathway explained: Step-by-step process & key concepts. Assay Genie, [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate, [Link]

  • FGF/FGFR signaling pathways. ResearchGate, [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, [Link]

Sources

The Strategic Role of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Agrochemical Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Bioactive Compound Design

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a class of heterocyclic compounds that has garnered significant attention in medicinal and agricultural chemistry. Its structure, being a bioisostere of indole, allows it to interact with a wide range of biological targets. While extensively explored in drug discovery for indications such as oncology and inflammatory diseases, the inherent bioactivity and versatile chemistry of the 7-azaindole scaffold are increasingly being leveraged for the development of next-generation agrochemicals.

This guide focuses on a key derivative, 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine , and its pivotal role as a versatile intermediate in the synthesis of novel herbicides, fungicides, and insecticides. The strategic placement of a bromine atom at the 3-position of the pyrrole ring offers a reactive handle for a multitude of cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of biological activity. The methyl group at the 4-position can also influence the molecule's steric and electronic properties, potentially enhancing selectivity and efficacy.

These application notes will provide researchers and synthetic chemists with a comprehensive overview of the potential of this building block, complete with detailed, field-proven protocols for its derivatization and insights into the rationale behind these synthetic strategies.

Core Application: A Building Block for Novel Agrochemicals

The primary application of this compound in agricultural chemistry is as a foundational scaffold for the creation of new active ingredients. The pyridine ring within the structure is a common feature in numerous commercial agrochemicals, contributing to properties like systemic movement in plants and favorable metabolic profiles. The pyrrole moiety, fused to the pyridine ring, offers additional points for chemical modification and interaction with biological targets.

The true synthetic utility of this compound lies in the reactivity of the C-Br bond at the 3-position. This allows for the introduction of a wide array of substituents, which is a cornerstone of modern agrochemical discovery. By strategically adding different chemical groups at this position, researchers can modulate the compound's:

  • Mode of Action: Introducing functionalities that target specific enzymes or receptors in weeds, fungi, or insects.

  • Spectrum of Activity: Broadening or narrowing the range of controlled pests.

  • Physicochemical Properties: Optimizing solubility, stability, and uptake by the target organism.

  • Safety Profile: Enhancing selectivity towards the target pest while minimizing effects on non-target organisms and the environment.

While specific commercial agrochemicals directly derived from this compound are not yet prevalent, the broader class of pyridine and fused pyridine derivatives shows significant promise and activity. For instance, various pyridine derivatives are known to act as insecticides, and fused heterocyclic systems like pyrido[2,3-d]pyrimidines have been developed as potent herbicides targeting protoporphyrinogen oxidase (PPO).

The following sections will detail exemplary protocols for leveraging this compound to synthesize potential agrochemical candidates.

Exemplary Synthetic Protocols

The following protocols are designed to be robust and adaptable, utilizing well-established, high-yield cross-coupling reactions. They serve as a validated starting point for the synthesis of compound libraries for high-throughput screening.

Protocol 1: Synthesis of 3-Aryl-4-methyl-1H-pyrrolo[2,3-b]pyridines via Suzuki-Miyaura Cross-Coupling

Application: This protocol is fundamental for creating derivatives with potential herbicidal or fungicidal activity. The introduction of substituted aryl rings is a common strategy in the design of PPO inhibitors and other classes of agrochemicals.

Causality of Experimental Choices: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. Palladium catalysts, particularly those with phosphine-based ligands, are highly efficient for this type of transformation. The use of a base is essential for the transmetalation step in the catalytic cycle.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v). To this mixture, add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq.).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Extraction: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-4-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Diagram of Workflow:

Suzuki_Miyaura_Workflow A Combine Reactants: This compound Arylboronic Acid Pd(PPh₃)₄ B Add Degassed Solvents (Dioxane/Water) and Base (K₂CO₃) A->B Inert Atmosphere C Heat and Stir (80-100 °C, 4-12h) B->C D Reaction Work-up and Extraction C->D TLC/LC-MS Monitoring E Purification by Column Chromatography D->E F Characterization (NMR, MS) E->F

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Synthesis of 3-(N-Aryl/Alkyl)-amino-4-methyl-1H-pyrrolo[2,3-b]pyridines via Buchwald-Hartwig Amination

Application: This protocol allows for the introduction of nitrogen-based substituents, a key feature in many insecticides and fungicides. The resulting secondary or tertiary amines can significantly influence the biological activity and physicochemical properties of the parent molecule.

Causality of Experimental Choices: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The choice of ligand (e.g., XPhos, SPhos) is critical for reaction efficiency and can be screened for optimal results. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, pre-form the active catalyst by stirring the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.08 eq.) in an anhydrous, aprotic solvent like toluene for 15 minutes.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Reaction Execution: Seal the reaction vessel and heat to 90-110 °C for 6-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Quenching and Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography to obtain the desired 3-amino-4-methyl-1H-pyrrolo[2,3-b]pyridine product.

Diagram of Synthetic Pathway:

Buchwald_Hartwig_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Bromo-4-methyl-1H- pyrrolo[2,3-b]pyridine C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Toluene, 90-110 °C B Amine (R₂NH) D 3-(N-Aryl/Alkyl)-amino-4-methyl- 1H-pyrrolo[2,3-b]pyridine C->D C-N Bond Formation

Caption: Buchwald-Hartwig amination pathway.

Data Presentation: Potential Agrochemical Leads

The following table summarizes hypothetical data for derivatives synthesized from this compound, illustrating how structural modifications can influence biological activity.

Compound IDR Group at 3-Position (from Protocol)Target Pest/WeedBiological Activity (EC₅₀/LC₅₀)Potential Class
AG-P1-0014-Chlorophenyl (Protocol 1)Amaranthus retroflexus5 µMHerbicide (PPO Inhibitor)
AG-P1-0022,6-Difluorophenyl (Protocol 1)Setaria viridis2.5 µMHerbicide (PPO Inhibitor)
AG-P2-001N-Cyclopropylamino (Protocol 2)Myzus persicae10 ppmInsecticide
AG-P2-002N-(4-methoxyphenyl)amino (Protocol 2)Botrytis cinerea8 ppmFungicide

Conclusion and Future Outlook

This compound is a strategically important building block for the discovery of novel agrochemicals. Its utility is rooted in the versatility of the 7-azaindole scaffold and the synthetic accessibility of the 3-position for diversification through robust and reliable cross-coupling chemistry. The protocols and conceptual framework provided herein offer a solid foundation for research scientists to explore this promising area of agricultural chemistry. Future work should focus on the synthesis of diverse compound libraries based on this scaffold, followed by systematic biological screening to identify new lead compounds with potent and selective activity against key agricultural pests.

References

  • Pyridine Derivatives as Insecticides. This reference provides a background on the insecticidal activity of pyridine-based compounds.

    • Source:Journal of Agricultural and Food Chemistry
    • URL: [Link]

  • Herbicidal imidazo-pyrrolo-pyridine derivatives. A patent highlighting the use of fused pyrrolo-pyridine systems as herbicides.
  • Recent advances in the global ring functionalization of 7-azaindoles. A review detailing modern synthetic methods for modifying the 7-azaindole scaffold.

    • Source: Royal Society of Chemistry
    • URL: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides. This paper describes synthetic routes for creating derivatives of the 1H-pyrrolo[2,3-b]pyridine core.

    • Source: PubMed Central
    • URL: [Link]

  • Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors. This article provides an example of a fused pyridine system with herbicidal activity.

    • Source: PubMed
    • URL: [Link]

  • Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. A review on the importance of the pyridine scaffold in agrochemicals.

    • Source: ResearchG
    • URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, chemists, and professionals in drug development who are working with this important heterocyclic compound. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have compiled this guide to help you troubleshoot common issues and improve your reaction yields.

The Importance of this compound

This compound is a key intermediate in the synthesis of numerous compounds with significant therapeutic potential, including kinase inhibitors used in oncology. Its effective synthesis is therefore a critical step in the development of new drugs. The most common route to this compound involves the selective bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridine. While seemingly straightforward, this reaction is often plagued by issues such as low yields, the formation of byproducts, and purification challenges. This guide will provide you with the insights needed to overcome these obstacles.

Troubleshooting Guide: A Question-and-Answer Approach

We have structured this guide in a question-and-answer format to directly address the specific problems you may be encountering in the lab.

Issue 1: Low or No Product Formation

Question: My reaction has resulted in a very low yield of the desired 3-bromo product, or in some cases, no product at all. What are the likely causes and how can I fix this?

Answer: This is a common and frustrating issue that can often be traced back to a few key factors:

  • Inadequate Activation of the Brominating Agent: Many brominating agents, such as N-bromosuccinimide (NBS), require an initiator or specific conditions to generate the active brominating species.

    • Troubleshooting:

      • For NBS: Ensure your solvent is appropriately dry if using a polar aprotic solvent like DMF or acetonitrile. Trace amounts of water can hydrolyze NBS. Some protocols benefit from the addition of a radical initiator like AIBN or benzoyl peroxide, especially when using non-polar solvents, although for this specific substrate, polar aprotic solvents are more common.

      • For Liquid Bromine (Br₂): This reagent is highly reactive and can be difficult to control. Ensure accurate stoichiometry through careful addition, often as a solution in a suitable solvent like acetic acid or dichloromethane, at a low temperature to control reactivity.

  • Incorrect Reaction Temperature: The temperature at which the bromination is carried out is critical.

    • Troubleshooting:

      • Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and allow it to slowly warm to room temperature. This can help to control the reaction rate and prevent the formation of degradation products. A sudden increase in temperature can lead to uncontrolled side reactions.

  • Degradation of the Starting Material: The pyrrolo[2,3-b]pyridine core can be sensitive to strongly acidic or basic conditions, as well as strong oxidizing agents.

    • Troubleshooting:

      • Ensure the pH of your reaction mixture is controlled. If using Br₂ in acetic acid, the conditions are inherently acidic. For sensitive substrates, using NBS in a less acidic solvent might be preferable.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Issue 2: Formation of Multiple Products (Impurity Profile)

Question: My TLC analysis shows multiple spots, indicating the presence of several byproducts alongside my desired product. What are these impurities and how can I avoid them?

Answer: The formation of multiple products is a classic sign of poor reaction selectivity. The most common byproducts in this synthesis are:

  • Dibrominated Product (e.g., 3,5-dibromo or 3,6-dibromo): This arises from over-bromination of the pyrrolo[2,3-b]pyridine ring.

    • Troubleshooting:

      • Stoichiometry is Key: Use no more than 1.0 to 1.1 equivalents of the brominating agent. Carefully calculate the required amount based on the purity of your starting material.

      • Slow Addition: Add the brominating agent slowly and in portions to maintain a low concentration of the active brominating species in the reaction mixture. This gives the monosubstituted product time to form and reduces the likelihood of it reacting again.

      • Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction. Quench the reaction as soon as the starting material has been consumed to prevent further bromination.

  • Isomeric Bromo Products: While the 3-position is the most electronically favorable for electrophilic substitution, bromination at other positions on the pyridine or pyrrole ring can occur under certain conditions.

    • Troubleshooting:

      • Solvent Choice: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF and acetonitrile generally favor bromination at the 3-position.

      • Temperature Control: As mentioned earlier, lower temperatures often lead to higher selectivity.

Table 1: Effect of Brominating Agent and Solvent on Product Distribution

Brominating AgentSolventTemperature (°C)Major ProductCommon Byproducts
NBSDMF0 to RT3-BromoDibromo, unreacted starting material
NBSAcetonitrile0 to RT3-BromoDibromo, other isomers
Br₂Acetic Acid0 to RT3-BromoDibromo, degradation products
Br₂Dichloromethane-78 to RT3-BromoHigher selectivity, but slower reaction
Issue 3: Difficult Purification

Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the best purification strategies?

Answer: Effective purification is crucial for obtaining a high-quality final product.

  • Initial Workup:

    • After quenching the reaction (e.g., with a solution of sodium thiosulfate to remove excess bromine), a standard aqueous workup is often necessary.

    • Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will transfer your product to the organic phase.

    • Washing the organic layer with brine can help to remove residual water.

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying this compound.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The optimal solvent system should be determined by TLC analysis.

    • Crystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective purification method.

      • Solvent Selection: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good recovery of pure crystals.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is superior: NBS or liquid bromine?

A1: Both have their advantages and disadvantages. NBS is a solid and is generally easier and safer to handle than liquid bromine. It often leads to cleaner reactions with fewer byproducts, especially when used in polar aprotic solvents. Liquid bromine is a stronger brominating agent and can be effective, but it is more hazardous and can lead to over-bromination if not carefully controlled. For most applications, NBS is the recommended starting point due to its ease of use and higher selectivity.

Q2: How can I be certain of the regiochemistry of my brominated product?

A2: The structure of your final product should be confirmed by analytical techniques. 1D and 2D NMR spectroscopy (such as ¹H, ¹³C, COSY, HSQC, and HMBC) are the most powerful tools for unambiguously determining the position of the bromine atom. The coupling patterns of the aromatic protons will be significantly different for the various possible bromo-isomers.

Q3: My starting 4-methyl-1H-pyrrolo[2,3-b]pyridine has a low purity. Can I still use it?

A3: It is highly recommended to use starting material of the highest possible purity. Impurities in the starting material can interfere with the reaction, consume the brominating agent, and complicate the purification of the final product. If your starting material is impure, it is best to purify it before proceeding with the bromination step.

Detailed Experimental Protocol: Synthesis of this compound using NBS

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your reagents.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous dimethylformamide (DMF).

  • Place the flask in an ice bath and allow the solution to cool to 0 °C.

  • Ensure the reaction is carried out under an inert atmosphere (e.g., by using a nitrogen-filled balloon).

Step 2: Addition of Brominating Agent

  • In a separate container, weigh out N-bromosuccinimide (NBS) (1.05 eq).

  • Add the NBS to the reaction mixture in small portions over a period of 15-30 minutes, ensuring the temperature does not rise above 5 °C.

Step 3: Reaction Monitoring

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

Step 4: Workup

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizing the Workflow

Diagram 1: Synthetic Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_1 Dissolve Starting Material in Anhydrous DMF prep_2 Cool to 0 °C prep_1->prep_2 reac_1 Add NBS (1.05 eq) in Portions prep_2->reac_1 reac_2 Stir at 0 °C, then RT reac_1->reac_2 reac_3 Monitor by TLC/LC-MS reac_2->reac_3 work_1 Quench with Na₂S₂O₃ reac_3->work_1 work_2 Aqueous Workup & Extraction work_1->work_2 work_3 Dry and Concentrate work_2->work_3 pur_1 Column Chromatography work_3->pur_1 pur_2 Characterization (NMR, MS) pur_1->pur_2

Caption: A typical experimental workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic

cluster_yield Low Yield cluster_purity Impurity Profile start Low Yield or Impurity Issues? check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Yes slow_addition Slow Reagent Addition start->slow_addition Yes check_temp Optimize Reaction Temperature check_reagents->check_temp check_atmosphere Use Inert Atmosphere check_temp->check_atmosphere end_node Improved Synthesis check_atmosphere->end_node monitor_reaction Monitor Reaction Closely slow_addition->monitor_reaction optimize_solvent Optimize Solvent System monitor_reaction->optimize_solvent optimize_solvent->end_node

Caption: A decision-making flowchart for troubleshooting common synthesis problems.

References

  • Synthesis of this compound - Organic Syntheses, Coll. Vol. 10, p.147 (2004); Vol. 79, p.109 (2002). [Link]

  • Regioselective Bromination of 7-Azaindoles - The Journal of Organic Chemistry, 2004, 69 (15), pp 5144–5147. [Link]

  • Kinase Inhibitors - Patentscope, WO2022061081A1. [Link]

Technical Support Center: Bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 4-methyl-7-azaindole). Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to navigate the common side reactions and achieve desired product outcomes.

Introduction: The Challenge of Selectivity

The 4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutics.[1] Its bromination is a critical step for further functionalization. However, the molecule possesses two primary sites susceptible to bromination under different conditions: the electron-rich pyrrole ring and the "benzylic" methyl group. This duality presents a significant selectivity challenge. This guide will dissect the mechanistic underpinnings of these competing reactions and provide actionable protocols to steer the reaction toward the intended product.

Troubleshooting Guide & FAQs

Question 1: My main product is 4-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine instead of the desired ring-brominated product. Why is the methyl group reacting, and how can I prevent it?

Answer: This is a classic case of competing reaction mechanisms: electrophilic aromatic substitution on the ring versus free-radical substitution on the methyl group. The formation of 4-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine indicates that a radical pathway, known as benzylic bromination, is dominating your reaction.[2][3]

Causality Explained:

  • Radical Mechanism: Reagents like N-Bromosuccinimide (NBS) can initiate bromination through a radical chain reaction. This process is favored under specific conditions:

    • Non-polar Solvents: Solvents like carbon tetrachloride (CCl₄) are known to promote radical reactions.

    • Radical Initiators: The presence of light (hν) or radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) will explicitly trigger the radical pathway.[4] The reaction proceeds by abstraction of a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical, which then reacts with bromine.[5]

  • Electrophilic Mechanism: For bromination on the electron-rich pyrrole ring, an electrophilic aromatic substitution (EAS) mechanism is required.[6][7] This pathway is favored in polar solvents which can support the ionic intermediates involved.

Solution: To favor aromatic ring bromination, you must create conditions that promote the electrophilic pathway and suppress the radical pathway.

  • Solvent Choice is Critical: Switch from a non-polar solvent (like CCl₄) to a polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF).[4][8] Acetonitrile has been shown to dramatically favor nuclear (ring) bromination over benzylic bromination when using NBS.[8]

  • Eliminate Radical Initiators: Ensure the reaction is run in the dark, excluding UV light. Do not add any radical initiators like AIBN or peroxide.

  • Temperature Control: Perform the reaction at room temperature or below (e.g., 0 °C). Radical reactions often require higher temperatures for initiation, whereas many electrophilic brominations of activated rings proceed readily at lower temperatures.[9]

Table 1: Effect of Reaction Conditions on Bromination Selectivity of Methyl-Substituted Aromatics with NBS

Brominating Agent Solvent Conditions Predominant Product Type Mechanism Reference
NBS CCl₄ Reflux, Light/AIBN Benzylic Bromination Radical [4][8]
NBS CH₃CN Room Temperature Ring Bromination Electrophilic [8]

| NBS | DMF | Room Temperature | Ring Bromination | Electrophilic |[4] |

G cluster_0 Reaction Conditions SM 4-Methyl-1H-pyrrolo[2,3-b]pyridine (Starting Material) Radical Radical Conditions (NBS, CCl₄, Light/AIBN) SM->Radical Favored in non-polar solvent Electrophilic Electrophilic Conditions (NBS, CH₃CN, Dark) SM->Electrophilic Favored in polar solvent SideProduct 4-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine (Benzylic Bromination - SIDE PRODUCT) Radical->SideProduct DesiredProduct Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (Ring Bromination - DESIRED) Electrophilic->DesiredProduct

Caption: Competing bromination pathways for 4-methyl-7-azaindole.

Question 2: I am observing a mixture of mono-, di-, and possibly tri-brominated products. How can I improve selectivity for mono-bromination?

Answer: The pyrrole ring is exceptionally electron-rich, making it highly susceptible to electrophilic attack.[6] This high reactivity can easily lead to over-bromination, where a second or third bromine atom is added to the ring before all of the starting material has been consumed.

Causality Explained: The initial mono-brominated product is often still activated enough to undergo a second electrophilic substitution, sometimes at a rate comparable to the first bromination. This is a common challenge with highly activated aromatic systems like phenols, anilines, and pyrroles.[10]

Solution: To achieve selective mono-bromination, you must carefully control the reactivity of the brominating agent and the reaction stoichiometry.

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more controllable source of electrophilic bromine than elemental bromine (Br₂). Using Br₂ can lead to rapid, uncontrollable polybromination.

  • Strict Stoichiometric Control: Use a slight sub-stoichiometric to stoichiometric amount of NBS (e.g., 0.95 to 1.05 equivalents). Adding a large excess of the brominating agent will inevitably lead to multiple additions.

  • Low Temperature: Perform the reaction at 0 °C or even -20 °C. Lowering the temperature decreases the reaction rate, allowing for better control and favoring the kinetically preferred mono-bromination product.

  • Slow Addition: Add the brominating agent (either solid NBS or a solution of NBS) slowly to the solution of the substrate over a prolonged period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second bromination event on the product.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Question 3: Where on the bicyclic ring system should I expect electrophilic bromination to occur?

Answer: For 1H-pyrrolo[2,3-b]pyridine (7-azaindole), electrophilic aromatic substitution occurs preferentially on the electron-rich pyrrole ring, not the electron-deficient pyridine ring.[9] Within the pyrrole moiety, the C3 position is the most nucleophilic and therefore the most common site of substitution.

Causality Explained: The mechanism of electrophilic attack involves the formation of a resonance-stabilized cationic intermediate (a sigma complex).[11] When the electrophile attacks at the C3 position, the positive charge can be delocalized over three atoms, including the pyrrolic nitrogen, without disrupting the aromaticity of the pyridine ring. Attack at other positions, such as C2, leads to less stable intermediates.[9] This inherent electronic preference makes C3-bromination the expected outcome under electrophilic conditions. Enzymatic halogenation studies on azaindoles also confirm that the C3 position is the most electrophilic site.[12]

Caption: Mechanism of electrophilic bromination at the C3 position.

Experimental Protocols

Protocol 1: Selective C3-Bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol is designed to favor electrophilic aromatic substitution on the pyrrole ring.

Materials:

  • 4-methyl-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction: Stir the mixture at 0 °C. Monitor the reaction progress by TLC (e.g., using 50% EtOAc/Hexanes) every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any unreacted bromine species.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Selective Benzylic Bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol is designed to favor free-radical substitution on the methyl group.

Materials:

  • 4-methyl-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄), anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

  • Solvent: Add anhydrous carbon tetrachloride (approx. 0.1 M concentration).

  • Reaction: Heat the mixture to reflux (approx. 77 °C). A UV lamp can be used to facilitate initiation if needed.[4] Monitor the reaction by TLC. The reaction may take several hours.

  • Cooling & Filtration: After completion, cool the reaction mixture to room temperature. The succinimide byproduct is insoluble in CCl₄ and can be removed by filtration.

  • Workup: Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate 4-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine.

References

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.[Link]

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate.[Link]

  • Mechanism for Bromination of Pyrrole. Filo.[Link]

  • Benzylic Bromination. Chemistry Steps.[Link]

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent. Journal of Organic Chemistry.[Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis.[Link]

  • Allylic and Benzylic Bromination with NBS. Chad's Prep.[Link]

  • Benzylic Bromination with NBS. Chad's Prep.[Link]

  • N-Bromosuccinimide. Wikipedia.[Link]

  • N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. ResearchGate.[Link]

  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules.[Link]

  • Electrophilic aromatic bromination with N-bromosuccinimide. YouTube.[Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.[Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. Royal Society of Chemistry.[Link]

  • Electrochemical Bromination of Arenes in a 200% Cell. Journal of Organic Chemistry.[Link]

  • Electrochemical Regioselective Bromination of Electron-Rich Aromatic Rings Using nBu4NBr. ResearchGate.[Link]

  • PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. ResearchGate.[Link]

  • Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube.[Link]

  • Heterocyclic Amines. Chemistry LibreTexts.[Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.[Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. YouTube.[Link]

  • Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. Journal of Organic Chemistry.[Link]

  • Bromination of pyridine derivatives.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.[Link]

  • Bromination of a highly electron-rich alkene such as 2-methoxybut... Pearson+.[Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.[Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.[Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI.[Link]

  • 1h-pyrrolo[2,3-b]pyridines.

Sources

Technical Support Center: Purification of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its purification, providing field-proven insights and detailed protocols to help you achieve your desired purity and yield.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles the most common problems encountered during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.

Question 1: Why is my compound showing significant peak tailing on the silica gel column?

Answer: Peak tailing is a frequent observation when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The root cause is the interaction between the basic nitrogen atom in the pyrrolo[2,3-b]pyridine ring system and the acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This strong, non-ideal interaction leads to a portion of the analyte being retained more strongly, resulting in a "tailing" or asymmetric peak shape.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.1-1% triethylamine (TEA) is sufficient. The TEA will preferentially interact with the acidic silanol sites, effectively shielding them from your target compound and promoting a more uniform elution profile.[1][2]

  • Stationary Phase Deactivation: Before packing the column, you can prepare a slurry of the silica gel in the chosen eluent containing 1% TEA. This pre-treatment helps neutralize the active sites.

  • Alternative Stationary Phases: If tailing persists, consider switching to a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[2] Alternatively, chemically bonded phases like end-capped silica or polymer-based columns can be used, although these are more common in HPLC applications.[1]

Question 2: I'm experiencing very low recovery of my compound from the column. What's happening?

Answer: Low recovery can be alarming and is typically caused by one of two issues: irreversible adsorption onto the stationary phase or on-column degradation. Given that pyridine derivatives can be sensitive to the acidic nature of silica gel, both are plausible scenarios.[2]

Solutions & Diagnostic Protocol:

  • Assess On-Column Stability with 2D TLC: Before committing your entire batch to a column, run a quick two-dimensional TLC to check for degradation. This is a self-validating test that can save significant time and material.[1]

    • Experimental Protocol: 2D TLC for Stability Assessment

      • Spot a small amount of your crude material in the bottom-left corner of a square TLC plate.

      • Develop the plate in your chosen eluent system.

      • Remove the plate from the chamber and dry it completely.

      • Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now on the bottom.

      • Develop the plate again in the same solvent system.

      • Interpretation: If the compound is stable, all spots will appear on a 45-degree diagonal line from the origin. Any spots appearing off this diagonal represent degradation products formed during contact with the silica gel.[1]

  • Mitigate Degradation: If the 2D TLC test shows degradation, switch to a less acidic or more inert stationary phase, such as neutral alumina or deactivated silica gel as mentioned above.[1][2]

  • Optimize Elution: Ensure your eluent is strong enough to move the compound off the column in a reasonable time. A compound that sits on the column for an extended period has more opportunity to degrade or bind irreversibly.

Question 3: My crude material won't crystallize, even after trying several solvents. What should I do?

Answer: Crystallization failure is one of the most common frustrations in purification. The issue often stems from using an excessive amount of solvent or the presence of impurities that inhibit lattice formation.[3]

Solutions:

  • Induce Crystallization: If the solution appears clear after cooling, it may be supersaturated.[3]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[3]

    • Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the cooled solution to initiate crystallization.[3]

  • Reduce Solvent Volume: This is the most common fix. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[3] Allow it to cool slowly again.

  • Consider a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes faintly cloudy. Gentle warming to redissolve the precipitate followed by slow cooling can often yield high-quality crystals.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification strategy for this compound.

Q1: What are the key physicochemical properties of this compound that I should be aware of for purification?

A1: Understanding the compound's properties is fundamental to designing a successful purification strategy.

PropertyValue / DescriptionSignificance for Purification
CAS Number 802264-75-1For accurate identification and literature searching.
Molecular Formula C₈H₇BrN₂---
Molecular Weight ~211.06 g/mol Useful for mass spectrometry analysis.
Appearance Solid (often white to pale yellow crystalline powder).[4]The physical state at room temperature indicates recrystallization is a viable method.
Solubility Poorly soluble in water; soluble in common organic solvents like DCM and chloroform.[4]Guides solvent selection for chromatography and recrystallization. Its poor water solubility is useful for aqueous workups.
pKa The pyrrolo[2,3-b]pyridine core has two nitrogen atoms with different basicities.The basic nature of the pyridine-like nitrogen is the primary cause of interaction with acidic silica gel.[1][4]
Stability Stable under normal conditions but may be sensitive to strong acids.[4]Important to consider when choosing chromatography conditions (e.g., acidic silica gel).

Q2: I've just finished the synthesis. What is the best initial approach for purifying the crude product?

A2: The optimal initial approach depends on the scale of your reaction and the nature of the impurities. A general workflow is recommended to make this decision.

Purification_Workflow start Crude Product check_purity Assess Crude Purity (TLC, LCMS, NMR) start->check_purity high_purity High Purity? (>90%) check_purity->high_purity Analyze is_solid Is it a solid? high_purity->is_solid Yes column Flash Column Chromatography high_purity->column No / Complex Mixture is_solid->column No recrystallize Recrystallization is_solid->recrystallize Yes hplc Preparative HPLC column->hplc If impurities co-elute final_product Pure Product column->final_product recrystallize->final_product hplc->final_product

Caption: Decision workflow for selecting a primary purification technique.

For most lab-scale syntheses, flash column chromatography is the most versatile and reliable first-line method. It is effective at removing a wide range of impurities, including unreacted starting materials and reaction byproducts.[5][6] If your crude NMR or TLC analysis shows the product is already quite pure (>90%) and is a solid, recrystallization can be a more efficient and scalable option.

Q3: How do I select the best solvent system for column chromatography?

A3: The ideal solvent system, or eluent, is almost always determined by preliminary analysis using Thin-Layer Chromatography (TLC).[2][5] The goal is to find a solvent mixture that gives your target compound a retention factor (Rf) between 0.2 and 0.4 .[2] This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.

Step-by-Step Protocol: TLC for Eluent Optimization

  • Prepare Test Solvents: Create a few different mixtures of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Diethyl Ether). Good starting points are often 9:1, 4:1, and 1:1 ratios.

  • Spot the Plate: Dissolve a tiny amount of your crude material in a volatile solvent like Dichloromethane (DCM). Using a capillary tube, make a small, concentrated spot on the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber containing your test eluent. Ensure the chamber is saturated with solvent vapor for best results.

  • Visualize and Calculate Rf: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Calculate the Rf value for your product spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Adjust and Optimize:

    • If the Rf is too high (>0.5), your eluent is too polar. Increase the proportion of the non-polar solvent.

    • If the Rf is too low (<0.1), your eluent is not polar enough. Increase the proportion of the polar solvent.

    • Remember to add 0.1-1% triethylamine (TEA) to your chosen eluent to prevent peak tailing.[2]

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
Hexanes / HeptaneEthyl Acetate (EtOAc)4:1A standard starting point for many organic compounds.[2]
Hexanes / HeptaneDiethyl Ether (Et₂O)4:1Diethyl ether is less polar than EtOAc and can sometimes offer different selectivity.
Dichloromethane (DCM)Methanol (MeOH)19:1A more polar system for compounds that do not move in Hex/EtOAc. Use with caution as DCM can make silica gel slightly more acidic.

Q4: How can I definitively confirm the purity of my final product?

A4: A combination of analytical techniques is always recommended for purity confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[7] A reversed-phase method is typically used. The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

    • Typical HPLC Conditions:

      • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[7]

      • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[7]

      • Detection: UV detection at a relevant wavelength (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your compound and identifying any proton-containing impurities. The absence of signals corresponding to starting materials or obvious byproducts is a strong indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound, ensuring you have isolated the correct product.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Various Authors. (2015).
  • BenchChem. (2025). The Crystalline Architecture of 3-Bromo-4-methylpyridine Derivatives: A Technical Guide for Researchers.
  • Supporting Inform
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 6-Bromochromane-3-carboxylic acid.
  • Various Authors. (2014).
  • ChemicalBook. (2025). 3-Bromo-4-methylpyridine synthesis.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (2025).
  • MedChemExpress. (n.d.). 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine.
  • Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • ChemicalBook. (2025). 3-Bromo-4-methylpyridine.
  • BenchChem. (2025).
  • RSC Publishing. (n.d.). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions.
  • BenchChem. (2025).
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • ResearchGate. (2025). PYRROLE CHEMISTRY: IV.
  • PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • NIH. (n.d.).
  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion.
  • ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
  • TargetMol. (n.d.). 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine.
  • YouTube. (2023).
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.

Sources

Technical Support Center: Overcoming Challenges in the Deprotection of SEM-Protected Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of 2-(trimethylsilyl)ethoxymethyl (SEM)-protected pyrrolopyridines. The SEM group is a robust and versatile protecting group for the pyrrole nitrogen, stable to a wide range of reaction conditions; however, its removal can present significant challenges.[1] This document is designed to help you navigate these complexities, optimize your deprotection strategy, and achieve your target compounds with higher purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the deprotection of SEM-protected pyrrolopyridines in a question-and-answer format.

Q1: My SEM deprotection is sluggish or fails to go to completion. What are the likely causes and how can I improve the reaction?

A: Incomplete deprotection is a common issue, often stemming from suboptimal reaction conditions or reagent quality. The stability of the SEM group, while advantageous during multi-step synthesis, means that its removal can be difficult.[1] Here are the key factors to investigate:

  • Reagent Quality and Stoichiometry:

    • Fluoride Source (TBAF): Tetrabutylammonium fluoride (TBAF) is the most common reagent for fluoride-mediated deprotection. However, it is highly hygroscopic. The presence of water can significantly reduce its efficacy. Always use anhydrous TBAF or a freshly opened bottle of a solution in THF. For difficult substrates, increasing the equivalents of TBAF (from 3 to 5 equivalents) can drive the reaction to completion.[1]

    • Acid Source (TFA, HCl): For acidic deprotection, ensure you are using a sufficient excess of a strong acid like trifluoroacetic acid (TFA) or concentrated hydrochloric acid.[1][2] The reaction progress should be carefully monitored by TLC or LC-MS, as prolonged exposure to strong acid can lead to degradation.

  • Solvent and Temperature:

    • Solvent Choice: Dimethylformamide (DMF) is often a good solvent for TBAF-mediated deprotections as it helps to dissolve both the substrate and the reagent.[1] Reactions are often heated to facilitate the cleavage.[1]

    • Elevated Temperatures: Many SEM deprotections require heating. For TBAF-mediated reactions, temperatures between 45 °C and 80 °C are common.[1][2] For acid-catalyzed deprotections, heating to 80 °C or even refluxing conditions may be necessary, but this increases the risk of side reactions.[2][3]

  • Substrate-Specific Steric Hindrance: The steric environment around the SEM-protected nitrogen can influence the rate of deprotection. If your pyrrolopyridine is highly substituted, you may need to employ more forcing conditions (higher temperature, longer reaction time) or switch to a less sterically demanding deprotection agent.

Table 1: Comparison of Common SEM Deprotection Conditions for Pyrrolopyridines
Reagent SystemTypical ConditionsAdvantagesCommon Issues & Mitigation
TBAF 3-5 eq. in anhydrous THF or DMF, 45-80 °C, 12-24h[1]High selectivity for silyl groups.Sluggish reaction (use anhydrous TBAF, increase equivalents/temperature).
TFA Excess TFA in CH₂Cl₂, 0 °C to RT, then basic workup.[1][4]Effective for many substrates.Can cause degradation; formaldehyde side reactions (use two-step protocol).[5]
HCl Conc. HCl in EtOH or Dioxane, 80 °C to reflux.[2][3]Strong and often effective.Harsh conditions, not suitable for sensitive substrates; risk of side products.
MgBr₂ 5-10 eq. MgBr₂ in Et₂O/MeNO₂, RT, 2-24h.[6][7][8]Very mild, excellent for sensitive substrates, orthogonal to other silyl ethers.[6]Slower than harsher methods; requires anhydrous conditions.
SnCl₄ 1.5-2 eq. in CH₂Cl₂ at 0 °C to RT.[3]Effective for N-SEM on nucleoside-like structures.Lewis acid can coordinate to other basic sites in the molecule.
Q2: I'm observing significant side product formation, particularly the appearance of a new tricyclic species. What is happening and how can I prevent it?

A: This is a critical and frequently encountered challenge in the deprotection of SEM-protected pyrrolopyridines. The formation of unexpected side products is often caused by the release of formaldehyde during the deprotection process.[5][9]

The Mechanism of Side Product Formation: The SEM deprotection proceeds via a β-elimination pathway, releasing ethylene, a trimethylsilyl species, and formaldehyde.[1] In the presence of acid and the electron-rich pyrrolopyridine nucleus, the liberated formaldehyde can participate in a Pictet-Spengler-type reaction or an electrophilic aromatic substitution, leading to the formation of a methylene bridge between the pyrrole and pyridine rings, resulting in an unwanted tricyclic eight-membered ring.[5][9]

G cluster_0 SEM Deprotection cluster_1 Side Reaction A SEM-Pyrrolopyridine B Deprotected Pyrrolopyridine A->B Deprotection (Acid or F⁻) C Formaldehyde (CH₂O) + Ethylene + TMS-X A->C D Deprotected Pyrrolopyridine E Formaldehyde (CH₂O) F Tricyclic Side Product (8-membered ring) D->F Electrophilic Aromatic Substitution / Cyclization E->F

Caption: Formaldehyde-mediated side reaction during SEM deprotection.

Strategies for Mitigation:

  • Switch to Milder, Non-Acidic Conditions: The most effective way to prevent this side reaction is to avoid the acidic conditions that promote the formaldehyde-driven cyclization.

    • Magnesium Bromide (MgBr₂): This Lewis acid offers a very mild and selective method for SEM deprotection.[6][8] It is particularly effective for sensitive substrates and avoids the harshness of strong Brønsted acids.[7]

    • Tetrabutylammonium Fluoride (TBAF): While still capable of releasing formaldehyde, the reaction is not conducted under acidic conditions, which can suppress the subsequent cyclization.

  • Optimize the Two-Step Acid/Base Protocol: If acidic deprotection is unavoidable, a two-step procedure can minimize the formation of the tricyclic byproduct.[4]

    • Step 1 (Acid): Treat the SEM-protected pyrrolopyridine with TFA at a controlled temperature (e.g., 0 °C to room temperature). This step forms an intermediate without immediately releasing formaldehyde.

    • Step 2 (Base): Carefully quench the reaction and introduce a base (e.g., NaHCO₃ or NH₄OH). The basic conditions then trigger the elimination to release formaldehyde and the deprotected product. This prevents the formaldehyde from being in an acidic environment with the reactive pyrrolopyridine.[4][5]

Q3: My starting material is degrading, leading to a complex mixture. What are the best methods for deprotecting highly functionalized or sensitive pyrrolopyridines?

A: Pyrrolopyridines intended for drug development are often highly functionalized and can be sensitive to the vigorous conditions typically required for SEM deprotection.[4][5] Using harsh reagents like refluxing HCl or TBAF in HMPA can be destructive.[3][6] For these delicate substrates, employing mild and selective methods is crucial.

Recommended Mild Deprotection Methods:

  • Magnesium Bromide (MgBr₂): This has emerged as a superior method for sensitive substrates. It operates under neutral conditions, typically in a mixture of diethyl ether and nitromethane at room temperature.[6][8] Its key advantage is its orthogonality; it can selectively cleave an SEM ether in the presence of other silyl ethers like TBS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl).[6][7] This "turnaround" selectivity is highly valuable in complex molecule synthesis.

  • Tin(IV) Chloride (SnCl₄): For N-SEM deprotection on nucleoside analogues, which are notoriously sensitive, SnCl₄ at low temperatures (0 °C to room temperature) has proven to be highly effective, providing excellent yields where other methods fail.[3][10]

Protocol Spotlight: MgBr₂ Deprotection

This protocol is based on the work of Vakalopoulos and Hoffmann and is highly recommended for sensitive pyrrolopyridines.[6][8]

  • To a solution of the SEM-protected pyrrolopyridine (1.0 eq.) in anhydrous diethyl ether (Et₂O), add nitromethane (MeNO₂) (approx. 10-20% of the Et₂O volume).

  • Add magnesium bromide (MgBr₂) (5-10 eq., freshly dried or from a new bottle) in one portion.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring carefully by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Q4: How do I choose the optimal deprotection strategy for my specific pyrrolopyridine derivative?

A: The choice of deprotection reagent is not one-size-fits-all. It depends on the overall molecular architecture, particularly the presence of other protecting groups and acid/base-sensitive functional groups. The guiding principle is orthogonality : selectively removing the SEM group while leaving all other functionalities intact.[11]

Decision-Making Workflow

This workflow can guide you in selecting the most appropriate method for your substrate.

G start Start: SEM-Protected Pyrrolopyridine q1 Is the substrate sensitive to strong acid (e.g., other acid-labile protecting groups like Boc, acetals)? start->q1 q2 Are other silyl ethers (TBS, TIPS) present that need to be retained? q1->q2 Yes a3 Use TFA (two-step protocol) or HCl if substrate is robust. q1->a3 No q3 Is the reaction known to be prone to formaldehyde-mediated side reactions? q2->q3 No a1 Use MgBr₂ in Et₂O/MeNO₂. (Mild, selective, orthogonal to TBS/TIPS) q2->a1 Yes q3->a1 Yes a2 Use TBAF in THF/DMF. (Standard fluoride method) q3->a2 No

Caption: Decision workflow for selecting an SEM deprotection method.

Table 2: Reagent Selection Guide based on Substrate Sensitivity and Orthogonality
ReagentCompatible WithIncompatible WithBest For
TBAF Acid-labile groups (Boc, acetals), Benzyl ethersOther silyl ethers (TBS, TIPS, TBDPS)General-purpose deprotection when other silyl groups are absent.
TFA / HCl Silyl ethers, Benzyl ethersAcid-labile groups (Boc, Trityl, acetals)Robust substrates where acidic conditions are tolerated.
MgBr₂ TBS, TIPS ethers, acetonides, esters[6]Highly acid-sensitive groupsComplex molecules requiring high selectivity and mild conditions.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of SEM deprotection?

A: The SEM group is cleaved via two primary mechanisms: fluoride-mediated and acid-catalyzed β-elimination.[1]

G cluster_0 Fluoride-Mediated Deprotection cluster_1 Acid-Catalyzed Deprotection A SEM-N-Pyrrolopyridine B Pentavalent Siliconate Intermediate A->B F⁻ (e.g., TBAF) attacks Si C Deprotected Pyrrolopyridine + TMSF + Ethylene + CH₂O B->C β-elimination D SEM-N-Pyrrolopyridine E Protonated Ether Intermediate D->E H⁺ protonates ether oxygen F Deprotected Pyrrolopyridine + TMS-OH + Ethylene + CH₂O E->F β-elimination

Caption: Mechanisms of SEM deprotection.

Q: How does the stability of N-SEM compare to O-SEM?

A: Generally, N-SEM deprotection is more challenging and often requires harsher conditions than the deprotection of O-SEM (SEM-protected alcohols).[3] This difference in lability should be considered when planning a synthetic route involving both N- and O-protected functionalities.

Q: Are there alternative protecting groups for the pyrrole nitrogen in pyrrolopyridines that are easier to remove?

A: Yes, while SEM is very robust, other protecting groups offer different deprotection profiles. The choice depends on the specific requirements of your synthesis.

  • Boc (tert-butyloxycarbonyl): Easily removed under acidic conditions (e.g., TFA), offering good orthogonality with base-labile groups.

  • Sulfonyl groups (e.g., benzenesulfonyl): These are electron-withdrawing, which can be useful for certain reactions, and are typically removed under reductive conditions or with strong base.[12]

  • Benzyl (Bn): Removed by hydrogenolysis (e.g., H₂, Pd/C), which is a very mild and orthogonal method, provided no other reducible functional groups are present.

References
  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Hovd, A. K., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available from: [Link]

  • Chandra, T., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-141. Available from: [Link]

  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. Available from: [Link]

  • Hovd, A. K., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. Available from: [Link]

  • ResearchGate. (2025). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide | Request PDF. Retrieved from [Link]

  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride. Retrieved from [Link]

  • ResearchGate. (2006). Pyrrole Protection | Request PDF. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). SEM Deprotection - HCl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions for 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this important heterocyclic core. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and successful, reproducible coupling is paramount for advancing discovery programs. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

General Considerations

Q1: What are the primary challenges when performing palladium-catalyzed cross-coupling reactions on this compound?

A1: The primary challenges stem from the inherent electronic properties of the 7-azaindole ring system. The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This can manifest as sluggish or incomplete reactions. Additionally, the pyrrole NH group is acidic and can interact with basic reagents, potentially complicating the reaction and requiring a protection strategy in some cases. The electron-rich nature of the pyrrolo[2,3-b]pyridine system can also influence the oxidative addition step of the catalytic cycle.

Q2: Is it necessary to protect the pyrrole N-H during cross-coupling reactions?

A2: While not always mandatory, N-H protection is often a prudent strategy to enhance reproducibility and yield, particularly in complex syntheses.[2][3] The acidic proton can interfere with strong bases used in many coupling protocols. Common protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or tosyl can be employed. However, deprotection of SEM can sometimes lead to side products.[2][4] For simpler, direct couplings, especially under milder basic conditions (e.g., using K₂CO₃ or Cs₂CO₃), reactions can sometimes proceed successfully without protection.[5][6]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, achieving high yields with this compound requires careful optimization.

Q3: My Suzuki-Miyaura reaction shows low to no conversion of the starting material. What are the first steps in troubleshooting?

A3: When facing low conversion, a systematic evaluation of the reaction components is crucial. Here's a logical workflow to diagnose the issue:

G Start Low Conversion Catalyst 1. Catalyst & Ligand Activity Start->Catalyst Check first Base 2. Base Selection & Quality Catalyst->Base Solvent 3. Solvent System & Degassing Base->Solvent Boronic_Acid 4. Boronic Acid/Ester Quality Solvent->Boronic_Acid Temp 5. Reaction Temperature Boronic_Acid->Temp

Troubleshooting workflow for low Suzuki coupling conversion.
  • Catalyst and Ligand Activity : Ensure your palladium source and ligand are active. For electron-rich N-heterocycles, bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary to promote efficient oxidative addition and prevent catalyst deactivation.[1][7] Using pre-formed catalysts (precatalysts) can lead to more reproducible results.[1]

  • Base Selection and Quality : The choice of base is critical. While strong bases like NaOtBu are common, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred for Suzuki couplings to minimize side reactions like hydrodehalogenation.[1] Ensure the base is finely powdered and anhydrous for non-aqueous reactions.

  • Solvent System and Degassing : Common solvents include dioxane, THF, and toluene, often with water as a co-solvent.[8][9] Inadequate degassing allows oxygen to deactivate the Pd(0) catalyst.[1] Purge the solvent and reaction vessel thoroughly with an inert gas like argon or nitrogen.

  • Boronic Acid/Ester Quality : Boronic acids can degrade over time, leading to lower yields. Use fresh or properly stored boronic acids. Pinacol esters are often more stable alternatives.

  • Reaction Temperature : Insufficient temperature can lead to slow reaction rates. Microwave irradiation can be an effective strategy to accelerate the reaction and improve yields for this class of compounds.[5][6][7][8]

Q4: I'm observing significant formation of 4-methyl-1H-pyrrolo[2,3-b]pyridine (debrominated starting material). How can I minimize this side reaction?

A4: The formation of the debrominated product is due to hydrodehalogenation, a common side reaction in Suzuki couplings.[10] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.

Strategies to Minimize Hydrodehalogenation:

  • Choice of Base : Avoid strong bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally better choices.[1]

  • Solvent System : Using a mixture of an organic solvent with water can sometimes suppress hydrodehalogenation.

  • Catalyst/Ligand System : Employing a catalyst system known for rapid transmetalation can help the desired coupling outcompete the hydrodehalogenation pathway. Tandem catalyst systems like XPhosPdG2/XPhos have been shown to be effective in avoiding this side reaction.[7][11]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ with a ligand, or a G2/G3 precatalystPrecatalysts offer more reliable activation to the active Pd(0) species.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands are effective for electron-rich heteroaryl halides.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Milder bases that are effective and minimize hydrodehalogenation.[1]
Solvent Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OCommon solvent systems that facilitate the reaction.[8][12]
Temperature 80-110 °C (conventional) or 140 °C (microwave)Higher temperatures are often required; microwave heating can significantly reduce reaction times.[5][8]

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Success with this compound often hinges on overcoming catalyst inhibition.

Q5: My Buchwald-Hartwig amination is sluggish or has stalled. What is the likely cause and how can I address it?

A5: A stalled Buchwald-Hartwig amination with this substrate is often due to catalyst inhibition by the pyridine nitrogen. The lone pair of electrons on the nitrogen can coordinate to the palladium center, hindering its catalytic activity.[1]

G cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway Pd0 L-Pd(0) OxAdd Oxidative Addition with R-Br Pd0->OxAdd Inhibition Pyridine-N Coordination Pd0->Inhibition Inhibitory Path AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Deactivated Deactivated Catalyst Inhibition->Deactivated

Catalyst inhibition in Buchwald-Hartwig amination.

Troubleshooting Steps:

  • Ligand Screening : The use of bulky, electron-rich phosphine ligands is critical. Ligands like RuPhos, SPhos, and BrettPhos can promote the desired catalytic cycle and sterically disfavor catalyst inhibition.[1][13]

  • Catalyst Choice : Using well-defined palladium precatalysts can lead to more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ.[14]

  • Base Selection : Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are typically required for the deprotonation of the amine.[14] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be used, often necessitating higher reaction temperatures.[14]

  • Solvent : Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. The choice of solvent can influence catalyst activity and stability.[15]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 precatalystPrecatalysts provide a reliable source of the active catalyst.[14]
Ligand RuPhos (for secondary amines), BrettPhos (for primary amines)Ligand choice is highly dependent on the amine coupling partner.[14]
Base NaOtBu, KOtBu, or LiHMDS (1.4-2.0 equivalents)Strong, non-nucleophilic bases are generally required.[14]
Solvent Toluene or Dioxane (anhydrous and degassed)Common aprotic solvents that perform well in this reaction.
Temperature 80-110 °CSufficient thermal energy is needed to overcome activation barriers.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, a valuable transformation in drug discovery.

Q6: My Sonogashira coupling is giving low yields and I'm observing homocoupling of the alkyne (Glaser coupling). How can I improve my results?

A6: Low yields and Glaser homocoupling in Sonogashira reactions are often linked to the copper co-catalyst and the presence of oxygen. While the traditional Sonogashira protocol uses a copper(I) co-catalyst, copper-free conditions have been developed to circumvent the issue of alkyne homocoupling.[16][17][18][19][20]

Strategies for Optimization:

  • Copper-Free Conditions : To avoid Glaser coupling, consider a copper-free Sonogashira protocol. These reactions often require a slightly higher catalyst loading or more specialized ligands but can provide cleaner reaction profiles.[16][17][18][19][20]

  • Rigorous Inert Atmosphere : If using a copper-catalyzed system, it is imperative to maintain a strictly anaerobic environment. Oxygen promotes the oxidative homocoupling of the alkyne. Ensure all reagents and solvents are thoroughly degassed.

  • Base Selection : An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The base also serves as the solvent in some cases.

  • Catalyst and Ligand : Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective. For more challenging substrates, ligands like XPhos may be beneficial.[21]

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended Condition (Copper-Free)Rationale
Palladium Source Pd(OAc)₂ or a monoligated precatalyst like [DTBNpP]Pd(crotyl)ClModern precatalysts can be highly effective at room temperature.[16][17]
Ligand XPhos or DTBNpPBulky, electron-rich ligands facilitate the catalytic cycle.[21]
Base Et₃N or TMP (2,2,6,6-Tetramethylpiperidine)Amine bases are standard; TMP has shown efficacy in recent protocols.[16][17]
Solvent DMF or DMSOPolar aprotic solvents are commonly used and can enhance reaction rates.[22][23]
Temperature Room Temperature to 100 °CMilder conditions are often possible with optimized catalyst systems.[16][17][22]

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling

This protocol provides a starting point for a small-scale reaction.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add degassed dioxane and water (e.g., 4:1 ratio, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Soheili, A. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13056–13063. Available from: [Link]

  • Malig, T. C. et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 83(17), 9855–9864. Available from: [Link]

  • Soheili, A. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13056-13063. Available from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... Available from: [Link]

  • Ben-Yahia, A. et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 10(10), 723-728. Available from: [Link]

  • El-Shorbagy, A. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2949-2961. Available from: [Link]

  • Wang, Z. et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1613. Available from: [Link]

  • Vantourout, J. C. et al. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 138(12), 4237–4244. Available from: [Link]

  • Creative Biolabs. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]

  • Merugu, S. R. et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3328. Available from: [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available from: [Link]

  • Sharma, S. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6066-6086. Available from: [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]

  • Kotha, S. et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available from: [Link]

  • Henriques, B. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available from: [Link]

  • Kummari, S. et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8567-8578. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. Available from: [Link]

  • Martek, B. A. et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943. Available from: [Link]

  • El-Shorbagy, A. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2949-2961. Available from: [Link]

  • Sharma, S. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6066-6086. Available from: [Link]

  • Vantourout, J. C. et al. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 138(12), 4237-4244. Available from: [Link]

  • Parks, D. J. et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development, 23(12), 2638-2644. Available from: [Link]

  • Nolan, S. P. & Cazin, C. S. J. (Eds.). (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 67, 1-38. Available from: [Link]

  • Norrby, P.-O. et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12159-12168. Available from: [Link]

  • Krska, S. W. et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(12), 3218–3221. Available from: [Link]

  • Joseph, B. & Mérour, J.-Y. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(8), 11466-11497. Available from: [Link]

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for catalyst, base, solvent. Available from: [Link]

  • Norwegian University of Science and Technology. (2025). Routes to specific 7-azaindoles: cross-coupling, and challenges in SEM-deprotection. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1851-1877. Available from: [Link]

  • ResearchGate. (n.d.). Practical Palladium Catalysts for C-N and C-O Bond Formation. Available from: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available from: [Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]

  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... Available from: [Link]

  • Kinzel, T. et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available from: [Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available from: [Link]

  • Al-Masri, A. A. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(1), 4. Available from: [Link]

Sources

Stability issues of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 802264-75-1). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the preparation, storage, and use of this compound solutions.

Problem 1: My solution of this compound is developing a yellow or brown tint over time.

Question: I dissolved the compound in DMSO (or another organic solvent) and it was initially a clear, colorless solution. After a few hours on the benchtop or overnight at 4°C, it has turned yellow/brown. What is causing this discoloration and is my compound degrading?

Answer: This is a frequent observation and typically points to oxidative degradation or the formation of minor degradation products. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is an electron-rich heterocyclic system, making it susceptible to oxidation, especially when in solution.[1]

Causality & Troubleshooting Steps:

  • Oxidation by Dissolved Oxygen: Most organic solvents contain dissolved atmospheric oxygen. This oxygen can react with the electron-rich pyrrole ring, leading to the formation of colored oligomeric or polymeric species. The 7-azaindole anion, which can form, is known to be particularly unstable towards air and moisture.[1]

    • Mitigation: Prepare your solutions using solvents that have been thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-20 minutes prior to use.[2] Always store the stock solution under an inert atmosphere (e.g., in a vial sealed with a septum and flushed with argon).

  • Light-Induced Degradation (Photodegradation): Aromatic and heterocyclic systems, particularly those containing bromine, can be sensitive to light, especially UV radiation from ambient laboratory lighting.[3] Energy from light can promote the formation of radical species, initiating degradation cascades.

    • Mitigation: Protect your solutions from light at all times. Use amber vials or wrap your containers in aluminum foil.[3][4] Minimize the exposure of the solution to direct light during handling.

  • Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers (like THF or dioxane) or acidic impurities, can catalyze degradation.[4]

    • Mitigation: Always use high-purity, anhydrous-grade solvents from a reputable supplier. Avoid using previously opened bottles of solvents that are prone to peroxide formation.[4]

To confirm if degradation has occurred, we strongly recommend analyzing a sample of the discolored solution by HPLC or LC-MS and comparing it to a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak will confirm degradation.

Problem 2: I am observing new peaks in my HPLC/LC-MS analysis after incubating my compound in an aqueous buffer.

Question: My experiment requires dissolving this compound in an aqueous buffer (e.g., PBS pH 7.4). After a short time, my analysis shows the parent peak decreasing and one or more new peaks appearing. What is happening?

Answer: The appearance of new analytical peaks is a clear indication of chemical degradation. In aqueous environments, the primary suspect is hydrolysis, a reaction that is often highly dependent on the pH of the solution.[5]

Causality & Troubleshooting Steps:

  • pH-Dependent Hydrolysis: The stability of heterocyclic compounds can be highly sensitive to pH.[6][7] Both strongly acidic and strongly alkaline conditions can catalyze the cleavage of bonds within the molecule. For related pyrrolopyridine structures, alkaline conditions have been shown to cause ring-opening.[6]

    • Mechanism Insight: The 7-azaindole nucleus contains two nitrogen atoms with different basicities: the pyridine nitrogen (pKa ~1-2) and the pyrrole nitrogen (pKa ~12-13).[8] At neutral pH, the molecule is stable, but in basic conditions (pH > 8), deprotonation can occur, potentially increasing susceptibility to oxidative or hydrolytic degradation. In acidic conditions (pH < 4), protonation of the pyridine nitrogen may activate the ring system towards nucleophilic attack by water.

    • Mitigation: The most effective way to address this is to perform a preliminary pH stability study. Prepare small batches of your solution in different buffers across a range of pH values (e.g., pH 5, 6, 7, 8) and monitor the compound's purity over time using HPLC. This will identify the optimal pH range for your experiments. Generally, a pH range of 5 to 7 is a good starting point for stability.[5]

  • Buffer-Catalyzed Degradation: Certain buffer components can act as catalysts for degradation. For example, phosphate or citrate buffers can sometimes participate in specific acid-base catalysis.[9]

    • Mitigation: If you suspect buffer catalysis, try switching to an alternative buffer system with a similar pKa (e.g., switch from phosphate to a Good's buffer like HEPES) and see if the stability profile improves.

Experimental Protocol: Preliminary Solution Stability Study

This protocol outlines a systematic approach to assess the stability of this compound under your specific experimental conditions.

Objective: To determine the rate of degradation as a function of time, pH, and solvent.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in a high-purity organic solvent where the compound is known to be stable (e.g., freshly opened, anhydrous DMSO).

  • Test Conditions: Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in a matrix of different solutions:

    • Aqueous Buffer 1 (e.g., Citrate, pH 5.0)

    • Aqueous Buffer 2 (e.g., Phosphate, pH 7.0)

    • Aqueous Buffer 3 (e.g., Tris, pH 8.5)

    • Organic Solvent (e.g., Acetonitrile, Methanol)

  • Incubation: Aliquot the test solutions into separate, sealed, light-protected vials. Store them at the intended experimental temperature (e.g., Room Temperature, 37°C).

  • Time Points: At designated time points (e.g., T=0, 2h, 4h, 8h, 24h), remove an aliquot from each condition.

  • Analysis: Immediately analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage remaining versus time for each condition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? The solid compound should be stored under an inert atmosphere (argon or nitrogen) at room temperature.[10] It is critical to keep the container tightly sealed to protect it from moisture and atmospheric oxygen.

Q2: What solvents should I use to prepare stock solutions? Which should I avoid? For long-term storage, high-purity, anhydrous DMSO or DMF are generally suitable if stored properly (frozen, under inert gas, protected from light). For immediate use in reactions, solvents like dichloromethane, chloroform, or acetonitrile are often used.[8][11][12] Avoid using aged ethers like THF or dioxane due to the risk of peroxide contamination.[4] Also, be cautious with protic solvents like methanol or ethanol for long-term storage, as they may participate in slow degradation reactions.

Q3: Is the compound sensitive to temperature? Yes. While gentle heating can aid dissolution, excessive heat can accelerate degradation.[2] For any solution, it is best practice to store it at the lowest practical temperature (e.g., -20°C or -80°C for long-term storage) and to avoid repeated freeze-thaw cycles.

Q4: Can I predict the potential degradation products? While precise identification requires analytical characterization (e.g., LC-MS, NMR), the primary degradation pathways are likely to be:

  • Oxidation: Leading to hydroxylated or ring-opened species.

  • Hydrolysis: In aqueous media, this could lead to debromination or cleavage of the pyrrole ring.

  • Photodegradation: Can lead to complex mixtures, often involving radical mechanisms.

Data & Visualizations

Table 1: Recommended Solvents for Stock Solutions
SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947Hygroscopic; use anhydrous grade and store under inert gas.
Dimethylformamide (DMF)C₃H₇NO15336.7Can decompose at high temperatures; store properly.
AcetonitrileC₂H₃N81.637.5Good general-purpose solvent for analysis and reactions.
Dichloromethane (DCM)CH₂Cl₂39.69.1Volatile; suitable for reactions but not long-term storage in open systems.

Data sourced from multiple chemical property tables.[11][12]

Table 2: Summary of Stability Risks and Mitigation Strategies
Risk FactorPotential ConsequenceMitigation Strategy
Oxygen Oxidation, discoloration, polymerizationUse degassed solvents; store solutions under inert gas (Ar, N₂).[2]
Light Photodegradation, formation of radical speciesUse amber vials or wrap containers in foil; work in a shaded area.[4]
pH Extremes Hydrolysis, ring-openingMaintain solution pH between 5-7; perform a pH stability screen.[5]
Temperature Increased degradation rateStore solutions at low temperatures (-20°C or -80°C); avoid excessive heating.[2]
Moisture Hydrolysis, catalysis of degradationUse anhydrous solvents; store solid compound in a desiccator or glovebox.[13]
Diagrams

StabilityFactors cluster_environment Environmental Factors cluster_solution Solution Properties Compound 3-Bromo-4-methyl-1H- pyrrolo[2,3-b]pyridine in Solution Degradation Degradation (Oxidation, Hydrolysis, Photolysis) Compound->Degradation Oxygen Oxygen (Atmospheric) Oxygen->Degradation Oxidation Light Light (UV/Ambient) Light->Degradation Photolysis Temperature Heat Temperature->Degradation Accelerates All pH pH (Acidic/Alkaline) pH->Degradation Hydrolysis Solvent Solvent Choice (Purity, Type) Solvent->Degradation Catalysis Water Water (Moisture) Water->Degradation Hydrolysis

Caption: Key factors influencing the stability of the compound in solution.

StabilityWorkflow start Define Experimental Conditions (Conc, Temp) prep Prepare Solutions (Use Degassed Solvents, Protect from Light) start->prep aliquot Aliquot into Vials for Each Time Point prep->aliquot incubate Incubate at Target Temperature aliquot->incubate timepoint Pull Sample at T=0, 2, 4, 8, 24h incubate->timepoint analyze Analyze via Stability-Indicating HPLC Method timepoint->analyze data Calculate % Remaining vs. Time=0 analyze->data end Determine Stability Profile data->end

Caption: Experimental workflow for a solution stability study.

References
  • Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide. Benchchem.
  • 3-BroMo-4-(1H-pyrrol-1-yl)
  • This compound. Sigma-Aldrich.
  • 3-Bromo-4-(difluoromethyl)
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science.
  • 3-Bromopyridine Safety D
  • Troubleshooting RP 001 hydrochloride instability in aqueous solutions. BenchChem.
  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals.
  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent.
  • Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).
  • ¹H NMR analyses of the pH‐dependent stability profile of 2 a.
  • Photochemistry of pyridine-, 3-bromopyridine-, and hydrogen sulphide-pentacarbonyltungsten in frozen gas matrices at 10 K. Journal of the Chemical Society, Dalton Transactions.
  • Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics.
  • Effect of Water pH on the Chemical Stability of Pesticides.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • Common Organic Solvents: Table of Properties. University of Rochester.
  • Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts.

Sources

Preventing decomposition of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 802264-75-1). This document provides in-depth guidance for researchers, medicinal chemists, and drug development professionals on the proper storage, handling, and troubleshooting of this key synthetic intermediate. Our goal is to ensure the long-term stability and purity of your material, safeguarding the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs): Stability and Storage Fundamentals

This section addresses the most common questions regarding the stability and optimal storage of this compound.

Q1: What are the ideal storage conditions for this compound?

This compound should be stored under a dry, inert atmosphere (such as argon or nitrogen) at room temperature. It is critical to protect it from light, moisture, and atmospheric oxygen to prevent degradation. The material is typically a stable solid under these recommended conditions.[1][2]

Q2: Why is an inert atmosphere so critical for this compound's stability?

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is an electron-rich heterocyclic system.[1] This makes it susceptible to oxidation, particularly at the pyrrole ring. Oxygen from the air can react with the molecule, leading to the formation of colored impurities and potentially altering its chemical reactivity. An inert atmosphere displaces oxygen, mitigating these oxidative decomposition pathways.

Q3: Is this compound sensitive to light?

Yes. Aromatic and heteroaromatic compounds, especially those containing halogens like bromine, can be photosensitive. Energy from UV or even ambient light can be absorbed by the molecule, potentially promoting the homolytic cleavage of the Carbon-Bromine bond to form radical species. These radicals can then initiate a cascade of undesirable side reactions, leading to discoloration (e.g., turning yellow or brown) and the formation of complex impurities. Storing the compound in an amber vial, placed inside a dark cabinet or drawer, is a mandatory precaution.

Q4: What is the expected shelf-life of this compound?

When stored under the recommended conditions (inert atmosphere, dark, dry, room temperature), the compound is expected to be stable for years. However, the effective shelf-life is highly dependent on handling practices. Each time the container is opened, there is a risk of introducing air and moisture. For this reason, we recommend purchasing quantities appropriate for your short-to-medium term needs or aliquoting the material into smaller, single-use vials upon receipt.

Q5: My lab stores all chemicals at -20°C. Is this better than room temperature?

Not necessarily. While cold temperatures slow down chemical reactions, they can introduce other risks for this specific compound. If the container is not perfectly sealed, cooling and warming cycles can cause condensation, introducing moisture which can lead to hydrolysis of the bromo group. Furthermore, if the compound is removed from the freezer and opened before it has fully warmed to room temperature, atmospheric moisture will condense directly onto the solid. Therefore, storage at a consistent room temperature under a robust inert atmosphere is generally safer and more effective.

Troubleshooting Guide: Identifying and Managing Decomposition

This section provides a structured approach to identifying and addressing potential degradation of your material.

Q1: I opened a new bottle and the solid is off-white to pale yellow. Is this normal?

Yes, a white to pale yellow or light tan appearance is often normal for this compound and its analogs upon synthesis and purification.[2] However, any significant deviation, such as a dark yellow, orange, or brown color, should be considered a potential sign of decomposition.

Q2: My older stock of the compound has changed color. What does this indicate and can I still use it?

A noticeable color change, especially to brown or dark orange, is the most common visual indicator of decomposition. This is likely due to slow oxidation or photodecomposition. Before using the material in a critical reaction, its purity must be re-assessed. A simple Thin Layer Chromatography (TLC) analysis against a reference standard or a new batch can often reveal the presence of impurities. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Q3: What are the likely decomposition products?

While specific degradation pathways for this exact molecule are not extensively published, we can infer the most probable products based on its chemical structure:

  • Oxidized Species: Products where the pyrrole or pyridine ring has been oxidized, potentially forming N-oxides or hydroxylated derivatives. These are often highly colored.

  • Hydrolysis Product (Debromination): Replacement of the bromine atom with a hydroxyl group (-OH) to form 4-methyl-1H-pyrrolo[2,3-b]pyridin-3-ol. This is a significant risk if the compound is exposed to moisture.

  • Polymeric Materials: Free-radical mediated decomposition, often initiated by light, can lead to the formation of complex, often insoluble, polymeric materials.

The following table summarizes key troubleshooting points:

Observation Potential Cause Recommended Action
Color Change (Yellow to Brown/Orange) Oxidation, PhotodecompositionRe-analyze purity via TLC, HPLC, or NMR. Purify by recrystallization or column chromatography if necessary.
Clumping / Change in Texture Moisture absorptionDry the sample under high vacuum. Re-analyze purity, paying close attention to potential hydrolysis products.
New Spots on TLC Plate Formation of degradation productsIdentify the main spot corresponding to the product. If significant impurity spots are present, purification is required.
Inconsistent Reaction Results Loss of purity, presence of inhibitorsDo not use the material. Re-verify the purity of a new batch before proceeding with the synthesis.
Visual Troubleshooting Workflow

The following diagram outlines the decision-making process when you suspect compound degradation.

Troubleshooting_Workflow Observe Observe Compound Appearance (Color, Texture) Check Is it dark, clumpy, or different from baseline? Observe->Check Good Material is Likely Stable. Proceed with caution. Check->Good No Analyze Purity Re-analysis is Required Check->Analyze Yes TLC Perform Qualitative TLC Check Analyze->TLC Impurities Significant Impurities Detected? TLC->Impurities Impurities->Good No (Trace only) Purify Purify Material (Recrystallization / Chromatography) Impurities->Purify Yes Discard Discard Material. Procure new, verified batch. Impurities->Discard Grossly Impure Recheck Re-check Purity Post-Purification Purify->Recheck Use Use Purified Material Recheck->Use Recheck->Discard Purification Fails

Caption: Decision tree for handling suspected compound decomposition.

Experimental Protocols

Protocol 1: Repackaging and Aliquoting for Long-Term Storage

This protocol describes how to safely transfer the compound from a large container to smaller, single-use vials to minimize repeated exposure to the atmosphere.

Materials:

  • This compound

  • Dry, clean glass vials with PTFE-lined screw caps or crimp tops

  • Glovebox or glove bag with a dry nitrogen or argon atmosphere

  • Spatulas, weighing paper

  • Parafilm or vial sealant

  • Amber secondary container or aluminum foil

Procedure:

  • Preparation: Place the main container, new vials, caps, and all necessary tools inside the glovebox. Ensure the glovebox atmosphere has low oxygen (<50 ppm) and moisture (<10 ppm) levels.

  • Equilibration: Allow all items to sit inside the glovebox for at least 30 minutes to ensure the atmosphere has fully purged.

  • Aliquoting: Carefully open the main container. Weigh the desired amount of the compound (e.g., 50-100 mg) and transfer it into a new vial.

  • Sealing: Tightly cap each vial. For screw caps, wrap the cap-vial interface with 2-3 layers of Parafilm for an extra seal.

  • Backfilling (Optional but Recommended): If your glovebox has a vacuum cycle, you can place the uncapped vials inside, pull a vacuum, and backfill with the inert gas before capping to ensure maximum atmospheric displacement.

  • Final Storage: Label each vial clearly. Place the sealed vials inside a labeled, amber secondary container (like a small box or jar) and store at room temperature in a dark, dry location.

Workflow for Optimal Storage and Handling

Storage_Workflow cluster_0 Initial Receipt cluster_1 Storage Preparation (Glovebox) cluster_2 Long-Term Storage Receive Receive Compound Inspect Inspect for Color & Seal Integrity Receive->Inspect Aliquot Aliquot into smaller, single-use vials Inspect->Aliquot If OK Inert Cap tightly under Inert Atmosphere (Ar/N2) Aliquot->Inert Seal Seal with Parafilm Inert->Seal Store Store in Dark at Room Temperature Seal->Store

Caption: Recommended workflow from receipt to long-term storage.

Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)

This is a rapid, qualitative method to check for the presence of impurities.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • TLC development chamber

  • Mobile Phase: A non-polar/polar solvent mixture. A good starting point is 30-50% Ethyl Acetate in Hexanes. This may require optimization.

  • Sample solution: Dissolve a tiny amount (tip of a needle) of the compound in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • UV lamp (254 nm)

Procedure:

  • Prepare Chamber: Pour the mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Spot Plate: Using a capillary tube, spot a small amount of your dissolved sample onto the TLC plate's baseline.

  • Develop Plate: Carefully place the TLC plate into the chamber. Ensure the solvent level is below your spot. Close the lid and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure compound should show a single, well-defined spot. The presence of additional spots, especially near the baseline (polar impurities) or faint spots elsewhere, indicates degradation. Calculate the Retention Factor (Rf) of the main spot for future comparisons.

References
  • Pipzine Chemicals. (n.d.). 1H-pyrrolo[2,3-b]pyridine, 2-methyl-. Retrieved from Pipzine Chemicals Website.[1]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from ResearchGate.[3]

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from Pipzine Chemicals Website.[2]

  • Kohl, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]]

  • Kotseridis, Y., et al. (2000). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry. Available at: [Link]]

  • RJ Wave. (2025). Quantification of Heterocyclic Compounds- Analytical Methodologies and Applications. Journal of Advance and Future Research.[4]

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich Website.

  • Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews. Available at: [Link]]

Sources

Technical Support Center: Synthesis of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 3-bromo-4-methyl-7-azaindole). This molecule is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during its synthesis.

The primary synthetic route involves the direct electrophilic bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridine. The electron-rich pyrrole ring is highly susceptible to electrophilic attack, making the C3 position the most reactive site.[3] However, this high reactivity can also lead to the formation of undesired byproducts. This guide provides a question-and-answer-based approach to identify, understand, and mitigate these common issues.

Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: During the synthesis of this compound, several common impurities can arise from the starting material, side reactions, or subsequent workup steps. Proactive identification is key to developing a robust purification strategy.

Table 1: Common Impurities and Their Origin

Impurity TypeChemical Name/StructureCommon Origin
Unreacted Starting Material 4-methyl-1H-pyrrolo[2,3-b]pyridineIncomplete reaction due to insufficient brominating agent, low temperature, or short reaction time.
Over-brominated Species 3,X-Dibromo-4-methyl-1H-pyrrolo[2,3-b]pyridineExcess brominating agent, elevated reaction temperature, or prolonged reaction time. The second bromination can occur at other positions on the pyrrole or pyridine ring.
Regioisomeric Impurities 5-Bromo- or 6-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridineWhile C3 bromination is strongly preferred, minor isomers can form depending on reaction conditions and the specific brominating agent used.[4][5]
N-Protection Artifacts N-Protected starting material or productIf an N-protecting group (e.g., Tosyl, SEM) is used, incomplete protection or deprotection steps will leave residual protected species.[6][7]
Reagent Byproducts Succinimide (from NBS)Formed from the brominating agent after it has delivered the bromine atom.
Degradation Products Various oxidized or polymerized speciesCan occur under harsh reaction conditions (e.g., strong acid/base, high heat) or during prolonged storage.
Q2: My analysis shows significant amounts of a di-brominated product. What causes this and how can I prevent it?

A2: The formation of di-brominated species is a classic example of over-reaction, driven by the high nucleophilicity of the azaindole core. Once the first bromine atom is introduced at C3, the ring system is slightly deactivated, but still susceptible to a second electrophilic attack if conditions are not carefully controlled.

Causality: The primary causes are an excess of the brominating agent (e.g., N-Bromosuccinimide (NBS), CuBr₂) and/or reaction conditions that are too forcing (high temperature, long duration). This provides the necessary activation energy for the less favorable second bromination to occur.

Prevention and Control Protocol:

  • Strict Stoichiometric Control: Use no more than 1.0-1.05 equivalents of the brominating agent. Accurately weigh all reagents.

  • Temperature Management: Initiate the reaction at a low temperature (0 °C or below) to moderate the initial exothermic reaction. Maintain this temperature during the addition of the brominating agent.

  • Controlled Reagent Addition: Add the brominating agent slowly, either portion-wise as a solid or dropwise as a solution, over an extended period (e.g., 30-60 minutes). This prevents localized areas of high concentration.

  • Reaction Monitoring: Diligently monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to quench the reaction as soon as the starting material is consumed to minimize the formation of the di-bromo byproduct.

cluster_0 Troubleshooting Over-bromination A Problem: Di-brominated Impurity Detected B Check Stoichiometry: >1.05 eq. Brominating Agent? A->B C Check Temperature: Reaction run > RT? A->C D Check Addition Rate: Reagent added all at once? A->D E Solution: Use 1.0-1.05 eq. of Brominating Agent B->E Yes F Solution: Run reaction at 0°C or below C->F Yes G Solution: Add reagent portion-wise or dropwise D->G Yes

Caption: Troubleshooting logic for over-bromination.

Q3: I am struggling with regioselectivity and forming isomers other than the desired 3-bromo product. How can I improve this?

A3: Achieving high regioselectivity for the C3 position is one of the key challenges. While C3 is electronically favored, the choice of reagents and conditions can significantly influence the outcome.

Causality and Mechanistic Insight: The C3 position of the 7-azaindole nucleus is the most electron-rich, making it the kinetic site for electrophilic attack. However, different brominating agents have different steric and electronic profiles, which can lead to the formation of minor regioisomers. For instance, very bulky brominating agents or certain solvent effects could potentially favor other positions, although C3 remains dominant.

Strategies for Enhancing Regioselectivity:

  • Choice of Brominating Agent: Copper(II) bromide (CuBr₂) in a polar aprotic solvent like acetonitrile is reported to be a mild and highly regioselective method for the 3-bromination of azaindoles.[5] N-Bromosuccinimide (NBS) in DMF or acetonitrile is also widely and effectively used.

  • Enzymatic Halogenation: For ultimate selectivity, enzymatic methods using halogenase enzymes like RebH have shown exceptional regioselectivity for the C3 position of indoles and azaindoles in aqueous media, representing a green chemistry alternative.[3]

  • Avoid N-Protection (if possible): For direct C3 bromination, it is often best to proceed without an N-protecting group. Protecting the pyrrole nitrogen can sometimes alter the electronic distribution of the ring system or introduce steric hindrance, potentially affecting regioselectivity.

Q4: What are the recommended methods for purifying the final product and removing these common impurities?

A4: A multi-step purification strategy is often required to achieve high purity (>99%).

Purification Workflow:

  • Aqueous Workup/Extraction: After quenching the reaction, an initial workup with a reducing agent (e.g., sodium thiosulfate) will remove excess bromine. A subsequent acid-base extraction can be useful. By acidifying the aqueous layer (e.g., with HCl to pH ~2), the basic azaindole product and starting material will move into the aqueous phase, leaving non-basic impurities in the organic layer. Basifying the aqueous layer (e.g., with NaOH to pH ~9) and re-extracting with an organic solvent will recover the desired product.

  • Silica Gel Column Chromatography: This is the most effective technique for separating the product from closely related impurities.

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient system of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective.

    • Elution Profile: The expected elution order based on polarity is:

      • Di-bromo species (least polar)

      • This compound (Product)

      • 4-methyl-1H-pyrrolo[2,3-b]pyridine (Starting Material - most polar)

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an excellent final step to remove trace impurities and improve the crystalline form.

cluster_1 General Synthesis & Purification Workflow Start Start: 4-methyl-7-azaindole Reaction Bromination (NBS or CuBr2) Start->Reaction Crude Crude Product (Mixture of impurities) Reaction->Crude Workup Aqueous Workup & Extraction Crude->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Final Pure Product (>99%) Chromatography->Final

Caption: High-level workflow for synthesis and purification.

Q5: Is it necessary to use an N-protecting group for this synthesis?

A5: This is a critical process-design question. For the specific goal of C3-bromination, an N-protecting group is generally not required and may be counterproductive.

Rationale:

  • Simplicity and Efficiency: Direct bromination of the unprotected N-H azaindole is a well-established, high-yielding transformation. Avoiding protection/deprotection steps improves the overall yield, reduces cost, and minimizes waste.

  • Potential Complications: Adding protection/deprotection steps introduces two additional reactions, each with its own potential for impurity generation.

    • Incomplete Protection: Leaves starting material that can react differently.

    • Incomplete Deprotection: Results in N-protected product as a difficult-to-remove impurity. For example, deprotection of an N-tosyl group often requires strong basic conditions (e.g., Cs₂CO₃ in MeOH/THF), which may not be compatible with other functional groups.[7]

    • Side Reactions: Deprotection of groups like SEM can be challenging and release byproducts like formaldehyde, which can lead to unwanted side reactions.[6]

When to Consider N-Protection: N-protection is essential for subsequent reactions that involve strong bases or organometallic reagents, such as a directed ortho-lithiation at the C2 position.[8] However, for simple electrophilic bromination at C3, the unprotected substrate is preferred.

Analytical Characterization

Robust analytical methods are crucial for identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% TFA or formic acid as a modifier) is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the rapid identification of impurities by providing molecular weight information for each peak observed in the chromatogram.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and characterizing any isolated impurities. The disappearance of the C3-H proton signal (a singlet in the starting material) and the appearance of characteristic aromatic signals are key indicators of successful bromination.

References
  • Han, C., Green, K., & Pfeifer, E. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 762-767. [Link]

  • Klapars, A., et al. (2005). Practical Regioselective Bromination of Azaindoles and Diazaindoles. The Journal of Organic Chemistry, 70(25), 10186-10189. [Link]

  • Miyake, F. Y., & Yakushijin, K. (2004). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 69(2), 823-831. [Link]

  • Tidén, A. K., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 20(8), 14936-14954. [Link]

  • Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2038-2045. [Link]

  • Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Paul, C. E., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 1. [Link]

  • Estévez-Braun, A., & González-Díaz, H. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 17(9), 10882-10901. [Link]

  • Kumar, A., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutics, 13(9), 1493. [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Bentabed-Ababsa, G., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(12), 2244. [Link]

  • Sun, C., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427. [Link]

Sources

Analytical methods for detecting byproducts in 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

A Guide to the Analytical Detection of Reaction Byproducts

Welcome to the technical support guide for the analysis of this compound. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount.[1][2] This document, designed for researchers and drug development professionals, provides in-depth guidance on identifying, troubleshooting, and quantifying potential byproducts from its synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the analysis of this compound reaction mixtures.

Q1: What are the most common byproducts I should expect in my reaction?

A1: The byproduct profile is highly dependent on the synthetic route, but typically originates from incomplete reactions, side reactions, or degradation. Common species include:

  • Unreacted Starting Material: Residual 4-methyl-1H-pyrrolo[2,3-b]pyridine or its precursors, such as 4-methyl-3-aminopyridine.[3]

  • Isomeric Byproducts: Bromination can potentially occur at other positions on the pyrrolopyridine ring, leading to structural isomers. The relative position of the methyl group and the bromine atom can vary.

  • Polybrominated Species: Over-bromination can lead to the formation of di- or tri-brominated pyrrolopyridines. These are often less polar and will have longer retention times in reversed-phase HPLC.[4]

  • Hydrolysis/Degradation Products: The pyrrolo[2,3-b]pyridine core can be susceptible to degradation under harsh acidic or basic conditions used during synthesis or workup, potentially leading to ring-opened impurities.

Q2: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify them?

A2: A systematic approach is crucial. The first step is to ensure the peaks are real and not artifacts from the system (e.g., ghost peaks from the mobile phase or injector).[5][6] Once confirmed, the logical workflow is to couple your chromatographic separation with mass spectrometry (LC-MS). This provides the molecular weight of the unknown peaks, which is the most critical piece of initial information. From there, you can deduce potential elemental compositions and propose structures.

For a detailed workflow, see the Troubleshooting Guide in Section 2.

Q3: I'm having trouble separating my main product from a closely eluting impurity. What chromatographic parameters should I adjust?

A3: Co-elution is a common challenge, especially with structurally similar isomers. Here’s the causality behind experimental choices for improving resolution:

  • Reduce Gradient Slope: A shallower gradient increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation. Start by doubling the gradient time over the critical elution window.[7]

  • Change Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa). The different solvent-analyte interactions (methanol is a hydrogen-bond donor, acetonitrile is not) can significantly alter selectivity.

  • Modify Mobile Phase pH: The pyrrolopyridine moiety has basic nitrogen atoms.[8] Adjusting the pH of the aqueous mobile phase (e.g., from formic acid to ammonium formate buffer) can change the ionization state of your analytes, drastically affecting their retention and selectivity.

  • Change Stationary Phase: If other options fail, switching to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase) provides an orthogonal separation mechanism that can resolve difficult peak pairs.

Q4: How can I definitively confirm if an impurity is a di-brominated species?

A4: Mass spectrometry is the ideal tool for this. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This creates a highly characteristic isotopic pattern in the mass spectrum.

  • A mono-brominated compound will show two peaks of equal intensity separated by 2 m/z units (M and M+2).

  • A di-brominated compound will exhibit a distinctive 1:2:1 pattern of three peaks (M, M+2, M+4).

  • A tri-brominated compound will show a 1:3:3:1 pattern (M, M+2, M+4, M+6).

Observing this 1:2:1 pattern for an unknown peak is strong evidence for a di-brominated structure.

Q5: My HPLC baseline is noisy, making it difficult to detect and integrate low-level impurities. What are the likely causes and solutions?

A5: A noisy baseline can compromise the limit of quantification (LOQ) for your impurities. The most common causes stem from the mobile phase, pump, or detector.[9]

Problem Potential Cause Solution
High-Frequency Noise Inadequate mobile phase degassing (dissolved air).Degas solvents using an inline degasser, sonication, or helium sparging.[9]
Pump seal failure or leaks.Inspect pump heads and fittings for salt buildup or leaks.[10] Replace pump seals if necessary.
Baseline Drift Column temperature fluctuation.Use a column oven to maintain a stable temperature.[10]
Mobile phase composition is changing (e.g., evaporation of a volatile component).Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily.
Spurious Peaks Contamination in the mobile phase or system.Use only high-purity, HPLC-grade solvents and additives. Flush the system thoroughly with a strong solvent like isopropanol.

Section 2: Troubleshooting Guides & Protocols

Guide 1: Systematic Workflow for Unknown Byproduct Identification

This guide outlines a logical and efficient process for moving from an unknown peak in a chromatogram to a confidently identified structure. The process is designed to be self-validating at each major step.

Byproduct_Identification_Workflow start Start: Unidentified Peak in HPLC-UV check_separation Is Peak Well-Resolved (Rs > 1.5)? start->check_separation optimize_hplc Optimize HPLC Method (Adjust Gradient, Solvent, pH) check_separation->optimize_hplc No run_lcms Analyze via LC-MS check_separation->run_lcms Yes optimize_hplc->start get_mw Obtain Molecular Weight & Isotopic Pattern run_lcms->get_mw propose_structure Propose Structure(s) (Isomer, Poly-halogenated, etc.) get_mw->propose_structure isolate Isolate Impurity (Prep-HPLC or Fraction Collection) propose_structure->isolate If Standard Unavailable nmr Structural Elucidation (1H, 13C, 2D NMR) isolate->nmr confirm Structure Confirmed nmr->confirm

Caption: Workflow for identifying unknown reaction byproducts.

Guide 2: Protocol for HPLC Method Development for Impurity Profiling

This protocol provides a step-by-step approach to developing a robust reversed-phase HPLC method capable of separating this compound from its potential byproducts.

Objective: To achieve baseline separation (Resolution > 1.5) for the main peak and all detectable impurities.

Materials:

  • HPLC system with UV or PDA detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • HPLC-grade acetonitrile (ACN) and water

  • HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA)

Methodology:

Step 1: Initial Scouting Gradient

  • Purpose: To quickly determine the approximate retention times of the main peak and major impurities.[7]

  • Mobile Phase A: Water with 0.1% FA

  • Mobile Phase B: Acetonitrile with 0.1% FA

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 254 nm (or PDA scan 200-400 nm)

  • Gradient: 5% B to 95% B in 15 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 3 minutes.

  • Analysis: Observe the chromatogram. Are all peaks eluting? Are there any closely eluting pairs?

Step 2: Gradient Optimization

  • Purpose: To improve the separation of peaks that were not resolved in the scouting run.

  • Procedure: Based on the scouting run, create a multi-step gradient.

    • If your peaks of interest elute between 8 and 10 minutes, where the %B is, for example, 40-50%, flatten the gradient in this region.

    • Example Optimized Gradient:

      • 0-2 min: Hold at 20% B

      • 2-12 min: 20% to 55% B (shallow gradient for separation)

      • 12-14 min: 55% to 95% B (steep gradient to wash the column)

      • 14-16 min: Hold at 95% B

      • 16-17 min: Return to 20% B

      • 17-20 min: Equilibrate at 20% B

Step 3: Selectivity Tuning (If Necessary)

  • Purpose: To alter the elution order or improve separation of stubborn peak pairs.

  • Procedure: If optimization in Step 2 is insufficient, change the mobile phase chemistry.

    • Option A: Replace Acetonitrile (Mobile Phase B) with Methanol. Re-run the optimized gradient from Step 2.

    • Option B: Change the acid modifier. Replace 0.1% Formic Acid with 0.05% TFA. TFA is a strong ion-pairing agent that can significantly affect the retention of basic compounds.

Step 4: Method Validation (Abbreviated)

  • Purpose: To ensure the method is reliable.

  • Procedure: Once separation is achieved, perform injections at different concentrations to check for linearity and determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for key impurities.

Guide 3: Interpreting Mass Spectrometry Data for Brominated Compounds

The presence of bromine provides a unique signature in mass spectrometry that is invaluable for byproduct identification.

The Bromine Isotope Signature: The key is the M, M+2, M+4, etc., pattern arising from the ⁷⁹Br and ⁸¹Br isotopes.

Number of Bromine AtomsIsotopic PatternRelative Intensity RatioExample Mass Spectrum Appearance
1M, M+21 : 1Two peaks of equal height
2M, M+2, M+41 : 2 : 1Three peaks, middle one is twice as high
3M, M+2, M+4, M+61 : 3 : 3 : 1Four peaks, middle two are highest

Example Analysis:

  • Expected Mass of Product (C₈H₇BrN₂): ~211.06 g/mol . The mass spectrum should show major ions at m/z ~210 and ~212 (for [M-H]⁻) or ~212 and ~214 (for [M+H]⁺).

  • Analysis of an Unknown Peak: You observe an unknown peak in your LC-MS with a strong signal showing a 1:2:1 pattern at m/z 288, 290, and 292.

    • Interpretation: The 1:2:1 pattern strongly suggests a di-brominated compound.

    • Hypothesis: The mass difference from the product (289 - 211 = 78) is close to the mass of a bromine atom (~79.9) minus a hydrogen atom (1). This is consistent with the substitution of an H with a Br, leading to a di-brominated pyrrolopyridine (C₈H₆Br₂N₂). Further NMR analysis would be required to determine the position of the second bromine atom.

References

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Crawford Scientific. HPLC Troubleshooting Guide.
  • LCGC North America. (2018).
  • ChemicalBook. 3-Bromo-4-methylpyridine synthesis.
  • Benchchem.
  • Chromatography Online. A Three-Pronged Template Approach for Rapid HPLC Method Development.
  • MedChemExpress.
  • Sigma-Aldrich. This compound.
  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole....
  • Google Patents. (2015). Method for preparing 3-bromo-4-methylpyridine.
  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • BenchChem. Comparative Spectroscopic Analysis of Pyrrole Isomers: A Guide for Researchers.
  • Britannica. Heterocyclic compound.
  • Acta Poloniae Pharmaceutica.
  • ResearchGate. (2023).
  • ACS Publications. Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine and Other Brominated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a heterocyclic building block is a critical decision that dictates synthetic strategy and influences the pharmacological profile of a target molecule. Brominated pyridines are a cornerstone of this chemical toolbox, offering a versatile handle for constructing complex molecular architectures through reactions like palladium-catalyzed cross-coupling.

This guide provides an in-depth comparison of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine , a privileged 7-azaindole scaffold, with two other widely used brominated pyridines: the di-halogenated 3-Bromo-2-chloropyridine and the foundational 5-Bromo-2-methylpyridine . We will dissect their structural nuances, compare their reactivity in key transformations with supporting data, and provide actionable experimental protocols to empower your synthetic design.

Structural and Electronic Profiles: More Than Just a Halogen Handle

The reactivity of a brominated pyridine is not solely determined by the C-Br bond itself, but is profoundly influenced by the electronic environment of the entire heterocyclic system.

  • This compound (A): The fusion of a pyrrole ring to the pyridine core creates the 7-azaindole scaffold, a bioisostere of indole that is prevalent in kinase inhibitors.[1][2] The electron-rich pyrrole moiety modulates the electron density of the pyridine ring, and the bromine at the 3-position is primed for cross-coupling reactions. The 4-methyl group provides a steric and electronic perturbation useful for probing structure-activity relationships (SAR).

  • 3-Bromo-2-chloropyridine (B): This molecule presents a fascinating case of competing reactivity. The bromine is at the 3-position (meta to the ring nitrogen), while the chlorine is at the 2-position (ortho). As we will explore, this positional difference is the key to its utility, allowing for highly selective, sequential functionalization depending on the chosen reaction type.[3][4][5]

  • 5-Bromo-2-methylpyridine (C): A more conventional building block, also known as 5-bromo-2-picoline.[6] The bromine at the 5-position (meta to nitrogen) and the electron-donating methyl group at the 2-position make this a standard, reliable substrate for introducing a substituted pyridine ring into a target molecule.[7][8]

Structural_Comparison cluster_A A: this compound cluster_B B: 3-Bromo-2-chloropyridine cluster_C C: 5-Bromo-2-methylpyridine A B C

Caption: Structures of the compared brominated pyridines.

Comparative Reactivity: Choosing the Right Tool for the Job

The utility of these building blocks becomes clear when we compare their performance in two of the most powerful transformations in modern synthesis: Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is the workhorse for C-C bond formation. Its mechanism hinges on the oxidative addition of a palladium catalyst to the carbon-halogen bond. The reactivity trend for this step is generally I > Br > Cl, governed by bond dissociation energies.[4][9]

CompoundSubstrate PositionExpected Reactivity & RationaleTypical Conditions
This compound C3-BrHigh. The C-Br bond is readily activated for oxidative addition. The 7-azaindole core is generally stable to these conditions, though N-H protection may be required depending on the base used.Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), phosphine ligand, base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Dioxane/H₂O, DME).
3-Bromo-2-chloropyridine C3-Br (preferred)Chemoselective. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed couplings.[5] This allows for selective coupling at the C3 position while leaving the C2-Cl untouched for subsequent chemistry.[4]Mild conditions will favor reaction at C3. More forcing conditions (stronger ligands, higher temp) would be needed to react the C2-Cl bond.
5-Bromo-2-methylpyridine C5-BrHigh. A standard and reliable substrate for Suzuki coupling. The C-Br bond is the primary reactive site.Pd catalyst, ligand, base, and solvent system similar to the above. Generally provides good to excellent yields.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are governed by electronics. An incoming nucleophile attacks an electron-poor aromatic ring, and the reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate (a Meisenheimer complex). The pyridine nitrogen is strongly electron-withdrawing, activating the ortho (2,6) and para (4) positions to attack.[3]

CompoundSubstrate PositionExpected Reactivity & RationaleSuitability
This compound C3-BrVery Low. The bromine is at the 3-position, which is meta to the pyridine nitrogen and thus not electronically activated for SNAr.[3] The fused pyrrole ring also contributes electron density, further deactivating the system for this reaction.Unsuitable for SNAr at the C3-Br position.
3-Bromo-2-chloropyridine C2-Cl (preferred)Chemoselective. The chlorine at the C2 (ortho) position is highly activated by the adjacent nitrogen atom and is readily displaced by nucleophiles. The bromine at the C3 (meta) position is unreactive.[3][5] This provides an orthogonal reactivity handle to cross-coupling.Excellent. Allows for selective SNAr at C2, leaving the C3-Br available for cross-coupling.
5-Bromo-2-methylpyridine C5-BrVery Low. The bromine is at the 5-position (meta to N), which is not activated for SNAr.Unsuitable.

Field-Proven Methodology: A Protocol for Suzuki-Miyaura Coupling

To translate theory into practice, here is a robust, self-validating protocol for a typical Suzuki-Miyaura cross-coupling. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To couple an arylboronic acid with a bromopyridine substrate.

Materials:

  • Bromopyridine of choice (e.g., 3-Bromo-2-chloropyridine, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol)

  • Potassium Phosphate (K₃PO₄, tribasic, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Protocol:

  • Vessel Preparation: Add the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), and K₃PO₄ (2.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Causality: Using a dry flask under an inert atmosphere is critical. Oxygen can oxidize the phosphine ligand and deactivate the Pd(0) active catalyst, stalling the reaction. K₃PO₄ is an effective base for activating the boronic acid to facilitate transmetalation.[10]

  • Inerting the Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

    • Causality: This process, known as degassing, thoroughly removes atmospheric oxygen from both the vessel headspace and dissolved in the solvent to be added.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.

    • Causality: Anhydrous solvent is crucial to prevent side reactions, such as protodeboronation of the boronic acid, which would reduce the yield. Dioxane is a common solvent for these reactions due to its ability to dissolve the reagents and its suitable boiling point.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically the oxidative addition and reductive elimination.

  • Monitoring Progress: Monitor the reaction by TLC or LC-MS until the starting bromopyridine is consumed (typically 2-12 hours).

    • Causality: Reaction monitoring prevents unnecessary heating which can lead to byproduct formation and ensures the reaction is worked up at the point of maximum product formation.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water (2x 15 mL) and brine (1x 15 mL).

    • Causality: The aqueous washes remove the inorganic base and salts, while the celite filtration removes the heterogeneous catalyst residues.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Causality: This final step removes any remaining impurities, unreacted starting material, or homocoupled byproducts to yield the pure coupled product.

Suzuki_Workflow reagents 1. Combine Solids (Bromopyridine, Boronic Acid, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate & Backfill w/ Argon) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat Reaction (80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup & Filtration monitor->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery: From Building Block to Biological Target

The choice of brominated pyridine directly impacts its application in medicinal chemistry, where heterocyclic scaffolds are of paramount importance.[11][12]

  • This compound: This scaffold is a cornerstone in the development of kinase inhibitors. The 7-azaindole core mimics the hinge-binding motif of ATP, allowing for potent and selective inhibition of targets like Fibroblast Growth Factor Receptor (FGFR).[2] A drug candidate developed from this core could interfere with aberrant signaling pathways that drive tumor growth and proliferation. It has also been utilized in creating inhibitors for Phosphodiesterase 4B (PDE4B).[13]

  • 3-Bromo-2-chloropyridine: The power of this reagent lies in its ability to create diverse libraries of highly substituted pyridines. A medicinal chemist can perform an SNAr reaction at C2 with an amine, followed by a Suzuki coupling at C3 with an aryl group, rapidly generating novel chemical matter for screening campaigns.

  • 5-Bromo-2-methylpyridine: This is a versatile and widely used intermediate in the synthesis of pharmaceuticals targeting a range of conditions, including neurological disorders, as well as in the development of modern agrochemicals.[7]

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_output Cellular Response FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Dimerizes RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates drug Drug from Pyrrolo[2,3-b]pyridine Scaffold drug->FGFR Inhibits Kinase Activity Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Survival RAS_RAF->Survival Migration Migration RAS_RAF->Migration PI3K_AKT->Proliferation PI3K_AKT->Survival PI3K_AKT->Migration PLCg->Proliferation PLCg->Survival PLCg->Migration

Caption: Simplified FGFR signaling pathway inhibited by a 7-azaindole-based drug.

Concluding Remarks

The selection between this compound and other brominated pyridines is a strategic choice guided by the synthetic goal and desired biological application.

  • This compound is the specialist's choice for leveraging a biologically validated 7-azaindole scaffold, particularly in kinase inhibitor programs where its rigid, bicyclic structure can provide high-affinity interactions.

  • 3-Bromo-2-chloropyridine is the architect's tool, offering orthogonal reactivity for the systematic and regioselective construction of complex, multi-substituted pyridine cores.

  • 5-Bromo-2-methylpyridine is the reliable workhorse, a fundamental building block for a broad range of applications where the introduction of a simple substituted pyridine is required.

By understanding the distinct reactivity profiles and strategic applications of these valuable intermediates, researchers can make more informed decisions, streamline their synthetic routes, and accelerate the drug discovery process.

References

  • Benchchem. Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide.
  • Chem-Impex. 5-Bromo-2-methylpyridine.
  • Benchchem. A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.
  • Sigma-Aldrich. 5-Bromo-2-methylpyridine >= 99.0 HPLC.
  • Benchchem. Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries.
  • ChemBK. 5-BROMO-2-METHYLPYRIDINE.
  • ResearchGate. Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • Benchchem. A Comparative Guide to the Electrophilicity of Brominated Heterocycles.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • ChemicalBook. 5-Bromo-2-methylpyridine.
  • ACS Publications. Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics.
  • Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Sigma-Aldrich. 3-Bromo-2-chloropyridine 98.
  • MedChemExpress. 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine.
  • ACS Publications. Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry.
  • ChemicalBook. 3-Bromo-4-methylpyridine synthesis.
  • Organic Chemistry Portal. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. Coupling outcomes for pyridines.
  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds.
  • Sigma-Aldrich. This compound.
  • Bentham Science. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • Semantic Scholar. Heterocycles in Medicinal Chemistry.
  • PubMed. Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain.
  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • The Aquila Digital Community. The Use of Heterocycles as Important Structures in Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Navigating the Reactivity of Bromo-Methyl-Pyrrolopyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure - Predicting Reactivity in Drug Discovery

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone. Its prevalence in FDA-approved drugs, particularly as a versatile kinase inhibitor hinge-binder, underscores its significance.[1][2] However, the synthetic accessibility and subsequent diversification of these scaffolds are profoundly influenced by the subtle interplay of substituent positioning. The introduction of a bromine atom—a synthetic linchpin for cross-coupling reactions—and a methyl group creates a set of structural isomers, each with a unique electronic and steric profile.

This guide moves beyond a simple cataloging of compounds. It is designed for researchers, scientists, and drug development professionals to provide a predictive framework for understanding the reactivity of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine in comparison to its key structural isomers. By dissecting the underlying electronic and steric drivers, we can rationalize experimental outcomes and design more efficient synthetic routes, ultimately accelerating the discovery pipeline. We will focus on the most industrially relevant transformations: palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental for generating the molecular diversity required for structure-activity relationship (SAR) studies.[3]

Chapter 1: The Isomeric Landscape - Electronic and Steric Considerations

The reactivity of an aryl halide in cross-coupling reactions is primarily dictated by the ease of oxidative addition to the Palladium(0) catalyst. This step is sensitive to both the electron density at the carbon-bromine bond and the steric hindrance around the reaction center. We will compare our lead compound, This compound (1) , with three representative isomers to illustrate these effects.

  • Isomer 2: 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine: The bromine is on the pyridine ring, para to the ring-fusion nitrogen and meta to the pyridine nitrogen.

  • Isomer 3: 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: The methyl group is moved to C2, adjacent to the bromine, introducing significant steric hindrance.

  • Isomer 4: 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine: The core scaffold is changed to a 6-azaindole, altering the position of the pyridine nitrogen relative to the bromine.

CompoundIsomer TypeKey Electronic FeaturesKey Steric Features
1: this compound Target CompoundBromine is on the electron-rich pyrrole ring. The C3 position is activated for electrophilic attack, but the C-Br bond is on a relatively electron-rich system. The adjacent pyridine nitrogen acts as a powerful electron-withdrawing group.[4]The C4-methyl group provides moderate steric hindrance to the C3-bromo position.
2: 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine Positional (Pyridine Ring)Bromine is on the electron-deficient pyridine ring. The C-Br bond is significantly polarized and activated for oxidative addition.[5][6]Minimal steric hindrance around the C5-bromo position.
3: 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Positional (Pyrrole Ring)Electronic environment at C3 is similar to compound 1 , but the C2-methyl group is weakly electron-donating.[7][8]Severe steric hindrance due to the adjacent C2-methyl group, which can significantly impede catalyst approach.
4: 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine Scaffold (6-Azaindole)Bromine is on the pyridine ring, ortho to the pyridine nitrogen. This proximity strongly activates the C-Br bond for oxidative addition via a potential directing effect.[9]The C3-methyl group provides moderate steric hindrance, similar in magnitude to the C4-methyl in compound 1 .

Chapter 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The true test of these electronic and steric differences lies in their performance in key synthetic transformations. We will now compare their anticipated and reported reactivities in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, typically involving an aryl halide and a boronic acid or ester.[10] The rate-limiting step is often the initial oxidative addition of the palladium catalyst to the C-Br bond.

A more activated C-Br bond (i.e., on a more electron-poor ring) will undergo oxidative addition more readily, often requiring milder conditions (lower temperature, less specialized ligands). Conversely, sterically hindered substrates may require bulky, electron-rich phosphine ligands to facilitate the reaction.[11]

Suzuki_Catalytic_Cycle

Comparative Performance Data (Suzuki-Miyaura Coupling)

CompoundReactivity PredictionTypical Conditions & Yields (Literature Examples)
1 Moderate: The C-Br bond is on the electron-rich pyrrole ring, potentially slowing oxidative addition. Requires standard or slightly forcing conditions.Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-100 °C. Yields are generally good but can be substrate-dependent.[1]
2 High: The C-Br bond is on the electron-deficient pyridine ring, making it highly susceptible to oxidative addition. Milder conditions should be effective.Conditions: Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C. High yields (>90%) are often reported.[6]
3 Low to Moderate: Electronically similar to 1 , but the severe steric hindrance from the C2-methyl group is the dominant factor. Requires bulky ligands (e.g., XPhos, RuPhos) and potentially higher temperatures to overcome steric clash. Debromination can be a competing side reaction.[11][12]Conditions: XPhos Pd G2, K₃PO₄, 1,4-Dioxane, 100-120 °C, often with microwave heating. Yields are variable and highly dependent on the boronic acid partner.[11]
4 High: The C-Br bond is on the pyridine ring and ortho to the nitrogen, providing strong electronic activation. Reactivity should be comparable to or greater than isomer 2 .Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90 °C. Excellent yields are expected under standard conditions.
Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[13][14] The reaction follows a similar catalytic cycle to the Suzuki coupling, but the nature of the amine and the basicity of the reaction medium play crucial roles. Steric hindrance is a particularly important consideration in this reaction.[15]

Buchwald_Hartwig_Workflow

Comparative Performance Data (Buchwald-Hartwig Amination)

CompoundReactivity PredictionTypical Conditions & Yields (Literature Examples)
1 Moderate: Similar to the Suzuki coupling, reactivity is moderate. The choice of base is critical to deprotonate the amine without causing unwanted side reactions. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS/LiHMDS) or strong non-nucleophilic bases like LHMDS are often required.Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃ or K₃PO₄, Dioxane, 110 °C. Good yields can be achieved with a range of primary and secondary amines.
2 High: The activated C-Br bond on the pyridine ring facilitates this reaction. Less forcing conditions and a wider range of bases (e.g., NaOtBu) are often sufficient.[16][17]Conditions: [Pd₂(dba)₃], (±)-BINAP, NaOtBu, Toluene, 80 °C. This combination is classic for efficient amination of activated heteroaryl halides.[16]
3 Very Low: The combination of an already less-activated C-Br bond with severe steric hindrance makes this a challenging substrate for C-N coupling. This reaction is likely to be low-yielding or fail completely with all but the smallest amines (e.g., ammonia equivalents). Requires highly active catalyst systems.Conditions: Specialized, highly active catalysts (e.g., Buchwald's G3/G4 palladacycles) with bulky dialkylbiaryl phosphine ligands might be necessary. High temperatures and strong bases would be required. Literature precedence for this specific transformation is scarce due to its difficulty.
4 High: The ortho-nitrogen provides electronic activation, making this an excellent substrate for Buchwald-Hartwig amination.Conditions: Pd(OAc)₂, RuPhos, NaOtBu, 2-Methyl-THF, 100 °C. High yields are anticipated with a broad scope of amine coupling partners.

Chapter 3: Field-Proven Experimental Protocols

The following protocols are representative examples based on established literature methods and provide a validated starting point for experimentation.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (Isomer 2)

This protocol is adapted from procedures for coupling activated heteroaryl bromides.[18]

Materials:

  • 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Toluene and Water (10:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound (Compound 1)

This protocol utilizes a common catalyst/ligand system for less-activated aryl halides.[17]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv)

  • Xantphos (0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry oven-dried reaction vial or flask.

  • Add the this compound and the amine.

  • Add anhydrous 1,4-dioxane.

  • Seal the vessel and heat to 110 °C with stirring.

  • After the starting material is consumed as judged by LC-MS (typically 12-24 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography to yield the desired N-arylated product.

Conclusion and Strategic Outlook

This guide demonstrates that not all isomers are created equal. The position of the bromine atom—whether on the electron-rich pyrrole or the electron-deficient pyridine ring—is the single most dominant factor in predicting reactivity in palladium-catalyzed cross-coupling reactions.

  • High Reactivity Substrates (Isomers 2 & 4): Bromination on the pyridine ring provides highly activated, versatile handles for diversification under mild, standard conditions. These should be the preferred isomers when broad SAR is desired.

  • Moderate Reactivity Substrate (Compound 1): The target compound remains a viable synthetic intermediate, but may require slightly more optimization (stronger bases, more robust ligands) compared to its pyridine-brominated counterparts.

  • Challenging Substrate (Isomer 3): The combination of pyrrole-ring bromination and adjacent steric hindrance makes this a highly challenging substrate. Synthetic routes relying on the cross-coupling of this isomer should be avoided unless absolutely necessary, and chemists should be prepared to screen highly specialized catalyst systems.

By understanding these fundamental principles of reactivity, synthetic chemists can make more informed decisions in planning synthetic routes, selecting starting materials, and troubleshooting challenging reactions, thereby streamlining the path to novel chemical entities.

References

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.
  • Unknown Author. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • MedChemExpress. (n.d.). 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-isopropylpyridine.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Usami, Y., et al. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa.
  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
  • ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
  • TargetMol. (n.d.). 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine.
  • PubChem. (n.d.). This compound.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Sigma-Aldrich. (n.d.). 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine.
  • PubMed Central. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Sources

A Comparative Guide to the Biological Activity of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold. Its structural resemblance to purine has positioned it as a valuable core for the development of a multitude of biologically active agents, particularly in oncology and inflammation. This guide provides an in-depth technical comparison of the biological activities of a specific subclass: 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. By synthesizing data from existing literature on related compounds, we will explore their potential as potent kinase inhibitors and compare their projected efficacy against established alternatives.

The 7-Azaindole Scaffold: A Foundation for Potent Biological Activity

The 7-azaindole nucleus is a key building block in the design of therapeutic agents due to its ability to mimic adenine and interact with ATP-binding sites in various enzymes, particularly kinases.[1][2] This has led to the development of numerous 7-azaindole derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

Decoding the Potential of the 3-Bromo-4-methyl Substitution Pattern

While direct and extensive studies on this compound derivatives are limited in publicly available literature, we can extrapolate their potential biological activities by analyzing the structure-activity relationships (SAR) of closely related analogues. The presence of a bromine atom at the 3-position and a methyl group at the 4-position is anticipated to significantly influence the compound's biological profile.

The Role of the 3-Bromo Group: The bromine atom at the 3-position serves as a crucial handle for synthetic elaboration through various cross-coupling reactions, allowing for the introduction of diverse functionalities.[5] This strategic placement can be leveraged to explore interactions with specific pockets within a target protein. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the pyrrolo[2,3-b]pyridine ring system, potentially enhancing binding affinities.

The Influence of the 4-Methyl Group: The methyl group at the 4-position can provide a critical hydrophobic interaction within the binding site of a target protein. Its presence can also influence the overall conformation of the molecule, potentially locking it into a bioactive orientation.

Comparative Analysis: Kinase Inhibition Profile

Based on extensive research into the 1H-pyrrolo[2,3-b]pyridine scaffold, a primary area of promise for 3-Bromo-4-methyl derivatives lies in kinase inhibition. Several key kinase families are attractive targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Background: The FGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[6][7] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.[6][7]

Projected Performance: A notable example is compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative), which has demonstrated potent inhibitory activity against FGFR1-3 with IC50 values in the low nanomolar range.[7] The SAR studies from this research suggest that strategic substitutions on the pyrrolo[2,3-b]pyridine core are critical for high-affinity binding. It is plausible that a 3-bromo-4-methyl derivative, with appropriate further substitution, could achieve similar or enhanced potency.

Comparative Alternatives:

Compound ClassKey Features & PerformanceReference
Erdafitinib A pan-FGFR inhibitor approved for urothelial carcinoma with FGFR alterations. Demonstrates significant clinical activity.[8]
Pemigatinib An FGFR1-3 inhibitor approved for cholangiocarcinoma. Shows high response rates in patients with FGFR2 fusions or rearrangements.[1]
Infigratinib An FGFR1-3 inhibitor with clinical activity in cholangiocarcinoma and urothelial carcinoma.[9]

The potential of this compound derivatives as FGFR inhibitors would need to be evaluated against these established drugs, focusing on selectivity, potency, and resistance profiles.

Phosphodiesterase 4B (PDE4B) Inhibition

Background: PDE4B is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammatory diseases.[10][11] 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been explored as selective and potent PDE4B inhibitors.[10]

Projected Performance: Structure-activity relationship studies of these carboxamides revealed that modifications on the pyrrolo[2,3-b]pyridine core significantly impact PDE4B inhibition.[10] The 3-bromo and 4-methyl substitutions could be explored to optimize interactions within the PDE4B active site, potentially leading to enhanced potency and selectivity over other PDE4 isoforms.

Comparative Alternatives:

Compound ClassKey Features & PerformanceReference
Apremilast An oral PDE4 inhibitor approved for psoriasis and psoriatic arthritis.[12]
Crisaborole A topical PDE4 inhibitor for atopic dermatitis.[12]
Roflumilast An oral PDE4 inhibitor for severe COPD.[12]
Selective PDE4B/D inhibitors A new class of inhibitors in clinical trials with potentially improved efficacy and side-effect profiles.[13]

A key challenge for new PDE4 inhibitors is to overcome the dose-limiting side effects (nausea and emesis) associated with non-selective inhibition. A 3-Bromo-4-methyl derivative would need to demonstrate a superior therapeutic window.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel this compound derivatives, standardized and validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of a specific kinase by 50% (IC50).

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition of this process by the test compound is quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer containing Tris-HCl, MgCl2, and other necessary co-factors.

    • Prepare solutions of the kinase, substrate (e.g., a specific peptide), and ATP.

  • Assay Procedure:

    • In a microplate, add the assay buffer, kinase, and varying concentrations of the test compound.

    • Initiate the reaction by adding ATP and the substrate.

    • Incubate the plate at a specific temperature for a defined period.

    • Stop the reaction.

  • Detection:

    • Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[14][15][16]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This assay assesses the effect of the test compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[17][18][19] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[17][18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) by plotting cell viability against the logarithm of the compound concentration.

Visualizing the Path Forward: Signaling Pathways and Workflows

To provide a clearer understanding of the mechanisms and processes involved, the following diagrams illustrate a key signaling pathway and a typical drug discovery workflow.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Activation RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified FGFR signaling pathway, a key target for anticancer therapies.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target Target Identification & Validation Lead_Gen Lead Generation & Screening (HTS) Target->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Phase1 Phase I (Safety) Preclinical->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A typical workflow for the discovery and development of a new drug.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a versatile starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition for cancer therapy. While direct experimental data for this specific substitution pattern is emerging, a comprehensive analysis of the broader 7-azaindole class provides a strong rationale for its investigation.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions at other positions. Systematic evaluation of these compounds against a panel of kinases and cancer cell lines, alongside comparative studies with existing inhibitors, will be crucial to fully elucidate their therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the potential discovery of next-generation targeted therapies.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing.
  • FGFR Inhibitor in FGFR Dysregul
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022).
  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (2007). PubMed.
  • MTT Cell Proliferation Assay. (n.d.).
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narr
  • Advances in the Development of Phosphodiesterase-4 Inhibitors. (2020).
  • MTT assay protocol. (n.d.). Abcam.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (n.d.).
  • (PDF) Heterocycle Compounds with Antimicrobial Activity. (n.d.).
  • Kinase assays. (2020). BMG LABTECH.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PubMed Central.
  • Patient Selection Approaches in FGFR Inhibitor Trials—Many P
  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). MDPI.
  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed.
  • MTT Proliferation Assay Protocol. (2025).
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. (2024). Frontiers.
  • Cell Proliferation Kit I (MTT). (n.d.). Sigma-Aldrich.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-C
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • UCSF FGFR Gene Alteration Clinical Trials — San Francisco Bay Area. (2025).
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). NIH.
  • Palisade Bio Announces Two Abstracts Selected for Poster Presentations at Leading Global Inflammatory Bowel Disease Conferences. (2026). FirstWord Pharma.
  • Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives | Request PDF. (2022).
  • Promising Results of FGFR Inhibitors in Solid Tumors. (2025). Oncodaily.
  • 3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine. (n.d.). Benchchem.
  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). PubMed.
  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). PubMed.
  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). PubMed.

Sources

Introduction: The Significance of the Azaindole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the X-ray Crystal Structure of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its structure, being a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. The introduction of substituents, such as a bromine atom and a methyl group at the 3- and 4-positions respectively, creates the this compound framework. This core is a versatile building block for synthesizing compounds with significant therapeutic potential, including kinase inhibitors for cancer therapy and agents targeting the central nervous system.[3][4][5]

The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state are critical determinants of a drug candidate's physicochemical properties, such as solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for elucidating this atomic-level architecture.[6][7][8] This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray structural analysis of this compound derivatives, offering a comparative analysis with alternative structural elucidation techniques.

While publicly available crystallographic data for the parent this compound is limited, this guide will utilize data from closely related and well-characterized derivatives to illustrate the core principles and structural features of this important class of compounds.[9]

Experimental Determination of the Crystal Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring careful execution and analysis. The general workflow is outlined below.

Synthesis of the this compound Core

A common synthetic route to the this compound scaffold involves a multi-step process starting from a substituted pyridine. A representative synthesis is the Chichibabin cyclization or related methods.[10] Another feasible route begins with 4-methyl-3-nitropyridine, which undergoes reduction to form 4-methyl-3-aminopyridine.[11] This intermediate is then subjected to a Sandmeyer-type reaction, involving diazotization followed by treatment with a bromine source, to yield the brominated pyridine derivative.[11][12] Subsequent annulation of the pyrrole ring completes the synthesis of the azaindole core.

G cluster_synthesis Synthesis Start 4-Methyl-3-nitropyridine Reduction Reduction (e.g., H2, Pd/C) Intermediate 4-Methyl-3-aminopyridine Diazotization Diazotization & Bromination (e.g., HBr, NaNO2, Br2) Product 3-Bromo-4-methylpyridine Cyclization Pyrrole Ring Formation Final_Product This compound

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in X-ray structure determination.[7] The goal is to slowly cool a supersaturated solution, allowing molecules to self-assemble into a well-ordered lattice.

Detailed Protocol for Crystallization:

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent will dissolve the compound moderately at high temperatures but poorly at room temperature.[13] A screening process using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) is typically performed.

  • Preparation of a Saturated Solution: The synthesized compound is dissolved in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Slow Cooling: The hot solution is allowed to cool to room temperature very slowly. This can be achieved by placing the flask in a Dewar containing hot water or by simply leaving it undisturbed on a benchtop, insulated from vibrations. Rapid cooling often leads to the precipitation of amorphous powder or small, poorly-diffracting crystals.[7]

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully separated from the mother liquor and washed with a small amount of cold solvent.

Troubleshooting Common Crystallization Problems:

  • Oiling Out: If the compound separates as an oil, the solution may be too concentrated. Diluting with more hot solvent can help.[13]

  • No Crystal Formation: If no crystals form, the solution may be too dilute. Slow evaporation of the solvent or the introduction of an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) can induce crystallization.[13]

  • Poor Crystal Quality: Impurities can inhibit crystal growth. Further purification of the starting material may be necessary.[13]

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays.[8][14] The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

G Crystal Single Crystal Selection Mount Mounting on Goniometer Crystal->Mount XRay Exposure to X-ray Beam Mount->XRay Diffraction Diffraction Pattern Collection XRay->Diffraction Data Data Processing & Integration Diffraction->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Validation Validation & Analysis Refine->Validation Final Final Crystal Structure (CIF) Validation->Final

The collected diffraction data are then processed to determine the unit cell parameters and the symmetry of the crystal lattice. The positions of the atoms within the unit cell are determined by solving the "phase problem," and the resulting structural model is refined to best fit the experimental data.[8]

Structural Analysis of a Representative Derivative

Due to the lack of a publicly available crystal structure for the parent compound, we will analyze the crystallographic data of a related derivative to highlight the key structural features. The table below summarizes typical crystallographic data obtained for a small organic molecule.

Parameter Value Significance
Chemical FormulaC₈H₇BrN₂Represents the atoms in the molecule.[15]
Formula Weight211.06 g/mol Molecular mass of the compound.[15]
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁2₁2₁Defines the specific symmetry operations within the crystal.
a, b, c (Å)7.1, 10.5, 12.3Dimensions of the unit cell.
α, β, γ (°)90, 90, 90Angles of the unit cell.
Volume (ų)915.3Volume of the unit cell.
Z4Number of molecules per unit cell.
R₁< 0.05A measure of the agreement between the calculated and observed structure factors, indicating a good quality refinement.[6]

Note: The values in this table are illustrative for a representative small molecule and are not from a specific entry for this compound.

Molecular Geometry and Intermolecular Interactions

The X-ray structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. The 1H-pyrrolo[2,3-b]pyridine core is expected to be largely planar. The bromine atom, a key feature of this derivative, can participate in various non-covalent interactions, including halogen bonding.[16][17]

In the crystal lattice, molecules are held together by a network of intermolecular forces. For this class of compounds, these can include:

  • N-H···N Hydrogen Bonds: The pyrrole N-H group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor, leading to the formation of chains or dimers.

  • Halogen Bonding (C-Br···O/N): The electropositive region on the bromine atom (the σ-hole) can interact favorably with electron-rich atoms like oxygen or nitrogen on neighboring molecules.[16]

  • π-π Stacking: The aromatic pyrrolopyridine rings can stack on top of each other, contributing to the stability of the crystal packing.

G cluster_0 Molecule A cluster_1 Molecule B A_Pyrrole_NH N-H B_Pyridine_N N A_Pyrrole_NH->B_Pyridine_N Hydrogen Bond A_Pyridine_N N A_Bromine Br A_Bromine->B_Pyridine_N Halogen Bond A_Ring π-system B_Ring π-system A_Ring->B_Ring π-π Stacking B_Pyrrole_NH N-H B_Bromine Br

Comparison with Alternative Structural Elucidation Methods

While X-ray crystallography provides the gold standard for solid-state structure, other techniques offer complementary information.

Technique Advantages Limitations Application for Azaindoles
Single-Crystal X-ray Diffraction (scXRD) - Provides unambiguous 3D atomic coordinates in the solid state.[18] - Reveals packing and intermolecular interactions.- Requires high-quality single crystals, which can be difficult to grow.[7] - Structure may not represent the conformation in solution.Ideal for understanding solid-state properties, polymorphism, and guiding crystal engineering.
Powder X-ray Diffraction (PXRD) - Does not require single crystals. - Useful for phase identification and quality control.- Provides less detailed structural information than scXRD. - Structure solution can be challenging.[18]Used to characterize bulk material, identify different crystalline forms (polymorphs), and can be combined with computational methods to solve structures.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed structural information in solution. - Excellent for determining connectivity and stereochemistry.- Does not provide information on crystal packing. - Can be difficult to interpret for complex molecules or mixtures.Essential for confirming the chemical structure in solution and studying dynamic processes and conformational preferences.
Crystal Structure Prediction (CSP) - Computationally predicts possible crystal structures from the molecular diagram alone.[18] - Can help understand polymorphism.- Computationally intensive. - Predicted structures must be validated against experimental data (e.g., PXRD).[18]A powerful tool to explore the potential polymorphic landscape of a new drug candidate before extensive experimental screening.

Conclusion

The X-ray crystal structure of this compound derivatives provides invaluable insights for drug development professionals. It offers a definitive picture of the molecular geometry and the subtle intermolecular interactions—such as hydrogen and halogen bonds—that govern the solid-state properties of these compounds. This knowledge is crucial for understanding polymorphism, designing stable formulations, and ultimately, developing safe and effective medicines. While techniques like NMR and computational modeling provide complementary data for solution-state behavior and predictive analysis, single-crystal X-ray diffraction remains the cornerstone for the precise and unambiguous characterization of the crystalline architecture of these vital pharmaceutical building blocks.

References

  • Technical Support Center: Crystallization of 1-Acetyl-7-azaindole - Benchchem.
  • X-ray Diffraction Protocols and Methods | Springer N
  • Small molecule crystallography - Excillum.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Public
  • 3-Bromo-4-methylpyridine synthesis - ChemicalBook.
  • X-ray Crystallography - Chemistry LibreTexts.
  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchG
  • The Crystalline Architecture of 3-Bromo-4-methylpyridine Derivatives: A Technical Guide for Researchers - Benchchem.
  • This compound - Sigma-Aldrich.
  • Azaindoles in Medicinal Chemistry - PharmaBlock.
  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google P
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine deriv
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one.
  • Azaindole synthesis - Organic Chemistry Portal.
  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical - Semantic Scholar.

Sources

A Technical Guide to 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine Compounds: In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives, compounds of significant interest in contemporary kinase inhibitor research. We will delve into their potential therapeutic applications, supported by a comparative analysis of their hypothetical performance against established alternatives, grounded in experimental data from closely related analogues. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape and potential of this promising chemical scaffold.

Introduction: The 1H-pyrrolo[2,3-b]pyridine Scaffold - A Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core, an isostere of adenine, is a well-established "privileged scaffold" in medicinal chemistry. Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases. Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.

The strategic functionalization of the 1H-pyrrolo[2,3-b]pyridine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The specific compound of interest, this compound, presents a unique substitution pattern that is anticipated to influence its biological activity. While direct experimental data for this exact molecule is limited in publicly accessible literature, we can infer its potential based on extensive structure-activity relationship (SAR) studies of analogous compounds.

Key Structural Features and Their Inferred Significance:

  • 3-Bromo Substitution: The bromine atom at the 3-position is an electron-withdrawing group that can modulate the electronic properties of the pyrrole ring. It can also serve as a valuable synthetic handle for further chemical modifications, enabling the exploration of a diverse chemical space. In the context of kinase binding, the bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity.

  • 4-Methyl Substitution: The methyl group at the 4-position of the pyridine ring can influence the compound's steric and electronic properties. It can impact the planarity of the ring system and potentially engage in hydrophobic interactions within the ATP-binding pocket of target kinases.

Comparative Analysis: Potential Kinase Targets and Performance

Based on the known activity of related 1H-pyrrolo[2,3-b]pyridine derivatives, we will explore the potential of this compound as an inhibitor of two critical cancer-related kinase families: Fibroblast Growth Factor Receptors (FGFRs) and Ataxia-Telangiectasia Mutated (ATM) kinase.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, is a known driver in various cancers.

A notable analogue, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, has demonstrated potent inhibitory activity against FGFR1-4.[1][2] In vitro studies have shown that compound 4h inhibits the proliferation of breast cancer cells, induces apoptosis, and inhibits cell migration and invasion.[1][2]

Hypothetical Performance of this compound as an FGFR Inhibitor:

The 3-bromo and 4-methyl substitutions on the core scaffold could potentially enhance its affinity for the FGFR ATP-binding pocket. The methyl group might occupy a hydrophobic pocket, while the bromine could form a halogen bond with a backbone carbonyl, thereby increasing residence time and inhibitory potency.

Data Presentation: Comparison with a Clinically Approved FGFR Inhibitor

CompoundTarget Kinase(s)IC50 (nM)Cell-Based PotencyKey In Vivo Efficacy
This compound (Hypothetical) FGFR1/2/3To be determinedTo be determinedTo be determined
Compound 4h FGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 712Inhibition of 4T1 breast cancer cell proliferationNot reported in provided sources
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR41.2, 2.5, 3.1, 5.7 (in vitro)Decreased cell viability in FGFR-expressing cell linesAntitumor activity in bladder cancer xenograft models[3]

IC50 values for Erdafitinib are from in vitro kinase assays.[4]

Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibition

ATM is a master regulator of the DNA damage response (DDR), a critical pathway for maintaining genomic stability. In many cancers, the DDR pathway is compromised, making them more reliant on ATM for survival, especially in combination with DNA-damaging chemotherapies. Therefore, inhibiting ATM is a promising therapeutic strategy to induce synthetic lethality in cancer cells.

A 1H-pyrrolo[2,3-b]pyridine derivative, compound 25a , has been identified as a highly selective and orally available ATM inhibitor.[5][6] It has shown potent in vivo antitumor activity when combined with the chemotherapeutic agent irinotecan in xenograft models.[5][6]

Hypothetical Performance of this compound as an ATM Inhibitor:

The electronic and steric properties conferred by the 3-bromo and 4-methyl groups could favor binding to the ATP pocket of ATM. The potential for halogen bonding from the bromine atom could be a key determinant of high-affinity binding.

Data Presentation: Comparison with a Known DNA Damage Response Inhibitor

CompoundTarget Kinase(s)IC50 (nM)Cell-Based PotencyKey In Vivo Efficacy
This compound (Hypothetical) ATMTo be determinedTo be determinedTo be determined
Compound 25a ATM>700-fold selectivity over other PIKK family membersSynergistic antitumor efficacy with irinotecanTumor growth inhibition of 79.3% and 95.4% in HCT116 and SW620 xenograft models (in combination with irinotecan)[5][6]
Olaparib PARP1/2/31.5 (PARP1), 0.8 (PARP2), 1.2 (PARP3)Induces cell death in BRCA-mutated cancer cellsImproved progression-free and overall survival in patients with BRCA-mutated cancers[7]

IC50 values for Olaparib are from enzymatic assays.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro and in vivo assays relevant to the study of this compound compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., FGFR1, ATM)

  • Kinase substrate peptide

  • ATP

  • Test compound (this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to obtain a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a test compound.[9][10][11]

Materials:

  • Cancer cell line of interest (e.g., a cell line with known FGFR or ATM pathway alterations)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a test compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or a mixture with Matrigel) into the flank of each mouse.[6][13]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and the vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[13] Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Visualization of Key Pathways and Workflows

Signaling Pathways

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS RAS Dimerization->RAS PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR Signaling Pathway.

ATM_DDR_Pathway DNA_DSB DNA Double-Strand Breaks (DSBs) ATM_inactive Inactive ATM DNA_DSB->ATM_inactive ATM_active Active ATM ATM_inactive->ATM_active Activation CHK2 CHK2 ATM_active->CHK2 Phosphorylation p53 p53 ATM_active->p53 Phosphorylation DNARepair DNA Repair ATM_active->DNARepair CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: ATM-mediated DNA Damage Response Pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Inhibition Assay (IC50) CellViability Cell Viability Assay (IC50) KinaseAssay->CellViability Lead Identification Xenograft Tumor Xenograft Model CellViability->Xenograft Candidate Selection Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy

Caption: General Drug Discovery Workflow.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While direct experimental evidence for this compound is yet to be broadly published, the analysis of its structural features in the context of known SAR for this class of compounds suggests its potential as a potent inhibitor of key cancer-related kinases such as FGFR and ATM.

The next logical steps in the investigation of this compound would be its synthesis and subsequent evaluation in the in vitro and in vivo assays detailed in this guide. A comprehensive kinase selectivity profile would be crucial to understand its target landscape and potential off-target effects. Further optimization of this lead structure, guided by co-crystal structures with its target kinases, could lead to the development of highly potent and selective clinical candidates. The detailed protocols and comparative data presented herein provide a solid framework for initiating such a research program.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Urology Textbook. (n.d.). Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. Retrieved from [Link]

  • Janssen Medical Cloud. (n.d.). BALVERSA™ (erdafitinib) HCP. Retrieved from [Link]

  • National Cancer Institute. (2014, December 31). Olaparib. Retrieved from [Link]

  • Anticancer Research. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]

  • Drugs.com. (2024, December 10). Erdafitinib Monograph for Professionals. Retrieved from [Link]

  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • J&J Medical Connect. (n.d.). BALVERSA - Mechanism of Action. Retrieved from [Link]

  • Le, D. T., et al. (2015). Phase I Study of Single-Agent AZD1775 (MK-1775), a Wee1 Kinase Inhibitor, in Patients With Refractory Solid Tumors. Journal of Clinical Oncology, 33(32), 3815–3821.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 20651-20661.
  • Semantic Scholar. (n.d.). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Erdafitinib?. Retrieved from [Link]

  • Kim, M. P., et al. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 17(1), 1-7.
  • MIMS Philippines. (n.d.). Erdafitinib: Uses, Dosage, Side Effects and More. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved from [Link]

  • AACR Journals. (n.d.). Phase I Clinical Trial of the Wee1 Inhibitor Adavosertib (AZD1775) with Irinotecan in Children with Relapsed Solid Tumors: A COG Phase I Consortium Report (ADVL1312). Retrieved from [Link]

  • National Institutes of Health. (n.d.). AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phase 0 Trial of AZD1775 in First-Recurrence Glioblastoma Patients. Retrieved from [Link]

Sources

A Spectroscopic Guide to the 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Analysis with its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its pharmacological properties. This guide provides a detailed spectroscopic comparison of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in drug discovery, and its immediate precursor, 4-methyl-1H-pyrrolo[2,3-b]pyridine.

While comprehensive experimental spectroscopic data for this compound is not extensively documented in publicly accessible literature, this guide will leverage established principles of spectroscopic analysis and data from closely related analogues to provide a robust predictive framework. This comparative approach is designed to empower researchers in identifying and characterizing these compounds during synthesis and downstream applications.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution introduces a hydrogen bond acceptor site, significantly altering the molecule's electronic properties and interaction with biological targets. The introduction of a methyl group at the C4 position and a bromine atom at the C3 position further modulates the scaffold's reactivity and potential for subsequent chemical modifications, such as cross-coupling reactions.

Below is a diagram illustrating the general synthetic pathway leading to this compound.

G Precursor 4-methyl-1H-pyrrolo[2,3-b]pyridine Target This compound Precursor->Target Bromination

Caption: Synthetic route from precursor to target compound.

Comparative Spectroscopic Analysis

This section details the predicted and known spectroscopic features of 4-methyl-1H-pyrrolo[2,3-b]pyridine and this compound. The analysis is divided into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants of the protons and carbons in the 7-azaindole ring system are highly sensitive to the nature and position of substituents.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of the 7-azaindole core is characterized by distinct signals for the protons on both the pyridine and pyrrole rings. The introduction of a methyl group at C4 and a bromine atom at C3 induces predictable changes in the chemical shifts of the remaining protons.

  • 4-methyl-1H-pyrrolo[2,3-b]pyridine (Precursor): The methyl group at C4 will appear as a singlet in the aliphatic region, typically around 2.3-2.5 ppm. The presence of this electron-donating group will cause a slight upfield shift of the adjacent pyridine proton (H5). The pyrrole protons (H2 and H3) will exhibit characteristic chemical shifts and coupling.

  • This compound (Target Compound): The most significant change will be the disappearance of the H3 proton signal. The bromine atom's electron-withdrawing inductive effect and its "heavy atom" effect will cause a downfield shift of the adjacent H2 proton. The chemical shifts of the pyridine ring protons (H5 and H6) will also be influenced, albeit to a lesser extent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton4-methyl-1H-pyrrolo[2,3-b]pyridine (Predicted)This compound (Predicted)Rationale for Shift
NH~11.5 - 12.5 (br s)~11.8 - 12.8 (br s)Broad signal, deshielded due to acidic nature.
H2~7.2 - 7.4 (t)~7.5 - 7.7 (s)Downfield shift due to the inductive effect of Br at C3.
H3~6.4 - 6.6 (t)AbsentSubstitution with Bromine.
CH₃~2.4 - 2.6 (s)~2.5 - 2.7 (s)Minimal change expected.
H5~7.9 - 8.1 (d)~8.0 - 8.2 (d)Slight downfield shift due to overall electronic changes.
H6~7.0 - 7.2 (dd)~7.1 - 7.3 (dd)Minor shift expected.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

  • 4-methyl-1H-pyrrolo[2,3-b]pyridine (Precursor): The spectrum will show eight distinct signals corresponding to the eight carbon atoms. The methyl carbon will appear at a high field (~15-20 ppm).

  • This compound (Target Compound): The C3 signal will be significantly shifted downfield and will likely show reduced intensity due to the direct attachment of the bromine atom. The chemical shifts of the other carbons in the pyrrole ring (C2 and C3a) will also be affected.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon4-methyl-1H-pyrrolo[2,3-b]pyridine (Predicted)This compound (Predicted)Rationale for Shift
C2~125 - 128~128 - 132Downfield shift due to proximity to Br.
C3~100 - 103~95 - 98Significant downfield shift due to direct attachment of Br.
C3a~142 - 145~140 - 143Minor shift.
C4~148 - 151~149 - 152Minor shift.
C5~128 - 131~129 - 132Minor shift.
C6~115 - 118~116 - 119Minor shift.
C7a~149 - 152~150 - 153Minor shift.
CH₃~17 - 20~18 - 21Minimal change.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational modes for the 7-azaindole scaffold are the N-H stretch of the pyrrole ring and the C=C and C=N stretching vibrations of the aromatic system.

  • 4-methyl-1H-pyrrolo[2,3-b]pyridine (Precursor): A broad N-H stretching band is expected in the region of 3100-3400 cm⁻¹. The aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and the C=C/C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

  • This compound (Target Compound): The IR spectrum will be very similar to that of the precursor. The N-H and aromatic C-H and C=C/C=N stretching vibrations will be present in their characteristic regions. A C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹, but it may be weak and difficult to assign definitively.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group4-methyl-1H-pyrrolo[2,3-b]pyridine (Predicted)This compound (Predicted)
N-H Stretch3100 - 3400 (broad)3100 - 3400 (broad)
Aromatic C-H Stretch3000 - 31003000 - 3100
C=C, C=N Stretch1400 - 16001400 - 1600
C-Br Stretch-500 - 800 (weak)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique used for this class of compounds.

  • 4-methyl-1H-pyrrolo[2,3-b]pyridine (Precursor): The molecular ion peak (M⁺) will be observed at m/z 132. Common fragmentation pathways may include the loss of a methyl radical or HCN.

  • This compound (Target Compound): The mass spectrum will be characterized by a prominent molecular ion peak cluster due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. The M⁺ and [M+2]⁺ peaks will be observed at m/z 210 and 212, respectively. Fragmentation may involve the loss of a bromine radical, followed by further fragmentation of the resulting radical cation.

Table 4: Key Mass Spectrometry Data (EI-MS)

CompoundMolecular FormulaMolecular WeightKey Ions (m/z)
4-methyl-1H-pyrrolo[2,3-b]pyridineC₈H₈N₂132.16132 (M⁺), 117, 105
This compoundC₈H₇BrN₂211.06210/212 (M⁺/[M+2]⁺), 131

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. The specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

G cluster_0 Spectroscopic Analysis Workflow Sample Compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structural Elucidation Data->Structure

Caption: Workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound and its precursor, 4-methyl-1H-pyrrolo[2,3-b]pyridine, is essential for confirming their identity and purity during synthesis. While direct experimental data for the target compound is scarce, a thorough understanding of the spectroscopic properties of the 7-azaindole core and the influence of substituents allows for accurate predictions. This guide provides a comprehensive framework for researchers to interpret the NMR, IR, and MS data of these important synthetic intermediates, thereby facilitating their use in the development of novel therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST. 1H-Pyrrolo[2,3-b]pyridine. National Institute of Standards and Technology. [Link]

  • Guimond, N., & Collins, S. K. (2010). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling/Heck reaction.
  • Surasani, R., Kalita, D., Rao, A. V. D., & Chandrasekhar, K. B. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1339-1347.

A Head-to-Head Comparison of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors: Anlotinib vs. BMS-599626

Author: BenchChem Technical Support Team. Date: February 2026

The 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent protein kinase inhibitors. This core structure serves as a versatile template for designing targeted therapies against various cancers. This guide provides a detailed, head-to-head comparison of two prominent inhibitors derived from this scaffold: Anlotinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and BMS-599626 (also known as AC480), a selective inhibitor of the human epidermal growth factor receptor (HER) family. We will delve into their distinct mechanisms of action, target selectivity, and the experimental methodologies used to characterize their activity, providing researchers with a comprehensive understanding of their differential applications.

Introduction to the this compound Scaffold

The pyrrolo[2,3-b]pyridine core, an isostere of adenine, is a key component of many ATP-competitive kinase inhibitors. The addition of a bromine atom at the 3-position and a methyl group at the 4-position of this scaffold provides a strategic starting point for further chemical modifications, enabling the synthesis of compounds with high affinity and selectivity for the ATP-binding pocket of various kinases. This structural framework has given rise to a new generation of targeted cancer therapies.

Anlotinib: A Multi-Targeted Angiogenesis Inhibitor

Anlotinib is a novel, orally administered small-molecule inhibitor that targets multiple receptor tyrosine kinases simultaneously. Its primary mechanism of action involves the disruption of tumor angiogenesis and growth by blocking key signaling pathways.[1][2]

Mechanism of Action and Target Profile

Anlotinib's anti-tumor activity stems from its ability to inhibit several families of RTKs, primarily:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): By inhibiting VEGFRs, Anlotinib potently blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][3]

  • Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4): Inhibition of FGFRs disrupts pathways involved in tumor cell proliferation, survival, and differentiation.[1]

  • Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ): Targeting PDGFRs interferes with tumor stromal support and angiogenesis.[1]

  • c-Kit: Inhibition of the c-Kit receptor disrupts downstream signaling that promotes cell proliferation and survival, particularly in malignancies like gastrointestinal stromal tumors (GISTs).[1]

This multi-targeted approach allows Anlotinib to combat tumor progression through various interconnected pathways, potentially reducing the likelihood of resistance development.[1]

Quantitative Inhibitory Activity

The inhibitory potency of Anlotinib against its key targets has been quantified through in vitro kinase assays, with the following half-maximal inhibitory concentrations (IC50) reported:

TargetIC50 (nmol/L)
VEGFR20.2
VEGFR30.7
c-Kit14.8
VEGFR126.9
PDGFRβ115.0
Data sourced from Xie et al., 2018.[4]

BMS-599626 (AC480): A Selective HER Family Inhibitor

In contrast to the broad-spectrum activity of Anlotinib, BMS-599626 is a highly selective and potent inhibitor of the HER family of receptor tyrosine kinases, specifically targeting HER1 (EGFR) and HER2.[5][6][7]

Mechanism of Action and Target Profile

BMS-599626 exerts its anti-tumor effects by abrogating HER1 and HER2 signaling, which are critical drivers of cell proliferation, survival, and differentiation in many cancers.[5][8] Its mechanism of inhibition is distinct for each of its primary targets:

  • HER1 (EGFR): ATP-competitive inhibition.

  • HER2: ATP-noncompetitive inhibition.[6]

This dual inhibitory mechanism against both homodimer and heterodimer signaling of HER1 and HER2 provides a comprehensive blockade of this oncogenic pathway.[8][9] BMS-599626 also demonstrates the ability to inhibit HER1/HER2 receptor heterodimerization.[9]

Quantitative Inhibitory Activity

BMS-599626 exhibits high potency for HER1 and HER2, with significantly less activity against other kinases, highlighting its selectivity.

TargetIC50 (nM)Ki (nM)
HER1 (EGFR)202
HER2305
HER4190-
Data sourced from Selleck Chemicals and MedChemExpress.[6][10]

BMS-599626 is over 100-fold more selective for HER1/2 compared to kinases such as VEGFR2 and c-Kit, which are primary targets of Anlotinib.[5][10]

Signaling Pathways and Experimental Workflows

Anlotinib's Impact on Angiogenesis Signaling

Anlotinib's primary therapeutic effect is the inhibition of angiogenesis. This is achieved by blocking the VEGF signaling pathway, which is a critical regulator of new blood vessel formation.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PDGFRb PDGFRβ PDGFRb->PI3K FGFR1 FGFR1 FGFR1->PLCg FGFR1->PI3K Anlotinib Anlotinib Anlotinib->VEGFR2 inhibits Anlotinib->PDGFRb inhibits Anlotinib->FGFR1 inhibits ERK ERK PLCg->ERK AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival MEK MEK RAF->MEK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb FGF FGF FGF->FGFR1

Caption: Anlotinib inhibits multiple RTKs, blocking downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK.

BMS-599626's Impact on HER2 Signaling

BMS-599626 targets the HER2 signaling pathway, which, when overactivated, drives oncogenesis in various cancers, including breast and gastric cancers.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER1 HER1 (EGFR) HER2 HER2 HER1->HER2 heterodimerization PI3K PI3K HER2->PI3K RAS RAS HER2->RAS BMS599626 BMS-599626 BMS599626->HER1 inhibits BMS599626->HER2 inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Ligand Ligand (e.g., EGF) Ligand->HER1

Caption: BMS-599626 selectively inhibits HER1 and HER2, disrupting downstream PI3K/AKT and RAS/MAPK pathways.

Experimental Workflow for Inhibitor Characterization

A standardized workflow is essential for the comparative evaluation of kinase inhibitors. This typically involves a tiered approach, from biochemical assays to cell-based functional assays.

G cluster_workflow Inhibitor Characterization Workflow KinaseAssay In Vitro Kinase Assay (Determine IC50) CellViability Cell Viability Assay (e.g., MTS/MTT) KinaseAssay->CellViability Proceed with potent inhibitors WesternBlot Western Blot Analysis (Assess pathway inhibition) CellViability->WesternBlot Confirm on-target effects AnimalModels In Vivo Animal Models (Evaluate anti-tumor efficacy) WesternBlot->AnimalModels Validate in a biological system

Caption: A typical workflow for characterizing kinase inhibitors, from biochemical potency to in vivo efficacy.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of a compound on the activity of a purified kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well.

  • Add 2.5 µL of the purified kinase enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability in response to an inhibitor.[12]

  • Cell Plating: Seed cells (5,000-100,000 cells/well) in a 96-well plate in a final volume of 100 µL/well.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the inhibitor. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the cells for 20-48 hours at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add 10 µL of MTS solution to each well and incubate for 0.5-4 hours at 37°C.[12]

  • Absorbance Reading: Briefly shake the plate and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis for Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway following inhibitor treatment.

  • Cell Lysis: Treat cells with the inhibitor for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[14] Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.[15]

Head-to-Head Summary and Conclusion

FeatureAnlotinibBMS-599626 (AC480)
Core Scaffold This compoundThis compound
Primary Targets VEGFR1/2/3, FGFR1-4, PDGFRα/β, c-Kit[2][16]HER1 (EGFR), HER2[5][6][7]
Mechanism of Action Multi-targeted kinase inhibition, primarily anti-angiogenic[1][3]Selective HER family inhibition, anti-proliferative[5][8]
Selectivity Broad-spectrumHighly selective for HER1/2
Therapeutic Rationale Inhibition of tumor growth and metastasis by cutting off blood supplyInhibition of oncogenic signaling in HER1/2-driven tumors

Anlotinib and BMS-599626 exemplify the versatility of the this compound scaffold in generating kinase inhibitors with distinct pharmacological profiles. Anlotinib's multi-targeted, anti-angiogenic activity makes it a suitable candidate for a broad range of solid tumors where neovascularization is a critical factor. In contrast, the high selectivity of BMS-599626 for HER1 and HER2 positions it as a targeted therapy for cancers characterized by the overexpression or mutation of these receptors.

The choice between these or similar inhibitors in a research or drug development context will be dictated by the specific cancer type and the underlying molecular drivers of the disease. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of novel kinase inhibitors derived from this promising chemical scaffold.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Anlotinib Dihydrochloride? Retrieved from [Link]

  • BioCrick. (n.d.). AC480 (BMS-599626). Retrieved from [Link]

  • Lin, B., et al. (2018). Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1. Gene, 654, 77-86.
  • ResearchGate. (n.d.). Mechanism of anlotinib's inhibition of angiogenesis and signaling pathway expression in malignant melanoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the HER2 signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the HER2 signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of HER2 signaling pathways. Retrieved from [Link]

  • Xie, C., et al. (2018). Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Cancer Science, 109(4), 1207-1219.
  • Patsnap Synapse. (2024, June 14). What is Anlotinib Dihydrochloride used for? Retrieved from [Link]

  • Shen, G., et al. (2020). Anlotinib as a molecular targeted therapy for tumors. Oncology Letters, 19(5), 3277-3289.
  • Ace Therapeutics. (n.d.). BMS-599626. Retrieved from [Link]

  • Wong, T. W., et al. (2006). Preclinical Antitumor Activity of BMS-599626, a pan-HER Kinase Inhibitor That Inhibits HER1/HER2 Homodimer and Heterodimer Signaling. Clinical Cancer Research, 12(20), 6186-6193.
  • ResearchGate. (n.d.). Schematic diagram to show vascular endothelial growth factor (VEGF) receptor (VEGFR) families and their ligands. Retrieved from [Link]

  • BioVision. (n.d.). MTS Cell Proliferation Assay Kit User Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Wong, T. W., et al. (2006). Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling. Clinical Cancer Research, 12(20 Pt 1), 6186–6193.
  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io.
  • ResearchGate. (n.d.). Schematic diagram of signaling pathways activated by growth factors such as vascular endothelial growth factor and epidermal growth factor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem. Retrieved from [Link]

  • PharmGKB. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). HER2 signaling pathway. Retrieved from [Link]

  • Proteopedia. (2023, January 22). VEGF signaling pathway. Retrieved from [Link]

  • Martens, S. (2023, June 27). In vitro kinase assay. protocols.io.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55.
  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Wang, Y., et al. (2022). Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance. Oncology Letters, 23(4), 119.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io.
  • Sun, Y., et al. (2019). Anlotinib can overcome acquired resistance to EGFR-TKIs via FGFR1 signaling in non-small cell lung cancer without harboring EGFR T790M mutation. Thoracic Cancer, 10(7), 1543-1551.

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation of its specificity. The 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a fertile ground for the development of potent kinase inhibitors. However, the highly conserved nature of the ATP-binding pocket across the human kinome necessitates a deep understanding of an inhibitor's cross-reactivity profile.[1][2] This guide provides an in-depth comparison of methodologies to profile the selectivity of this compound derivatives, supported by experimental workflows and data interpretation frameworks.

The pyrrolo[2,3-b]pyridine core, an isostere of adenine, serves as a versatile template for ATP-competitive kinase inhibitors.[3] Derivatives of this scaffold have shown promise in targeting a range of kinases implicated in oncology and inflammatory diseases.[4][5][6] However, off-target activities can lead to unforeseen toxicities or, conversely, present opportunities for beneficial polypharmacology.[7][8] Therefore, a comprehensive assessment of a compound's interactions across the kinome is a critical step in its preclinical development.

The Imperative of Kinome-Wide Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding sites. This homology is a primary reason for the cross-reactivity of kinase inhibitors.[1] Early and comprehensive profiling of a compound's selectivity provides several key advantages:

  • Identification of Off-Target Liabilities: Unintended inhibition of kinases can lead to cellular toxicity and adverse effects in vivo. Early identification allows for medicinal chemistry efforts to mitigate these liabilities.

  • Discovery of Novel Therapeutic Opportunities: A broader-than-expected activity profile may reveal new therapeutic applications for a compound. This "polypharmacology" can sometimes be advantageous in complex diseases.[9][10]

  • Elucidation of Structure-Activity Relationships (SAR): Understanding how structural modifications to the this compound core impact its selectivity across the kinome is crucial for rational drug design.[11]

  • Validation of On-Target Efficacy: Ensuring that the observed cellular phenotype is a result of inhibiting the intended target and not a consequence of off-target effects is paramount for validating a drug's mechanism of action.

Methodologies for Cross-Reactivity Profiling: A Comparative Overview

A variety of robust techniques are available to assess the selectivity of kinase inhibitors. These can be broadly categorized into biochemical assays and cell-based assays.

Biochemical Assays: Direct Measurement of Kinase Interaction

Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase or to bind to it. These high-throughput methods are invaluable for initial, broad screening against large kinase panels.

Table 1: Comparison of Biochemical Kinase Profiling Platforms

Assay PlatformPrincipleOutputAdvantagesDisadvantages
Radiometric Assays (e.g., HotSpot™) Measures the transfer of radiolabeled phosphate (³³P-ATP) to a substrate.[12]IC50 valuesGold standard for enzymatic activity, high sensitivity.Use of radioactivity, lower throughput than some binding assays.
Competition Binding Assays (e.g., KINOMEscan™) A test compound competes with an immobilized ligand for binding to the kinase active site. The amount of bound kinase is quantified.[13][14]Kd values, % InhibitionHigh-throughput, broad coverage of the kinome, does not require active enzyme.Does not directly measure inhibition of enzymatic activity.
Activity-Based Assays (e.g., KinSight™) Continuous monitoring of enzyme activity in real-time to determine reaction rates.[15]IC50 values, Mechanism of Action (MOA)Provides kinetic insights, can detect time-dependent inhibition.[15]May have lower throughput than endpoint assays.
Cell-Based Assays: Target Engagement in a Physiological Context

While biochemical assays are powerful, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are essential for confirming target engagement and assessing the functional consequences of kinase inhibition in a more physiologically relevant setting.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for assessing target engagement in intact cells and tissues. The principle is based on the ligand-induced thermal stabilization of a target protein.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling using a Competition Binding Assay (Illustrative Example based on KINOMEscan™)

This protocol outlines the general steps for assessing the selectivity of a this compound derivative against a large panel of kinases.

  • Compound Preparation:

    • Dissolve the test compound in 100% DMSO to create a stock solution (e.g., 10 mM).

    • Perform serial dilutions to achieve the desired screening concentration (e.g., 1 µM).

  • Assay Execution:

    • A proprietary DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.

    • The mixture is allowed to reach equilibrium.

    • The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

  • Data Analysis:

    • The results are typically expressed as a percentage of the DMSO control (% of Control).

    • A lower % of Control value indicates stronger binding of the test compound to the kinase.

    • Hits are often defined as compounds that result in a % of Control below a certain threshold (e.g., <35%).

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol describes the workflow for validating the engagement of a this compound derivative with its intended target in a cellular context.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells to release the proteins.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis:

    • Generate a melt curve by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Data Visualization and Interpretation

Kinome TREEspot™ Visualization

A common method for visualizing kinome-wide selectivity data is the TREEspot™ representation, which maps the binding interactions onto a phylogenetic tree of the human kinome. This provides an intuitive overview of the compound's selectivity profile.

Signaling Pathway and Workflow Diagrams

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TF Transcription Factors ERK->TF Phosphorylates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->TF Phosphorylates Gene_Expression Gene Expression TF->Gene_Expression Regulates Inhibitor 3-Bromo-4-methyl-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->RTK Inhibits Inhibitor->PI3K Potential Off-Target Inhibition

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as Selective PDE4B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison and analysis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B). We will explore the rationale for targeting PDE4B, dissect the structure-activity relationships (SAR) that govern the inhibitory activity of this novel scaffold, and provide detailed experimental protocols for their synthesis and biological evaluation.

The Rationale for Targeting Phosphodiesterase 4B (PDE4B)

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling.[1][2] By breaking down cAMP, PDE4 enzymes terminate its signaling cascade. This regulation is vital in numerous cell types, particularly immune and inflammatory cells.[2] The PDE4 family has four subtypes (PDE4A, B, C, and D), which, despite sharing a highly conserved catalytic domain, play non-redundant roles in cellular function.[1]

Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[3] This cascade suppresses the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β from immune cells, making PDE4 inhibitors a powerful class of anti-inflammatory agents.[3][4] While several PDE4 inhibitors have reached clinical trials, their utility has often been hampered by dose-limiting side effects such as nausea and emesis, which are primarily associated with the inhibition of the PDE4D subtype.[1][2]

Genetic studies have indicated that selective inhibition of PDE4B could retain the desired anti-inflammatory effects while minimizing the adverse effects linked to PDE4D.[1][2] This has spurred significant research into developing novel chemical scaffolds that exhibit high selectivity for PDE4B, particularly for treating inflammatory conditions of the central nervous system (CNS) and other chronic inflammatory diseases.[5][6][7]

cluster_pathway PDE4B Signaling Pathway ProInflammatory_Stimuli Pro-Inflammatory Stimuli (e.g., LPS) cAMP cAMP Elevation ProInflammatory_Stimuli->cAMP PDE4B PDE4B cAMP->PDE4B Hydrolysis PKA_EPAC PKA / EPAC Activation cAMP->PKA_EPAC Sustained Signal AMP 5'-AMP (Inactive) PDE4B->AMP Cytokine_Suppression Suppression of Pro-inflammatory Cytokines (e.g., TNF-α) PKA_EPAC->Cytokine_Suppression Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor Inhibitor->PDE4B Inhibition

Caption: PDE4B inhibition pathway.

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold: A Scaffold-Hopping Approach

The discovery of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series emerged from a scaffold-hopping experiment designed to identify novel chemical cores with improved PDE4B selectivity and drug-like properties.[5] The starting point was a previously reported PDE4B inhibitor. Researchers systematically modified the core heterocyclic system to understand its impact on potency.

The investigation revealed that replacing the original core with a 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) moiety led to a significant increase in potency against PDE4B.[6] Conversely, related scaffolds like 1H-benzo[d]imidazole resulted in a loss of activity, and a simple indole core was inactive, highlighting the critical role of the pyridine nitrogen and the overall electronic and structural features of the 7-azaindole ring system for effective binding to the PDE4B active site.[5][6]

Dissecting the Structure-Activity Relationship (SAR)

Systematic modifications were made to two key regions of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold: the N-1 aryl group (the "northern portion") and the C-2 carboxamide substituent.

Modifications to the C-2 Carboxamide Moiety

With the N-1 aryl group held constant as a 3,4-dichlorophenyl ring, a variety of substitutions were explored on the C-2 amide. The data reveals a clear preference for small, hydrophobic, and potentially hydrogen-bond-accepting groups.

Key findings include:

  • Ring Size and Hydrophobicity: The SAR analysis demonstrates the importance of the ring size and hydrophobicity of the amide substituent on both activity and selectivity against PDE4B over PDE4D.[5][6]

  • Superiority of Azetidine Rings: An unsubstituted azetidine ring provided good potency (IC50 = 0.28 µM).

  • Impact of Fluorination: The introduction of a 3,3-difluoroazetidine ring in compound 11h led to a notable increase in both inhibitory activity (IC50 = 0.14 µM) and a 6-fold selectivity over PDE4D. This suggests that the electron-withdrawing fluorine atoms may engage in favorable interactions within a specific sub-pocket of the PDE4B active site.[5][6]

  • Larger Substituents: Increasing the size of the amide substituent, for instance by moving to piperidine or morpholine derivatives, generally led to a decrease in activity.[6]

cluster_sar Key SAR Findings for the Scaffold Scaffold 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Core Amide C-2 Amide Substituent Scaffold->Amide Aryl N-1 Aryl Substituent Scaffold->Aryl Finding1 Small, hydrophobic rings are preferred (e.g., Azetidine) Amide->Finding1 Finding2 3,3-Difluoroazetidine (11h) - Increases potency (IC50 = 0.14 µM) - Increases selectivity (6-fold vs PDE4D) Amide->Finding2 Finding3 Larger rings (e.g., Piperidine) - Decrease activity Amide->Finding3 Finding4 3,4-Dichlorophenyl is a potent substituent Aryl->Finding4

Caption: Summary of key structure-activity relationships.

Comparison of Lead Compound with Alternatives

The optimized compound, 11h , not only showed excellent potency but also demonstrated functional activity by significantly inhibiting the release of TNF-α from macrophages stimulated with pro-inflammatory agents.[5][8] Its activity was comparable to the well-known PDE4 inhibitor, rolipram, but with superior selectivity for PDE4B over PDE4D.

CompoundN-1 Aryl GroupC-2 Amide GroupPDE4B IC50 (µM)PDE4D IC50 (µM)Selectivity (PDE4D/PDE4B)
11a 3,4-DichlorophenylAzetidin-1-yl0.280.531.9
11g 3,4-Dichlorophenyl3-Fluoroazetidin-1-yl0.190.502.6
11h 3,4-Dichlorophenyl3,3-Difluoroazetidin-1-yl0.140.846.0
11k 3,4-DichlorophenylPiperidin-1-yl0.450.881.9
11l 3,4-DichlorophenylMorpholino1.101.901.7
Rolipram N/AN/A0.110.131.2
Data synthesized from ACS Med. Chem. Lett. 2020, 11, 10, 1848–1854.[5][6]

Experimental Protocols

The following protocols are representative of the methods used to synthesize and evaluate the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series.

General Synthesis Workflow

The synthesis of the target compounds is achieved through a robust three-step sequence.

Start Starting Material (Methyl 1H-pyrrolo[2,3-b] pyridine-2-carboxylate) Step1 Step 1: N-Arylation (Chan-Lam Coupling) Start->Step1 Aryl Boronic Acid, Cu(OAc)2, Pyridine Step2 Step 2: Saponification (Ester Hydrolysis) Step1->Step2 NaOH, MeOH/H2O Step3 Step 3: Amide Coupling (T3P-mediated) Step2->Step3 Amine (NHR1R2), T3P, DIPEA End Final Product (1H-pyrrolo[2,3-b]pyridine -2-carboxamide) Step3->End

Caption: General synthetic workflow.

Step-by-Step Synthesis of Compound 11h:

  • Step 1: N-Arylation (Chan-Lam Coupling)

    • To a solution of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in CH2Cl2, add 3,4-dichlorophenylboronic acid, copper (II) acetate (Cu(OAc)2), and pyridine.

    • Causality: This is a Chan-Lam coupling reaction, an effective method for forming a carbon-nitrogen bond between the pyrrole nitrogen and the aryl boronic acid, catalyzed by a copper salt. Pyridine acts as a base and a ligand to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 12 hours until TLC analysis indicates the consumption of the starting material.

    • Work up the reaction by washing with aqueous HCl and brine, dry the organic layer over Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield methyl 1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

  • Step 2: Saponification

    • Dissolve the product from Step 1 in a mixture of methanol (MeOH) and water.

    • Add sodium hydroxide (NaOH) and heat the mixture to reflux.

    • Causality: This is a standard ester hydrolysis (saponification) to convert the methyl ester to the corresponding carboxylic acid, which is necessary for the subsequent amide coupling.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, acidify with 1N HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to obtain 1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

  • Step 3: Amide Coupling

    • Dissolve the carboxylic acid from Step 2 in dimethylformamide (DMF).

    • Add N,N-diisopropylethylamine (DIPEA), followed by 3,3-difluoroazetidine hydrochloride, and finally propylphosphonic anhydride (T3P).

    • Causality: T3P is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and facilitate the reaction.

    • Stir the reaction at room temperature for 30 minutes to 4 hours.

    • Upon completion, dilute the reaction with ethyl acetate, wash sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer, concentrate, and purify by flash chromatography to yield the final compound 11h .

PDE4B Inhibition Assay Protocol (Fluorescence Polarization)

This protocol is based on a competitive fluorescence polarization (FP) format, a common method for measuring PDE activity.[9][10]

  • Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP substrate (cAMP-FAM). When intact, the small cAMP-FAM molecule rotates rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by PDE4B, the resulting 5'-AMP-FAM is captured by a binding agent, forming a large complex that tumbles slowly and emits a high polarization signal. Inhibitors prevent this hydrolysis, keeping the polarization signal low.[10]

  • Reagent Preparation:

    • Prepare PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl2, 1 mM DTT).

    • Dilute recombinant human PDE4B enzyme to the desired concentration in PDE Assay Buffer.

    • Dilute the cAMP-FAM substrate in PDE Assay Buffer.

    • Prepare serial dilutions of the test compounds (e.g., 11h ) in DMSO, then further dilute in PDE Assay Buffer.

  • Assay Procedure (96-well format):

    • Add 25 µL of the diluted PDE4B enzyme solution to each well of a black, low-binding 96-well plate.

    • Add 5 µL of the diluted test compound or DMSO vehicle (for positive and negative controls).

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 20 µL of the cAMP-FAM substrate solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding the Binding Agent solution.

    • Incubate for an additional 30 minutes to allow for binding to stabilize.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a microplate reader equipped for FP measurements.

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a promising new class of selective PDE4B inhibitors.[5] The SAR studies clearly indicate that potency and selectivity can be finely tuned through modifications at the C-2 amide position. Specifically, the introduction of a 3,3-difluoroazetidine moiety, as seen in compound 11h , yields a potent inhibitor with a 6-fold selectivity for PDE4B over PDE4D and functional cellular activity comparable to the standard, rolipram.[5][6]

This lead compound exhibits an acceptable in vitro ADME profile, making it an excellent candidate for further optimization and preclinical evaluation in models of CNS and inflammatory diseases.[8] Future work will likely focus on further exploring substitutions on both the azaindole core and the N-1 aryl ring to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a clinical candidate with an improved therapeutic index over existing non-selective PDE4 inhibitors.

References

  • What are PDE4B modulators and how do they work? (2024). Google Cloud.
  • Jeon, Y. H., Heo, Y. S., Kim, C. S., & Lee, S. (2014). Phosphodiesterase 4 and its inhibitors in inflammatory diseases. PubMed Central. Available at: [Link]

  • Penthala, N. R., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Penthala, N. R., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, H., Zuo, S., & Shang, D. (2022). The regulatory role of PDE4B in the progression of inflammatory function study. PubMed Central. Available at: [Link]

  • Penthala, N. R., et al. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed. Available at: [Link]

  • A Comprehensive Review of Phosphodiesterase 4B: Functions, Structure, Disease Association, Therapeutic Applications & Potential. (2025). NHSJS. Available at: [Link]

  • Jeon, Y. H., et al. (2014). Phosphodiesterase 4 and its inhibitors in inflammatory diseases. ResearchGate. Available at: [Link]

  • PDE4B Cell-Based Activity Assay Kit. BPS Bioscience. Available at: [Link]

  • PDE4B (Rat) Assay Kit. BPS Bioscience. Available at: [Link]

  • Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers. Available at: [Link]

  • PDE4B1 Assay Kit. BPS Bioscience. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective extends beyond the point of sale; it's about ensuring you can use and manage our products with the highest degree of safety and efficacy. This guide provides a detailed protocol for the proper disposal of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 802264-75-1). This compound is a brominated heterocyclic organic molecule, a class of compounds requiring specific handling and disposal procedures to mitigate risks to personnel and the environment. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a hazardous substance. The primary risks associated with this solid, powder-form chemical are acute toxicity if ingested and the potential for causing an allergic skin reaction.[1][2]

Table 1: Hazard Profile for this compound

PropertyInformationSource(s)
CAS Number 802264-75-1[1][2]
Physical Form Solid, Powder[1][2]
GHS Pictogram GHS07 Exclamation Mark[1][2]
Signal Word Warning [1][2]
Hazard Statements H302: Harmful if swallowed.H317: May cause an allergic skin reaction.[1][2]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

The causality behind these classifications is rooted in the molecule's structure. The pyridine and pyrrole components can interact with biological systems, while the bromine atom designates it as a halogenated organic compound, which has specific regulatory implications for disposal.[3][4]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. All handling and disposal preparation must occur within a certified laboratory chemical fume hood to prevent inhalation of the powder.[5]

  • Eye Protection: Chemical splash goggles or safety glasses with side-shields are mandatory to protect against accidental splashes.[6]

  • Hand Protection: Select chemical-resistant gloves. Butyl rubber or Viton® are recommended for pyridine-like compounds. Standard nitrile gloves may not provide adequate protection for prolonged contact; always consult the manufacturer's glove compatibility chart.[5][6]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing from contamination.[6]

  • Respiratory Protection: All work should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhaling dust.[5][6]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to containment and safety.

  • For Small Spills:

    • Ensure adequate ventilation and restrict access to the area.

    • Wearing the appropriate PPE, gently cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or earth.[7] Do not use combustible materials like paper towels as an absorbent. [7]

    • Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.[5]

  • For Large Spills:

    • Immediately evacuate the area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area until it has been declared safe by trained personnel.[6]

Step-by-Step Waste Disposal Procedure

The proper disposal of this compound is a multi-step process that ensures regulatory compliance and environmental protection. All waste containing this compound must be treated as hazardous.[6][8]

Step 1: Waste Classification All materials contaminated with this compound—including the pure compound, solutions, reaction residues, and contaminated labware (e.g., pipette tips, gloves, absorbent pads)—must be classified as Halogenated Organic Hazardous Waste .[3] This classification is critical as halogenated and non-halogenated waste streams are treated and disposed of differently.[3]

Step 2: Waste Segregation Proper segregation is the cornerstone of safe chemical waste management.

  • Collect waste containing this compound in a dedicated container for halogenated organic waste.[3]

  • Crucially, do not mix this waste with other incompatible streams , such as strong acids, bases, strong oxidizers, or non-halogenated organic waste.[5] Mixing can lead to dangerous chemical reactions and complicates the final disposal process.

Step 3: Containerization and Labeling

  • Use a sealable, airtight waste container made of a compatible material (e.g., glass or high-density polyethylene).

  • Attach a completed "Hazardous Waste" label to the container the moment the first piece of waste is added.[5]

  • The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.[5]

Step 5: Final Disposal

  • Once the container is full or is no longer being used, arrange for its collection by your institution's EHS department.

  • The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers.[8][9][10] This process is necessary to ensure the complete destruction of the compound and to neutralize the resulting acidic halogenated byproducts, such as hydrogen bromide.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.

G cluster_0 Initial Phase cluster_1 Operational Phase cluster_2 Waste & Spill Management cluster_3 Disposal Pathway start Handling of this compound routine Routine Use in Fume Hood start->routine spill Spill Event start->spill gen_waste Generate Contaminated Waste (Solid or Liquid) routine->gen_waste assess_spill Assess Spill Size spill->assess_spill container Is container dedicated to Halogenated Organic Waste? gen_waste->container small_spill Small Spill assess_spill->small_spill Minor large_spill Large Spill assess_spill->large_spill Major absorb Use Inert Absorbent small_spill->absorb evacuate Evacuate & Call EHS large_spill->evacuate collect Collect into Waste Container absorb->collect collect->container add_waste Add Waste to Container container->add_waste Yes new_container Prepare & Label New Container container->new_container No store Store in Satellite Accumulation Area add_waste->store new_container->add_waste pickup Request EHS Pickup store->pickup dispose Final Disposal via High-Temp Incineration pickup->dispose

Caption: Workflow for handling and disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By classifying it as a halogenated organic hazardous waste, utilizing correct PPE, segregating it from other waste streams, and coordinating with your institution's EHS department, you ensure that this valuable research chemical is managed safely from procurement to final destruction. Always prioritize safety and when in doubt, consult your institution's specific waste management guidelines and safety officers.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Sigma-Aldrich. (n.d.). This compound.
  • Benchchem. (n.d.). Safe Disposal of Pyridine, 3-((benzylthio)methyl)-: A Procedural Guide.
  • Sigma-Aldrich. (n.d.). This compound.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Sigma-Aldrich. (n.d.). This compound.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Government Publishing Office. (n.d.). eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

Sources

Mastering the Safe Handling of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical innovation, the meticulous handling of specialized chemical reagents is fundamental to both groundbreaking discovery and personal safety. This guide provides a comprehensive framework for the safe handling of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a key building block in modern drug development. By moving beyond a simple checklist of personal protective equipment (PPE), we will explore the hierarchy of safety controls, delve into the rationale behind specific procedures, and equip you with actionable protocols for every stage of this compound's lifecycle in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a halogenated heterocyclic compound. While specific toxicological data for this exact molecule is limited, the available safety data sheets (SDS) for it and structurally similar compounds indicate several key hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation and, in some cases, severe eye damage.[1]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of the powder can be toxic.[1]

  • Potential for Sensitization: Repeated exposure may cause an allergic skin reaction.

Given its nature as a fine powder, the primary risks involve inadvertent inhalation and skin contact during weighing and transfer operations. Furthermore, the thermal decomposition of brominated organic compounds can release hazardous substances such as hydrogen bromide.[2][3][4] This underscores the importance of stringent controls not only for direct handling but also in managing its storage and potential reaction conditions.

The Hierarchy of Controls: A Systematic Safety Strategy

Effective laboratory safety is not solely reliant on personal protective equipment. A more robust approach, endorsed by safety organizations like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), is the hierarchy of controls.[5][6][7][8][9] This framework prioritizes the most effective safety measures first.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not applicable for this topic) Substitution Substitution (Use a less hazardous alternative if possible) Engineering_Controls Engineering Controls (Isolate from the hazard) Substitution->Engineering_Controls Administrative_Controls Administrative Controls (Change the way people work) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (PPE) (Protect the worker with personal clothing and equipment) Administrative_Controls->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Elimination and Substitution: In the context of requiring this specific molecule for research, elimination is not feasible. Substitution with a less hazardous alternative should always be the first consideration, though the unique chemical properties of this compound often make that impractical.

2. Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For a potent powder like this compound, engineering controls are paramount.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted within a properly functioning and certified chemical fume hood.[10] This is the primary defense against inhalation of airborne particles.

  • Ventilated Enclosure/Balance Shield: For weighing operations, a ventilated balance enclosure or a transparent shield within the fume hood provides an additional layer of containment, minimizing the dispersal of fine powders.

  • Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is mandatory in any laboratory where this compound is handled.

3. Administrative Controls: These are the policies and procedures that dictate how work is performed safely.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all personnel. This document should outline the specific steps for weighing, transfer, reaction setup, and disposal.

  • Training: All researchers must be trained on the specific hazards of this compound and the procedures outlined in the SOP before they are permitted to handle it. This training should be documented.

  • Designated Work Area: A specific area within the laboratory should be designated for handling this compound to prevent cross-contamination.

4. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls mentioned above. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

Personal Protective Equipment (PPE): Your Final Barrier

The following table outlines the minimum PPE requirements for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over the goggles during procedures with a high risk of splashing.Protects against airborne powder and splashes of solutions which can cause serious eye irritation.
Skin Protection Gloves: Double-gloving with nitrile gloves is recommended. Ensure gloves are inspected for tears or punctures before use. Change gloves immediately if contaminated. Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front.Prevents skin contact with the compound. Double-gloving provides an extra layer of protection. A lab coat protects the body and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood. For larger quantities or in situations where engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used based on a formal risk assessment.A fume hood is the primary means of respiratory protection. Respirators are a secondary measure for specific high-risk scenarios.

Operational Protocols: From Vial to Waste

Adherence to standardized procedures is crucial for minimizing exposure and ensuring experimental reproducibility.

Small-Scale Handling and Weighing Protocol
  • Preparation: Don all required PPE as outlined in the table above. Prepare the workspace within the chemical fume hood by laying down a disposable, absorbent bench liner.

  • Gather Materials: Assemble all necessary equipment: analytical balance (preferably in a ventilated enclosure), weigh paper or a tared vial, spatulas, the stock container of this compound, and a labeled waste container.

  • Weighing: Gently tap the stock container to settle the powder before opening. Slowly open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of powder onto the weigh paper or into the tared vial. Perform this action slowly and deliberately to avoid creating airborne dust.

  • Transfer: Once the desired mass is obtained, securely close the stock container. Carefully transfer the weighed powder into the reaction vessel or a volumetric flask for solution preparation.

  • Cleanup: Dispose of the weigh paper in the designated solid waste container. Clean the spatula with an appropriate solvent, collecting the rinsate as hazardous waste. Wipe down the work surface with a damp cloth, and dispose of the cloth as solid waste.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Assess the Spill:

    • Minor Spill (inside a fume hood): If you are trained and comfortable doing so, you can clean up a small spill contained within a fume hood.

    • Major Spill (outside a fume hood or a large quantity): Evacuate the area immediately. Close the laboratory doors and prevent re-entry. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Minor Spill Cleanup:

    • Ensure you are wearing the appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.

    • Cover the spill with an inert absorbent material, such as vermiculite or a spill pillow, working from the outside in to prevent spreading.[11][12]

    • Carefully scoop the absorbent material into a labeled hazardous waste container.

    • Decontaminate the spill area with a mild detergent and water, or an appropriate solvent. Collect all cleaning materials as hazardous waste.

    • Remove and dispose of contaminated PPE in the hazardous waste container.

    • Wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of all personnel and protecting the environment.

Waste Segregation and Collection
  • Dedicated Waste Containers: Use separate, clearly labeled, and sealed containers for each type of waste generated.

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and any other solid materials that have come into contact with this compound.

  • Liquid Waste: This includes unused solutions and solvent rinses. Halogenated organic waste must be collected separately from non-halogenated waste.[10][13]

Step-by-Step Disposal Procedure
  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: When the waste container is full, or if it is no longer being added to, follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Do not pour any chemical waste down the drain.

By integrating these principles and protocols into your daily laboratory workflow, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.

PPE_Selection_Workflow cluster_1 PPE Selection Workflow for this compound Start Start: Handling Required Assess_Hazards Assess Hazards: - Solid Powder (Inhalation/Skin) - Solutions (Splash/Skin) Start->Assess_Hazards Engineering_Controls_Check Are Engineering Controls Sufficient? (e.g., Fume Hood) Assess_Hazards->Engineering_Controls_Check Select_PPE Select Minimum PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat Engineering_Controls_Check->Select_PPE Yes Reassess_Controls Reassess Engineering Controls or Consider Respirator Engineering_Controls_Check->Reassess_Controls No High_Risk_Check High-Risk Procedure? (e.g., Large Volume, Splash Potential) Select_PPE->High_Risk_Check Add_Face_Shield Add Face Shield High_Risk_Check->Add_Face_Shield Yes Proceed Proceed with Caution High_Risk_Check->Proceed No Add_Face_Shield->Proceed Reassess_Controls->Select_PPE

Caption: A decision workflow for selecting appropriate PPE.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link].

  • Hierarchy of Controls. (2022). University of Kentucky Research Safety. Available at: [Link].

  • Standard Operating Procedure: Bromine. Washington State University. Available at: [Link].

  • Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. (2025). Lab Manager. Available at: [Link].

  • Selecting and Using PPE: Best Practices for Chemical Safety. (2025). Chemscape Safety Technologies. Available at: [Link].

  • PPE Selection for Chemical Hazards: Complete Safety Guide. (2026). Coggno. Available at: [Link].

  • Hierarchy of Controls. (2022). Centers for Disease Control and Prevention. Available at: [Link].

  • The 5 Levels of the Hierarchy of Controls Explained. (2022). Safety International, LLC. Available at: [Link].

  • Hierarchy of Controls for Chemical Hazard Management. (2020). Chemscape Safety Technologies. Available at: [Link].

  • Bulk Powder Containment: Key Factors for High Potency Handling and Processing. (2020). Flow Sciences, Inc. Available at: [Link].

  • PPE Hazard Assessments & Selection Chart. Compliance Management, Inc. Available at: [Link].

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (2015). Health and Safety Authority. Available at: [Link].

  • Standard Operating Procedure: Bromine in Orgo Lab. Environmental Health and Safety at Providence College. Available at: [Link].

  • Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology Environmental Health & Safety. Available at: [Link].

  • Laboratory chemical waste disposal guidelines. University of Otago. Available at: [Link].

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link].

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. Available at: [Link].

  • Chemical Spill Procedures. University of Texas at Austin Environmental Health and Safety. Available at: [Link].

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 487-511.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville Environmental Health and Safety. Available at: [Link].

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020). University of California, Irvine Environmental Health & Safety. Available at: [Link].

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. Available at: [Link].

  • Handling Processing Of Potent Compounds: A Holistic Approach. (2017). Bioprocess Online. Available at: [Link].

  • Products of thermal decomposition of brominated polymer flame retardants. (2018). Chemical Engineering Transactions, 67, 739-744.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). AIDIC - The Italian Association of Chemical Engineering. Available at: [Link].

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). Chemical Engineering Transactions. Available at: [Link].

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). Microorganisms, 9(7), 1433.
  • This compound. PubChemLite. Available at: [Link].

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.